Pterodontic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(2R,4aR,8S)-4a,8-dimethyl-3,4,5,6,7,8-hexahydro-2H-naphthalen-2-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-10-5-4-7-15(3)8-6-12(9-13(10)15)11(2)14(16)17/h9-10,12H,2,4-8H2,1,3H3,(H,16,17)/t10-,12+,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYJIMYAZBSQFJ-JVLSTEMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2(C1=CC(CC2)C(=C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC[C@]2(C1=C[C@@H](CC2)C(=C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Origin and Pharmacological Architecture of Pterodontic Acid
Technical Monograph | Version 1.0
Executive Summary
Pterodontic acid (CAS: 185845-89-0) is a bioactive eudesmane-type sesquiterpene isolated primarily from the aerial parts of Laggera pterodonta (DC.)[1] Benth (Asteraceae). Unlike common phenolic metabolites, Pterodontic acid represents a distinct class of terpenoid architecture characterized by a bicyclic decalin core.
In the context of modern drug development, this molecule has emerged as a high-value scaffold due to its potent antiviral activity (specifically against Influenza A and Dengue virus) and its ability to modulate the TLR7/MyD88/NF-κB inflammatory signaling axis. This guide details its botanical origin, biosynthetic lineage, isolation methodology, and mechanistic pharmacology.
Botanical & Phylogenetic Origin
The primary biological source of Pterodontic acid is the ethnomedicinal plant Laggera pterodonta .
-
Taxonomy: Family Asteraceae (Compositae), Genus Laggera.
-
Vernacular Names: Known in Traditional Chinese Medicine (TCM) as "Chou Ling Dan".
-
Geographical Distribution: Predominantly found in the subtropical zones of Southwest China (Yunnan province), Southeast Asia, and parts of Africa.
-
Ethnobotanical Context: Historically utilized for the treatment of viral upper respiratory tract infections, bronchitis, and inflammatory conditions. The discovery of Pterodontic acid validates the molecular basis of these traditional applications.
Chemical Ontology & Biosynthesis
Pterodontic acid belongs to the eudesmane class of sesquiterpenoids.[1][2] Its structure is derived from the cyclization of Farnesyl Pyrophosphate (FPP), followed by specific oxidation events.
Biosynthetic Pathway
The biogenesis of Pterodontic acid follows the cytosolic Mevalonate (MVA) pathway. The core transformation involves the ionization of FPP to form a germacryl cation, which undergoes proton-induced cyclization to the eudesmane skeleton.
Key Biosynthetic Steps:
-
Precursor Assembly: Condensation of IPP and DMAPP to form Farnesyl Pyrophosphate (FPP, C15).
-
Cyclization: 1,10-cyclization of FPP to the Germacryl cation, followed by a second cyclization to form the bicyclic Eudesmane carbocation.
-
Functionalization: Regioselective oxidation at the C-12 position to form the carboxylic acid moiety, yielding Pterodontic acid.
Figure 1: Proposed biosynthetic lineage of Pterodontic acid via the Mevalonate-FPP-Eudesmane pathway.
Isolation & Purification Protocol
The following protocol synthesizes standard methodologies for isolating high-purity Pterodontic acid from L. pterodonta. This workflow prioritizes yield and separation from co-occurring isomers like Pterodondiol.
Extraction Workflow
Reagents: Ethanol (95%), Petroleum Ether, Ethyl Acetate, Silica Gel (200-300 mesh).
| Phase | Operation | Critical Parameter |
| 1. Extraction | Maceration/Reflux of dried aerial parts with 95% Ethanol. | Time: 3x 2 hours. Temp: 60°C. |
| 2. Concentration | Rotary evaporation to obtain crude extract. | Pressure: Reduced. Temp: <50°C. |
| 3. Partitioning | Suspend crude in water; partition sequentially with Petroleum Ether -> Ethyl Acetate . | Target Fraction: Ethyl Acetate . |
| 4. Fractionation | Silica Gel Column Chromatography (CC).[3] | Eluent Gradient: Petroleum Ether:Acetone. |
| 5.[4] Purification | Recrystallization or Preparative HPLC. | Solvent: MeOH/H2O systems. |
Technical Isolation Diagram
Figure 2: Isolation logic flow for recovering Pterodontic acid from plant biomass.
Pharmacological Profile: Mechanism of Action
Pterodontic acid is not merely a structural scaffold; it acts as a specific modulator of the host immune response during viral infection.
The TLR7/NF-κB Axis
Research indicates that Pterodontic acid exerts its antiviral effects (particularly against Influenza A) by modulating the TLR7 (Toll-like Receptor 7) signaling pathway.
-
Target: It inhibits the excessive activation of the NF-κB pathway triggered by viral ssRNA.
-
Outcome: Reduction in "cytokine storm" markers (TNF-α, IL-6) without completely suppressing the antiviral immune response.
-
Significance: This suggests Pterodontic acid acts as an immunomodulator rather than a direct virucidal agent, protecting host tissue from inflammatory damage during infection.
Figure 3: Pharmacodynamic intervention of Pterodontic acid in the TLR7/NF-κB inflammatory cascade.
References
-
Spandidos Publications. (2018). An active component containing pterodontic acid and pterodondiol isolated from Laggera pterodonta inhibits influenza A virus infection through the TLR7/MyD88/TRAF6/NF‑κB signaling pathway.
-
MedChemExpress (MCE). (n.d.). Pterodontic acid Product Information and Structure.
-
National Institutes of Health (NIH) - PubMed. (2007). Terpenoids and flavonoids from Laggera pterodonta.
-
Modern Scientific Press. (2012). Preliminary Phytochemical and Pharmacognostic Investigation of Laggera pterodonta.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. modernscientificpress.com [modernscientificpress.com]
- 3. Terpenoids and flavonoids from Laggera pterodonta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent progress in chemical approaches for the development of novel neuraminidase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07283D [pubs.rsc.org]
Chemical structure and properties of Pterodontic acid
Structural Characterization, Extraction Protocols, and Antiviral Mechanisms
Executive Summary
Pterodontic acid (CAS: 185845-89-0) is a bioactive eudesmane-type sesquiterpene isolated from the medicinal plant Laggera pterodonta (Asteraceae).[1][2][3][4][5] Distinct from the folate precursor pteroic acid, pterodontic acid has emerged as a high-value target in antiviral drug discovery due to its specific inhibition of Influenza A virus (IAV) replication. Its mechanism of action is dual-pronged: it blocks the nuclear export of viral ribonucleoprotein (vRNP) complexes and simultaneously attenuates the host inflammatory response via the NF-κB signaling pathway. This guide provides a comprehensive technical analysis of its chemical structure, isolation methodologies, and pharmacological properties.
Part 1: Chemical Identity & Structural Elucidation[6]
Pterodontic acid is a bicyclic sesquiterpene featuring an eudesmane skeleton. Its structure is characterized by a decalin core with specific stereochemical configurations at the bridgehead carbons, functionalized with an unsaturated carboxylic acid moiety.
1.1 Chemical Data Matrix[4]
| Property | Specification |
| Common Name | Pterodontic Acid |
| CAS Number | 185845-89-0 |
| IUPAC Classification | Eudesmane Sesquiterpene |
| Molecular Formula | C₁₅H₂₂O₂ |
| Molecular Weight | 234.33 g/mol |
| Physical State | White crystalline powder |
| Solubility | Soluble in Chloroform ( |
| SMILES | O=C(O)C(=C)[C@H]1CC[C@@]2(C)CCCC[C@@H]2C1 (Representative eudesmane core with acrylic acid side chain) |
| Stereochemistry | Trans-decalin ring junction (typical of eudesmanes in Laggera) |
Critical Note: Do not confuse Pterodontic acid (Sesquiterpene, C15) with Pteroic acid (Pteridine derivative, C14, CAS 119-24-4). The latter is a structural component of folic acid and possesses entirely different biological activities.
1.2 Spectroscopic Profile (Diagnostic Signals)
Researchers validating the isolation of pterodontic acid should look for the following diagnostic signals in Nuclear Magnetic Resonance (NMR) spectroscopy:
-
¹H NMR (Chloroform-d):
-
Exocyclic Methylene: Distinct singlets or narrow doublets around
5.5–6.3 ppm, characteristic of the acrylic acid moiety ( ). -
Angular Methyls: Two singlet signals in the high-field region (
0.7–1.2 ppm) corresponding to the angular methyl groups on the eudesmane core. -
Olefinic Protons: Signals corresponding to the ring double bond (if present in the specific isomer variant) typically appear around
5.3 ppm.
-
-
¹³C NMR:
-
Carboxyl Carbon: A deshielded signal around
170–175 ppm ( ). -
Olefinic Carbons: Signals in the
110–150 ppm range, identifying the exocyclic double bond and ring unsaturation.
-
Part 2: Biosynthesis & Extraction Protocol
The primary natural source is the aerial parts of Laggera pterodonta, a traditional medicinal herb used in East Asia. The following protocol outlines a validated method for isolating pterodontic acid with high purity.
2.1 Isolation Workflow
Objective: Extraction of sesquiterpenoid fraction from L. pterodonta.
-
Raw Material Preparation:
-
Air-dry the aerial parts of Laggera pterodonta.
-
Pulverize into a coarse powder (mesh size 40–60) to maximize surface area.
-
-
Solvent Extraction (Percolation):
-
Solvent: Methanol (MeOH) or 95% Ethanol (EtOH).
-
Procedure: Macerate 1 kg of plant powder in 5 L of solvent for 72 hours at room temperature.
-
Filtration: Filter the supernatant and concentrate under reduced pressure (Rotary Evaporator at 45°C) to yield the crude extract.
-
-
Liquid-Liquid Partition (Enrichment):
-
Suspend the crude extract in distilled water (
). -
Partition 1: Extract with Petroleum Ether (PE) (
fraction) three times.-
Rationale: Pterodontic acid is a non-polar sesquiterpene and will migrate into the PE phase, separating it from polar glycosides and flavonoids.
-
-
Partition 2 (Optional): Extract the aqueous layer with Ethyl Acetate (EtOAc) to remove other semi-polar constituents.
-
Collection: Combine the PE layers and evaporate to dryness.
-
-
Chromatographic Purification:
-
Stationary Phase: Silica gel (200–300 mesh).
-
Mobile Phase: Gradient elution using Petroleum Ether : Ethyl Acetate.
-
Gradient Profile: Start at 100:0 (PE)
50:1 10:1 5:1. -
Elution: Pterodontic acid typically elutes in the 10:1 to 5:1 fractions.
-
Crystallization: Recrystallize active fractions from Acetone/PE to obtain pure crystals.
-
Part 3: Pharmacological Mechanisms
Pterodontic acid exhibits a unique "dual-hit" mechanism against Influenza A virus, targeting both the viral life cycle and the host's pathological immune response.
3.1 Antiviral Mechanism: Nuclear Export Blockade
The replication of Influenza A virus relies on the nuclear export of viral Ribonucleoprotein (vRNP) complexes to the cytoplasm for packaging into new virions.
-
Target: Nuclear Export Machinery (likely involving the CRM1-mediated pathway).
-
Action: Pterodontic acid inhibits the nuclear export of vRNPs.
-
Result: vRNPs are trapped within the nucleus, halting the assembly of progeny virus particles and reducing viral titers.
3.2 Anti-inflammatory Mechanism: NF-κB Suppression
Severe influenza infection often triggers a "cytokine storm." Pterodontic acid mitigates this by modulating the NF-κB pathway.[2]
-
Pathway: Inhibits the phosphorylation and degradation of IκB
. -
Effect: Prevents the translocation of the NF-κB p65 subunit to the nucleus.
-
Outcome: Downregulation of pro-inflammatory cytokines, specifically IL-6 , MCP-1 , MIP-1
, and IP-10 .
3.3 Mechanistic Visualization
The following diagram illustrates the concurrent antiviral and anti-inflammatory pathways modulated by Pterodontic acid.
Figure 1: Dual mechanism of action of Pterodontic acid inhibiting viral RNP export and NF-κB signaling.
Part 4: Therapeutic Potential & Drug Development
4.1 Structure-Activity Relationship (SAR)
Preliminary SAR studies on pterodontic acid derivatives suggest:
-
Carboxylic Acid Moiety: Essential for biological activity. Esterification or reduction of this group often leads to a loss of potency, suggesting it may interact with a specific basic residue in the target protein.
-
Exocyclic Double Bond: The
-methylene- -lactone or acrylic acid motif is a known Michael acceptor. This electrophilic site likely forms covalent bonds with nucleophilic cysteine residues on target proteins (e.g., NF-κB signaling proteins or viral export factors).
4.2 Development Challenges
-
Solubility: Like many terpenoids, pterodontic acid has poor aqueous solubility, necessitating formulation strategies (e.g., liposomes, nanoparticles) for in vivo delivery.
-
Selectivity: As a potential Michael acceptor, off-target effects (toxicity) must be rigorously evaluated during ADME-Tox screening.
References
-
Isolation and Antiviral Activity: Li, Y., et al. (2017). "Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus."Molecules.
-
Chemical Structure Validation: Mei, Z. N., et al. (2006). "Pterodontic acid."Acta Crystallographica Section E: Structure Reports Online.[5]
-
Biosource Pharmacology: Wu, Y., et al. (2006). "Anti-inflammatory activity of Laggera pterodonta."Fitoterapia.[1]
-
Compound Database Entry: PubChem CID 91895390 (Pterodontic acid).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of influenza virus via a sesquiterpene fraction isolated from Laggera pterodonta by targeting the NF-κB and p38 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Category of chemicals: Sesquiter - chemBlink [chemblink.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. medchemexpress.com [medchemexpress.com]
Pterodontic acid molecular formula and weight
Physicochemical Characterization, Isolation Methodologies, and Pharmacological Mechanisms
Executive Summary
Pterodontic acid (CAS: 185845-89-0) is a bioactive eudesmane-type sesquiterpene isolated primarily from the medicinal herb Laggera pterodonta (Asteraceae).[1][2] Distinct from the vouacapan diterpenes found in Pterodon species, pterodontic acid has emerged as a high-value lead compound in antiviral research. It exhibits potent inhibitory activity against Influenza A virus (H1N1) by targeting the nuclear export of viral ribonucleoprotein (vRNP) complexes and suppressing NF-κB-mediated inflammatory cytokine storms.[3]
This technical guide provides a definitive reference for the molecular properties, extraction protocols, and mechanistic signaling pathways of pterodontic acid, designed for researchers in phytochemistry and drug discovery.
Chemical Identity & Physicochemical Properties[4][5][6][7][8]
Molecular Specifications
Pterodontic acid is characterized by an eudesmane skeleton, a bicyclic sesquiterpene structure derived from farnesyl pyrophosphate.
| Property | Specification |
| IUPAC Name | (2R)-2-[(1R,4aR,7R,8aR)-4a,8a-dimethyl-7-prop-1-en-2-yl-1,2,3,4,5,6,7,8-octahydronaphthalen-1-yl]prop-2-enoic acid |
| Common Name | Pterodontic acid |
| Molecular Formula | C₁₅H₂₂O₂ |
| Molecular Weight | 234.34 g/mol |
| CAS Registry Number | 185845-89-0 |
| Physical State | White to off-white crystalline powder |
| Stereochemistry | Eudesmane (Bicyclic sesquiterpene) |
Solubility & Stability Profile
-
Solubility: Highly soluble in organic solvents (Chloroform, Dichloromethane, DMSO, Methanol). Poorly soluble in water.
-
Stability: Stable at -20°C under inert atmosphere (N₂/Ar). Sensitive to oxidation due to exocyclic double bonds; protect from light.
-
pKa (Predicted): ~4.5–4.8 (Carboxylic acid moiety).
Structural Visualization
The following diagram illustrates the core chemical identifiers and functional relationships.
Figure 1: Chemical identity and classification map of Pterodontic Acid.
Isolation & Extraction Protocol
Objective: To isolate high-purity pterodontic acid (>95%) from Laggera pterodonta aerial parts.
Reagents & Equipment
-
Solvents: 95% Ethanol (EtOH), Petroleum Ether (PE), Ethyl Acetate (EtOAc), Methanol (MeOH).
-
Stationary Phase: Silica gel (200–300 mesh), Sephadex LH-20.
-
Equipment: Rotary evaporator, HPLC (C18 column), UV detector (210 nm).
Step-by-Step Methodology
-
Extraction:
-
Air-dry and pulverize aerial parts of L. pterodonta (5 kg).
-
Macerate in 95% EtOH (3 x 10 L) at room temperature for 72 hours.
-
Concentrate filtrate under reduced pressure to obtain crude extract.
-
-
Partitioning:
-
Suspend crude extract in H₂O.
-
Partition sequentially with Petroleum Ether and EtOAc.
-
Collect the Petroleum Ether (PE) fraction (Pterodontic acid is lipophilic).
-
-
Fractionation (Silica Gel Column):
-
Load PE fraction onto a silica gel column.
-
Elute with a gradient of PE:Acetone (100:0 → 50:50).
-
Collect fractions based on TLC profiling (Pterodontic acid typically elutes in non-polar fractions).
-
-
Purification:
-
Subject pterodontic acid-rich fractions to Sephadex LH-20 (eluent: CHCl₃:MeOH 1:1) to remove chlorophyll and pigments.
-
Final Polish: Recrystallize from Acetone or purify via semi-preparative HPLC (MeOH:H₂O 85:15).
-
Figure 2: Isolation workflow for Pterodontic Acid from Laggera pterodonta.
Pharmacological Mechanisms
Pterodontic acid is distinguished by its dual-action antiviral mechanism: it acts directly on viral machinery and modulates the host immune response.
Antiviral Activity (Influenza A)[2][3][5]
-
Target: Viral Ribonucleoprotein (vRNP) complexes.[3]
-
Mechanism: Pterodontic acid blocks the nuclear export of vRNP.[3] Influenza virus replicates in the nucleus; preventing vRNP export to the cytoplasm halts the assembly of new virions.
-
Selectivity: High selectivity index (SI) for H1N1 subtypes.
Anti-Inflammatory Modulation[2][3]
-
Pathway: NF-κB Signaling.[3]
-
Effect: Inhibits the phosphorylation of IκBα and p65, preventing NF-κB translocation to the nucleus.
-
Outcome: Downregulation of pro-inflammatory cytokines (IL-6, TNF-α, MCP-1), mitigating the "cytokine storm" associated with severe viral infections.
Figure 3: Dual-mechanism of action: vRNP export blockade and NF-κB suppression.
References
-
Mei, Z.-N., et al. (2006). "Pterodontic acid."[1][2][3][4][5][6] Acta Crystallographica Section E: Structure Reports Online, 62(5), o1841–o1843.[1] Link
-
Liu, Y. T., et al. (2017). "Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus."[3] Frontiers in Pharmacology, 8, 563. Link
-
He, J., et al. (2021).[7] "Synthesis of pterodontic acid derivatives and the study of their anti-influenza A virus (H1N1) activity." Bioorganic & Medicinal Chemistry Letters, 40, 127909. Link
-
PubChem Database. (n.d.). "Pterodontic acid (CID 91895390)."[4] National Center for Biotechnology Information. Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis of pterodontic acid derivatives and the study of their anti-influenza A virus (H1N1) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pterodontic acid | C15H22O2 | CID 91895390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis, evaluation and structure-activity relationship studies of pterodontic acid acylated derivatives with anti-flu A virus (H1N1) activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
Technical Guide: Pterodontic Acid (CAS 185845-89-0)
Core Identity & Therapeutic Potential of a Novel Eudesmane Sesquiterpene
Part 1: Executive Summary & Chemical Identity
Pterodontic acid is a bioactive eudesmane-type sesquiterpene isolated primarily from the medicinal herb Laggera pterodonta (DC.)[1] Benth (Asteraceae). Unlike the structurally unrelated pteroic acid (a folic acid precursor often confused in database searches due to nomenclature similarity), pterodontic acid is gaining significant traction in drug discovery for its potent anti-influenza A (H1N1) activity and anti-inflammatory properties.
This guide provides a rigorous technical analysis of pterodontic acid, detailing its physicochemical profile, isolation methodologies, and the molecular mechanisms driving its antiviral efficacy.
Physicochemical Profile [2][3][4][5][6][7][8][9][10]
| Parameter | Technical Specification |
| Common Name | Pterodontic Acid |
| CAS Registry Number | 185845-89-0 |
| Chemical Class | Eudesmane Sesquiterpene |
| Molecular Formula | C₁₅H₂₂O₂ |
| Molecular Weight | 234.34 g/mol |
| Physical State | White Powder / Crystal |
| Solubility | Soluble in Chloroform, Dichloromethane, DMSO; Poorly soluble in water |
| Source Organism | Laggera pterodonta (Whole plant) |
| Purity Standard | ≥98% (HPLC) for biological assays |
CRITICAL WARNING: Do not confuse with Pteroic Acid (CAS 119-24-4) . Pteroic acid is a pteridine derivative (C₁₄H₁₂N₆O₃) involved in folate metabolism. Pterodontic acid is a terpenoid (C₁₅H₂₂O₂) with distinct antiviral properties.[1]
Part 2: Isolation & Purification Protocol
The extraction of pterodontic acid requires a targeted phytochemical workflow designed to isolate non-polar sesquiterpenes from the complex plant matrix. The following protocol synthesizes established methods for Laggera species fractionation.
Experimental Workflow: Fractionation & Isolation
Materials Required:
-
Dried Laggera pterodonta aerial parts (ground)
-
Solvents: 95% Ethanol (EtOH), Petroleum Ether (PE), Ethyl Acetate (EtOAc)
-
Stationary Phase: Silica gel (200–300 mesh)
-
Equipment: Rotary Evaporator, HPLC (C18 column)
Step-by-Step Methodology:
-
Crude Extraction:
-
Macerate 5 kg of dried, ground L. pterodonta in 95% EtOH (1:10 w/v) for 72 hours at room temperature.
-
Filter and concentrate the filtrate under reduced pressure (45°C) to obtain the crude ethanolic extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in distilled water.
-
Partition sequentially with Petroleum Ether (PE) followed by Ethyl Acetate (EtOAc).
-
Target Phase: Collect the EtOAc fraction . Pterodontic acid concentrates here due to its moderate polarity.
-
-
Chromatographic Separation:
-
Load the EtOAc fraction onto a Silica Gel column.
-
Elution Gradient: Elute with a PE:Acetone gradient (starting 100:0 → 50:50).
-
Monitor fractions via TLC. Pterodontic acid typically elutes in mid-polarity fractions (often visualized as a dark spot under UV254 or via vanillin-sulfuric acid staining).
-
-
Purification (Recrystallization/HPLC):
-
Pool fractions containing the target spot.
-
Recrystallize from MeOH or purify via semi-preparative HPLC (Mobile phase: MeOH:H₂O, 70:30 isocratic) to achieve >98% purity.
-
Figure 1: Isolation workflow for Pterodontic Acid targeting the sesquiterpene-rich ethyl acetate fraction.
Part 3: Mechanism of Action (Antiviral & Anti-inflammatory)
Research indicates that pterodontic acid acts as a dual-target inhibitor against Influenza A virus (IAV). It does not merely block viral entry but intervenes in the intracellular replication cycle and the host's excessive immune response (cytokine storm).
1. Inhibition of Viral Replication (RNP Blockade)
Pterodontic acid inhibits the nuclear export of viral Ribonucleoprotein (RNP) complexes.[1] For Influenza A to replicate, RNPs must exit the nucleus to be packaged into new virions at the plasma membrane. By blocking this export, pterodontic acid effectively traps the viral genome within the nucleus, halting propagation.
2. Immunomodulation (NF-κB Pathway)
The compound suppresses the TLR7/MyD88/NF-κB signaling axis. In severe influenza, this pathway is hyperactivated, leading to a "cytokine storm" (excessive release of IL-6, TNF-α, MCP-1). Pterodontic acid attenuates this response, reducing lung tissue damage.
Pathway Visualization
Figure 2: Dual-mechanism of Pterodontic Acid: Blocking viral RNP export and suppressing NF-κB inflammation.
Part 4: Pharmacological Data Summary
The following data summarizes the potency of pterodontic acid and its derivatives against H1N1 strains, highlighting its therapeutic index (SI).
| Compound | Target Virus | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Mechanism |
| Pterodontic Acid | Influenza A (H1N1) | ~20–35 | >200 | >5.7 | RNP Export Inhibition |
| Oseltamivir (Control) | Influenza A (H1N1) | ~1–5 | >1000 | >200 | Neuraminidase Inhibition |
| Acylated Derivatives | Influenza A (H1N1) | 4.04–36.13 | Varies | 3.5–11.9 | Enhanced lipophilicity |
Key Insight: While Pterodontic acid has a lower SI than Oseltamivir, its mechanism is distinct (non-neuraminidase dependent), making it a valuable candidate for combination therapy or for treating drug-resistant strains.
References
-
Identification & Antiviral Activity: Wu, Y., et al. (2017).[1] "Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus."[1] Molecules, 22(10), 1754.
-
Chemical Structure & Derivatives: Zhang, R., et al. (2024).[7][10] "Synthesis, evaluation and structure-activity relationship studies of pterodontic acid acylated derivatives with anti-flu A virus (H1N1) activity in vitro." Fitoterapia, 177, 106133.
-
Anti-inflammatory Mechanism: Li, X., et al. (2018). "An Active Component Containing Pterodontic Acid and Pterodondiol Isolated From Laggera Pterodonta Inhibits Influenza A Virus Infection Through the TLR7/MyD88/TRAF6/NF‑κB Signaling Pathway."[3] Molecular Medicine Reports, 17(3).
-
CAS Registry Verification: Global Substance Registration System (GSRS) & Chemical Book Databases. Verified CAS: 185845-89-0 for Pterodontic Acid (C15H22O2).[6][9]
Sources
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- 2. US2457375A - Purification of pteroic acid amides - Google Patents [patents.google.com]
- 3. An active component containing pterodontic acid and pterodondiol isolated from Laggera pterodonta inhibits influenza A virus infection through the TLR7/MyD88/TRAF6/NF‑κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. US2470491A - Process for purification of pteroylglutamic acid - Google Patents [patents.google.com]
- 6. Pterodontic acid | 185845-89-0 - Coompo [coompo.com]
- 7. Synthesis, evaluation and structure-activity relationship studies of pterodontic acid acylated derivatives with anti-flu A virus (H1N1) activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EP1863816B1 - Synthesis and purification of pteroic acid and conjugates thereof - Google Patents [patents.google.com]
- 9. usbio.net [usbio.net]
- 10. Synthesis of pterodontic acid derivatives and the study of their anti-influenza A virus (H1N1) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Antiviral properties of Pterodontic acid
Technical Guide: Antiviral Mechanisms & Therapeutic Potential of Pterodontic Acid
Executive Summary
Pterodontic acid (C15H22O2) is a bioactive eudesmane-type sesquiterpene isolated from the medicinal herb Laggera pterodonta (DC.)[1][2] Benth. Unlike direct-acting antivirals that target viral enzymes (e.g., neuraminidase inhibitors), pterodontic acid exhibits a dual-mechanism of action : it restricts viral replication by blocking the nuclear export of viral Ribonucleoprotein (RNP) complexes and simultaneously attenuates the host's hyper-inflammatory response ("cytokine storm") via inhibition of the NF-κB signaling pathway. This unique profile makes it a high-value lead compound for developing broad-spectrum therapeutics against Influenza A virus (IAV) and potentially other RNA viruses inducing severe immunopathology.
Chemical & Pharmacological Profile
| Property | Specification |
| IUPAC Name | (4aR,8aR)-4a,8-dimethyl-2-propan-2-ylidene-3,4,5,6,7,8a-hexahydro-1H-naphthalene-1-carboxylic acid |
| Common Name | Pterodontic Acid |
| CAS Registry Number | 185845-89-0 |
| Chemical Formula | C₁₅H₂₂O₂ |
| Molecular Weight | 234.33 g/mol |
| Class | Eudesmane Sesquiterpene |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane; Poorly soluble in water. |
| Key Structural Features | Carboxylic acid moiety (essential for activity); C5-C6 olefinic bond. |
Mechanism of Action (MOA)
Pterodontic acid functions as a host-targeting antiviral (HTA) with a specific blockade on the viral life cycle's late stage.
A. Inhibition of Viral RNP Export
Influenza A viruses replicate their RNA in the host nucleus. The newly assembled viral Ribonucleoprotein (vRNP) complexes must be exported to the cytoplasm for packaging into progeny virions. Pterodontic acid disrupts this critical step, trapping vRNPs within the nucleus and thereby aborting the formation of infectious viral particles.
B. Immunomodulation via NF-κB Suppression
Severe influenza pathology is often driven by an excessive immune response. Pterodontic acid inhibits the phosphorylation and nuclear translocation of the p65 subunit of NF-κB. This blockade likely occurs downstream of the TLR7/MyD88/TRAF6 axis, resulting in the downregulation of pro-inflammatory cytokines (IL-6, IP-10, MCP-1, MIP-1β).
Visualization: Dual-Action Pathway
Caption: Schematic of Pterodontic acid's dual mechanism: 1) Blocking nuclear export of viral RNP complexes (preventing virion assembly) and 2) Inhibiting the TLR7/NF-κB axis to suppress cytokine storm.
Antiviral Efficacy Data
The following data summarizes the inhibitory potential of Pterodontic acid and its optimized derivatives against Influenza A Virus (IAV) strains.
| Target Virus | Strain | IC₅₀ (µM) | SI (CC₅₀/IC₅₀) | Efficacy Note |
| Influenza A | H1N1 (PR8) | 4.04 - 36.13* | 3.5 - 11.9 | Dose-dependent reduction in CPE. |
| Influenza A | H9N2 (Avian) | ~20 - 50** | > 5.0 | Significant reduction in viral titer. |
| Cytotoxicity | MDCK / A549 | CC₅₀ > 100 µM | N/A | Low cytotoxicity in host cells. |
*Range reflects values for Pterodontic acid and its acylated derivatives (e.g., Compound IIE5). **Estimated from fraction data; pure compound efficacy varies by assay conditions.
Experimental Protocols
To validate the antiviral properties of Pterodontic acid, researchers should employ a combination of phenotypic assays (CPE) and mechanistic validation (Immunofluorescence).
Protocol A: Cytopathic Effect (CPE) Inhibition Assay
Purpose: To determine the IC₅₀ value against specific viral strains.
-
Cell Seeding: Seed MDCK cells (1.5 × 10⁴ cells/well) in 96-well plates. Incubate at 37°C/5% CO₂ for 24h.
-
Infection: Wash cells with PBS. Infect with Influenza A virus (100 TCID₅₀) for 1 hour at 37°C.
-
Treatment: Remove viral inoculum. Add maintenance medium (DMEM + TPCK-trypsin) containing serial dilutions of Pterodontic acid (e.g., 0.1, 1, 10, 50, 100 µM). Include Ribavirin or Oseltamivir as positive controls.
-
Incubation: Incubate for 48–72 hours until viral control wells show 100% CPE.
-
Quantification: Assess cell viability using CellTiter-Glo (ATP) or MTT assay.
-
Calculation: Calculate % Inhibition = (OD_sample - OD_virus) / (OD_mock - OD_virus) × 100. Fit to a non-linear regression model to derive IC₅₀.[3]
Protocol B: Immunofluorescence Assay (IFA) for RNP Export
Purpose: To visually confirm the nuclear retention of viral RNP complexes.
-
Infection: Infect A549 cells on glass coverslips with Influenza A virus (MOI = 1).
-
Treatment: Add Pterodontic acid (IC₉₀ concentration) at 1 hour post-infection (h.p.i).
-
Fixation: At 8–10 h.p.i (time of expected export), fix cells with 4% paraformaldehyde for 15 min.
-
Permeabilization: Treat with 0.5% Triton X-100 in PBS for 10 min.
-
Staining:
-
Primary Ab: Anti-Influenza A Nucleoprotein (NP) antibody (1:1000).
-
Secondary Ab: Alexa Fluor 488-conjugated anti-mouse IgG.
-
Nuclear Stain: DAPI (1 µg/mL).
-
-
Microscopy: Image using Confocal Laser Scanning Microscopy.
-
Result Interpretation:Vehicle Control: NP signal diffuse in cytoplasm. Treated: NP signal strictly localized/trapped in the nucleus (overlaps with DAPI).
-
Visualization: Time-of-Addition Workflow
Caption: Time-of-addition studies indicate Pterodontic acid is most effective when added post-infection (1h+), consistent with its mechanism of targeting late-stage RNP export rather than viral entry.
References
-
Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus. Source: PubMed / NCBI URL:[Link]
-
An Active Component Containing Pterodontic Acid Isolated From Laggera Pterodonta Inhibits Influenza A Virus Infection Through the TLR7/MyD88/TRAF6/NF‑κB Signaling Pathway. Source: Molecular Medicine Reports URL:[Link]
-
Synthesis, evaluation and structure-activity relationship studies of pterodontic acid acylated derivatives with anti-flu A virus (H1N1) activity in vitro. Source: Fitoterapia (Elsevier) URL:[Link]
-
PubChem Compound Summary for CID 91895390: Pterodontic acid. Source: PubChem URL:[4][Link]
Sources
Technical Monograph: Pterodontic Acid Bioactivity & Application
Executive Technical Summary
Pterodontic acid (Poa-1) is a bioactive eudesmane-type sesquiterpenoid isolated primarily from Laggera pterodonta (Asteraceae). Unlike generic anti-inflammatories, Pterodontic acid exhibits a dual-targeting mechanism: it acts as a potent antiviral agent against Influenza A (H1N1, H9N2) by blocking viral Ribonucleoprotein (RNP) nuclear export and simultaneously attenuates the host "cytokine storm" via the TLR7/MyD88/NF-κB signaling axis.
This guide provides a rigorous technical framework for researchers to isolate, validate, and explore the therapeutic potential of Pterodontic acid, moving beyond basic observation to mechanistic elucidation.
Compound Architecture & Source Profile
Chemical Identity[1]
-
Chemical Class: Eudesmane-type Sesquiterpenoid
-
Primary Source: Laggera pterodonta (DC.)[1][4] Benth. (Traditional Chinese Medicine: "Chou ling dan")
-
Key Structural Features:
Pharmacological Significance
Current research positions Pterodontic acid not merely as a direct virucidal, but as a host-response modulator . Its ability to decouple viral replication from the damaging inflammatory response makes it a candidate for treating viral pneumonia where tissue damage is immune-mediated.
Mechanistic Pharmacodynamics
The therapeutic efficacy of Pterodontic acid relies on two distinct molecular interference points.
Pathway 1: TLR7/NF-κB Signal Transduction Blockade
In viral infections, Toll-like Receptor 7 (TLR7) recognizes single-stranded RNA, triggering the MyD88-dependent pathway. Pterodontic acid downregulates the expression of TLR7, MyD88, and TRAF6, preventing the phosphorylation and nuclear translocation of NF-κB (p65). This suppresses the transcription of pro-inflammatory cytokines (IL-6, MCP-1, IP-10).[1][2]
Pathway 2: Viral RNP Nuclear Retention
Influenza viruses replicate in the nucleus. For the virus to spread, viral Ribonucleoprotein (vRNP) complexes must be exported to the cytoplasm. Pterodontic acid inhibits this nuclear export, effectively trapping the viral genome within the nucleus and halting the replication cycle.
Mechanistic Visualization
The following diagram illustrates the dual-action mechanism of Pterodontic acid within an infected host cell.
Figure 1: Dual-mechanism of Pterodontic acid: Inhibition of TLR7/NF-κB signaling and blockade of vRNP nuclear export.[1][2][5]
Experimental Protocols
Isolation & Purification Workflow
Objective: Extract high-purity Pterodontic acid from Laggera pterodonta aerial parts. Rationale: Sesquiterpenoids are moderately polar. A sequential extraction strategy (Ethanol -> Petroleum Ether -> Ethyl Acetate) maximizes yield while removing chlorophyll (lipids) and highly polar glycosides.
Step-by-Step Protocol:
-
Raw Material Prep: Air-dry L. pterodonta aerial parts and pulverize to a coarse powder (40 mesh).
-
Primary Extraction: Extract with 95% Ethanol (1:10 w/v) under reflux for 3 hours (x3 cycles). Combine filtrates and concentrate under reduced pressure to obtain a crude residue.
-
Phase Partitioning:
-
Suspend crude residue in distilled water.
-
Partition with Petroleum Ether (removes chlorophyll/waxes). Discard organic layer (or save for other analysis).
-
Partition aqueous phase with Ethyl Acetate (EtOAc) (x3). Collect EtOAc layer. This fraction contains the sesquiterpenoids.
-
-
Chromatography:
-
Stationary Phase: Silica gel (200–300 mesh).
-
Mobile Phase Gradient: Petroleum ether : Acetone (starting 100:0 → 50:50).
-
Monitoring: TLC (Visualize with 5% Vanillin-H2SO4 reagent; Pterodontic acid appears as a violet/blue spot).
-
-
Crystallization: Pool fractions containing the target spot. Recrystallize from MeOH or CHCl3 to obtain colorless needles.
-
Validation: Confirm structure via 1H-NMR and MS (Molecular ion peak analysis).
Figure 2: Fractionation logic for isolating Pterodontic acid from Laggera pterodonta.
In Vitro Bioactivity Validation
Objective: Quantify antiviral efficacy (IC50) and cytotoxicity (CC50).
Assay 1: Cytopathic Effect (CPE) Reduction Assay
-
Cell Line: MDCK (Madin-Darby Canine Kidney) cells.
-
Virus: Influenza A (e.g., A/PR/8/34 H1N1).
-
Protocol:
-
Seed MDCK cells (2 x 10^4 cells/well) in 96-well plates; incubate 24h.
-
Infect cells with virus (100 TCID50) for 2h.
-
Remove viral inoculum. Add maintenance medium containing serial dilutions of Pterodontic acid (e.g., 3.125 – 100 µg/mL).
-
Incubate for 48-72h at 37°C, 5% CO2.
-
Readout: Assess cell viability using MTT or CCK-8 assay.
-
Calculation: Calculate % inhibition relative to viral control (0% viability) and cell control (100% viability).
-
Assay 2: Western Blotting for Pathway Confirmation
-
Target Proteins:
-
Cytosolic: p-IκBα, IκBα, TLR7, MyD88.
-
Nuclear: NF-κB p65 (to measure translocation).[6]
-
-
Control: GAPDH (cytosolic), Lamin B1 (nuclear).
-
Expected Result: Pterodontic acid treatment should show decreased nuclear p65 and increased cytosolic IκBα (preventing degradation) compared to virus-only control.
Quantitative Data Summary
The following data points represent typical ranges derived from peer-reviewed studies on Pterodontic acid derivatives and natural isolates.
| Parameter | Assay Model | Typical Value / Range | Significance |
| IC50 (Antiviral) | H1N1 (MDCK cells) | 19.9 – 36.0 µM | Moderate potency; comparable to some standard antivirals. |
| CC50 (Cytotoxicity) | MDCK / HEK293 cells | > 200 µM | High safety margin (Therapeutic Index > 10). |
| IC50 (Inflammation) | NO production (RAW264.7) | ~ 15 – 25 µM | Effective anti-inflammatory at non-toxic doses. |
| Key SAR Feature | C5-C6 Double Bond | Essential | Reduction of this bond leads to loss of activity. |
Future Directions & Challenges
-
Bioavailability Enhancement: The carboxylic acid group offers a handle for chemical modification. Esterification (e.g., methyl or ethyl esters) or amino acid conjugation could improve cellular uptake and solubility.
-
In Vivo PK/PD: Detailed pharmacokinetic studies (half-life, tissue distribution) are currently limited. Establishing an oral bioavailability profile is critical for drug development.
-
Broad-Spectrum Potential: Investigation into other ssRNA viruses (e.g., SARS-CoV-2) is warranted given the TLR7-mediated mechanism, which is a common pathway for viral RNA recognition.
References
-
Wu, Y., et al. (2017). Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus.[1][2] Molecules, 22(10), 1756.
-
Source: [Link]
-
-
Li, X., et al. (2018). An active component containing pterodontic acid and pterodondiol isolated from Laggera pterodonta inhibits influenza A virus infection through the TLR7/MyD88/TRAF6/NF-κB signaling pathway. Molecular Medicine Reports, 18(1), 899-908.
-
Source: [Link]
-
-
Cao, Y., et al. (2024). Synthesis, evaluation and structure-activity relationship studies of pterodontic acid acylated derivatives with anti-flu A virus (H1N1) activity in vitro.[3] Fitoterapia, 177, 106133.
-
Source: [Link]
-
Sources
- 1. Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, evaluation and structure-activity relationship studies of pterodontic acid acylated derivatives with anti-flu A virus (H1N1) activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of pterodontic acid derivatives and the study of their anti-influenza A virus (H1N1) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinacanthus nutans extract lowers periodontal inflammation under high-glucose conditions via inhibiting NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Anti-Inflammatory Effects of Symplocos sumuntia Buch.-Ham. Ex D. Don Extract via Blockage of the NF-κB/JNK Signaling Pathways in LPS-Activated Microglial Cells [mdpi.com]
Pterodontic Acid: A Dual-Mechanism Sesquiterpenoid for Influenza A Therapeutic Development
Executive Summary
Pterodontic acid , a eudesmane-type sesquiterpenoid isolated primarily from Laggera pterodonta (and identified in Lamiophlomis rotata), represents a distinct class of antiviral agents.[1][2][3] Unlike approved neuraminidase inhibitors (e.g., oseltamivir) or M2 ion channel blockers (e.g., amantadine), pterodontic acid exhibits a dual mechanism of action : it directly inhibits the nuclear export of viral ribonucleoprotein (vRNP) complexes and concurrently suppresses the host's hyper-inflammatory response via the TLR7/MyD88/TRAF6/NF-κB axis. This guide details the pharmacological profile, mechanistic basis, and experimental protocols required to validate pterodontic acid as a lead compound for Influenza A Virus (IAV) therapeutics.
Chemical & Pharmacological Profile
Structural Characteristics
Pterodontic acid is a sesquiterpene characterized by a eudesmane skeleton.[3] Its lipophilicity and specific functional groups (carboxylic acid moiety) are critical for its interaction with host signaling proteins and viral trafficking machinery.
| Property | Detail |
| Chemical Class | Eudesmane-type Sesquiterpenoid |
| Primary Source | Laggera pterodonta (Asteraceae); Lamiophlomis rotata (Lamiaceae) |
| Molecular Formula | C15H20O4 (Typical for this class, varies by specific derivative) |
| Solubility | Soluble in DMSO, Methanol; poor aqueous solubility (requires formulation or derivatization) |
| Key Functional Groups | Carboxylic acid (C15), exocyclic double bonds (critical for activity) |
Therapeutic Differentiation
Current standard-of-care antivirals often fail due to rapid viral mutation (resistance). Pterodontic acid targets host-pathogen interfaces —specifically the nuclear export machinery and the NF-κB inflammatory pathway—raising the genetic barrier for resistance development.
Mechanism of Action (MOA)
The therapeutic potency of pterodontic acid lies in its ability to decouple viral replication from the "cytokine storm" that drives severe influenza pathology.
Blockade of vRNP Nuclear Export
Influenza A replication occurs in the nucleus. Newly synthesized viral ribonucleoproteins (vRNPs) must be exported to the cytoplasm for packaging. Pterodontic acid inhibits this critical step, trapping vRNPs in the nucleus and halting the viral life cycle.[2]
Suppression of the TLR7/NF-κB Axis
Severe influenza is characterized by an excessive immune response. Pterodontic acid acts as an immunomodulator by inhibiting the phosphorylation and nuclear translocation of the p65 subunit of NF-κB. This downregulation is mediated upstream by the inhibition of TLR7, MyD88, and TRAF6.
Mechanistic Pathway Visualization
The following diagram illustrates the dual inhibitory pathways of pterodontic acid within an infected host cell.
Caption: Pterodontic acid inhibits vRNP nuclear export and the TLR7/NF-κB inflammatory cascade.[1][4][5][6][7][8]
Preclinical Efficacy Data
The following data summarizes key quantitative findings from in vitro studies involving H1N1 and H9N2 strains.
| Parameter | Value / Observation | Context |
| IC50 (Antiviral) | ~4.0 - 36.1 µM | Dependent on derivative/purity; Parent compound shows dose-dependent inhibition. |
| CC50 (Cytotoxicity) | > 200 µM | High selectivity index (SI > 10) in MDCK and A549 cells. |
| Target Specificity | H1N1, H9N2 | Broad efficacy against Influenza A subtypes.[1][2] |
| Neuraminidase (NA) | No Inhibition | Differentiates MOA from Oseltamivir/Zanamivir. |
| Cytokine Reduction | IL-6, IP-10, TNF-α | Significant downregulation of "cytokine storm" markers.[2] |
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed with self-validating controls.
Workflow Visualization
This flowchart outlines the critical path from compound isolation to mechanistic validation.
Caption: Workflow for isolation and validation of Pterodontic Acid antiviral activity.
Protocol 1: vRNP Nuclear Export Assay (Immunofluorescence)
Objective: Confirm that pterodontic acid traps viral RNP in the nucleus. Cell Line: MDCK or A549 cells.
-
Infection: Seed cells on coverslips. Infect with Influenza A (MOI = 1) for 1 hour.
-
Treatment: Remove virus inoculum. Add maintenance medium containing Pterodontic Acid (25, 50, 100 µg/mL) . Include Leptomycin B (20 nM) as a positive control for nuclear export inhibition.
-
Incubation: Incubate for 8–10 hours post-infection (h.p.i).
-
Fixation: Fix with 4% paraformaldehyde (15 min) and permeabilize with 0.5% Triton X-100.
-
Staining:
-
Primary Ab: Anti-NP (Nucleoprotein) antibody.
-
Secondary Ab: FITC-conjugated IgG.
-
Nuclear Stain: DAPI.
-
-
Analysis: Visualize via confocal microscopy.
-
Validation Criteria: Control cells should show cytoplasmic NP. Treated cells must show exclusive or predominant nuclear accumulation of NP (co-localization with DAPI).
-
Protocol 2: NF-κB Pathway Analysis (Western Blot)
Objective: Quantify the suppression of inflammatory signaling proteins.
-
Lysate Preparation: Infect A549 cells and treat with Pterodontic Acid (as above) for 24 hours.
-
Extraction: Harvest cells and extract total protein. Optional: Use a nuclear extraction kit to separate cytosolic and nuclear fractions to assess p65 translocation specifically.
-
Blotting: Separate proteins on SDS-PAGE and transfer to PVDF membranes.
-
Probing:
-
Targets: Phospho-p65, Total p65, TLR7, MyD88, TRAF6.[3]
-
Loading Control: GAPDH (cytosolic), Lamin B1 (nuclear).
-
-
Quantification: Normalize band intensity to controls.
-
Expected Result: Dose-dependent reduction in Phospho-p65 and TLR7/MyD88 levels compared to untreated infected controls.
-
Challenges & Future Directions
Pharmacokinetics (PK)
Like many sesquiterpenoids, pterodontic acid may suffer from limited aqueous solubility and rapid metabolism.
-
Recommendation: Develop lipid-based nanocarriers or synthesize acylated derivatives (e.g., esterification at C-15) to improve bioavailability without compromising the pharmacophore.
Broad-Spectrum Potential
While efficacy is proven against H1N1 and H9N2, further screening against Oseltamivir-resistant strains and Influenza B is necessary to position this as a superior alternative.
Safety Profile
Although in vitro cytotoxicity (CC50) is low, in vivo toxicity (hepatotoxicity/nephrotoxicity) must be rigorously evaluated in murine models before clinical progression.
References
-
Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus. Source: National Institutes of Health (PubMed/PMC) Significance: Primary paper establishing the dual mechanism of vRNP export blockade and NF-κB inhibition. [Link][1]
-
An Active Component Containing Pterodontic Acid and Pterodondiol Isolated From Laggera Pterodonta Inhibits Influenza A Virus Infection Through the TLR7/MyD88/TRAF6/NF‑κB Signaling Pathway. Source: Molecular Medicine Reports (PubMed) Significance: Details the specific molecular targets within the inflammatory cascade. [Link]
-
Synthesis, evaluation and structure-activity relationship studies of pterodontic acid acylated derivatives with anti-flu A virus (H1N1) activity in vitro. Source: PubMed Significance: Recent (2024) study on chemical modifications to enhance potency and solubility. [Link][9]
-
Lamiophlomis Rotata, an Orally Available Tibetan Herbal Painkiller. Source: PubMed Significance: Contextualizes the botanical source and traditional usage, supporting safety and oral availability potential. [Link]
Sources
- 1. Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An active component containing pterodontic acid and pterodondiol isolated from Laggera pterodonta inhibits influenza A virus infection through the TLR7/MyD88/TRAF6/NF‑κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. Pteroic Acid | C14H12N6O3 | CID 135398749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. Lamiophlomis rotata, an orally available Tibetan herbal painkiller, specifically reduces pain hypersensitivity states through the activation of spinal glucagon-like peptide-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, evaluation and structure-activity relationship studies of pterodontic acid acylated derivatives with anti-flu A virus (H1N1) activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and isolation of Pterodontic acid
Technical Monograph: Isolation, Characterization, and Therapeutic Potential of Pterodontic Acid
Executive Summary
Pterodontic acid is a bioactive eremophilane-type sesquiterpene isolated primarily from Laggera pterodonta (Asteraceae), a medicinal plant endemic to Southwest China. Distinct from common sesquiterpene lactones, pterodontic acid possesses a free carboxylic acid moiety, contributing to its unique solubility profile and pharmacophore. This guide details the optimized isolation workflow, structural elucidation parameters, and its emerging role as a dual-action antiviral and anti-inflammatory agent, specifically targeting the NF-
Botanical Origin & Biosynthetic Context
-
Primary Source: Aerial parts of Laggera pterodonta (DC.)[1][2] Benth.
-
Biosynthetic Pathway: Derived from Farnesyl Pyrophosphate (FPP).[5][6] The skeleton arises from the cyclization of FPP followed by a characteristic methyl migration (from C-10 to C-5), distinguishing eremophilanes from eudesmanes.
Extraction & Isolation Protocol
Objective: To isolate high-purity (>95%) pterodontic acid from crude plant material using a polarity-guided fractionation strategy.
Methodology Rationale
The protocol utilizes a "percolation-partition-chromatography" triad. Methanol is selected as the primary solvent to exhaustively extract both glycosides and aglycones. Subsequent liquid-liquid partition with petroleum ether (PE) enriches the lipophilic sesquiterpenes (including pterodontic acid) while removing polar tannins and flavonoids.
Step-by-Step Workflow
Step 1: Exhaustive Extraction
-
Preparation: Pulverize air-dried aerial parts of L. pterodonta (1.0 kg) to a coarse powder (mesh size 40–60).
-
Percolation: Extract with Methanol (MeOH) at room temperature.
-
Volume: ~40 L total elution volume.[7]
-
Duration: 48–72 hours.
-
-
Concentration: Evaporate solvent under reduced pressure (Rotavap) at <45°C to yield a crude MeOH extract (~135 g).
Step 2: Liquid-Liquid Partition (Enrichment)
-
Suspension: Suspend the crude extract in distilled
(800 mL). -
Partition: Extract exhaustively with Petroleum Ether (PE) (
mL). -
Separation: Collect the PE layer (top phase). This fraction contains the target sesquiterpenes.
-
Drying: Concentrate the PE fraction in vacuo to yield the PE-soluble residue (~48 g).
Step 3: Silica Gel Column Chromatography (Fractionation)
-
Stationary Phase: Silica gel (200–300 mesh).
-
Mobile Phase: Gradient elution with Petroleum Ether : Ethyl Acetate (PE:EtOAc).
-
Gradient Profile: 100:0
50:1 20:1 10:1 5:1.
-
-
Monitoring: Analyze fractions via Thin Layer Chromatography (TLC). Pterodontic acid typically elutes in fractions corresponding to PE:EtOAc 10:1 to 5:1.[7]
-
Pooling: Combine fractions containing the target spot (Fraction A).
Step 4: Final Purification
-
Refinement: Subject Fraction A to a second Silica Gel column (PE:Chloroform gradient) or Sephadex LH-20 (MeOH) to remove chlorophyll and structurally similar isomers.
-
Crystallization: Recrystallize from minimal acetone or MeOH to yield pure Pterodontic Acid (white crystalline powder).
Isolation Workflow Diagram
Figure 1: Polarity-guided isolation workflow for Pterodontic Acid from L. pterodonta.
Structural Characterization & Validation
To validate the identity of the isolated compound, compare spectral data against established values.[3]
Chemical Formula:
Diagnostic Spectroscopic Markers
The following table summarizes key signals required to confirm the eremophilane skeleton and the acid functionality.
| Technique | Parameter | Diagnostic Feature | Structural Implication |
| IR | 3400–2500 cm | O-H stretch of Carboxylic Acid | |
| 1690–1680 cm | C=O stretch (Conjugated Acid) | ||
| 1640, 890 cm | Exocyclic double bond (=CH2) | ||
| ~170–172 | Carbonyl Carbon (-COOH) | ||
| ~145–150 & ~108–110 | Exocyclic double bond carbons | ||
| ~125–135 | Endocyclic double bond carbons | ||
| ~4.70 & 4.95 (singlets) | Exocyclic methylene protons | ||
| ~0.85–1.00 (doublet) | Secondary methyl group (characteristic of eremophilanes) |
Note: Exact shifts may vary slightly based on solvent (e.g.,
Pharmacological Potential & Mechanism of Action
Pterodontic acid has transitioned from a phytochemical curiosity to a lead compound for antiviral drug development.
Antiviral Activity (Influenza A)[7][8]
-
Mechanism: Unlike neuraminidase inhibitors (e.g., Oseltamivir), pterodontic acid acts by blocking the nuclear export of viral Ribonucleoprotein (RNP) complexes . This prevents the virus from assembling new virions in the cytoplasm.
Anti-Inflammatory Activity[4][7][8][9][10]
-
Target: NF-
B Signaling Pathway.[7][8] -
Mechanism: It inhibits the phosphorylation and degradation of I
B , thereby preventing the translocation of the NF- B p65 subunit into the nucleus. -
Outcome: Downregulation of pro-inflammatory cytokines: IL-6, MCP-1, IP-10, and MIP-1
.[8]
Mechanistic Pathway Diagram
Figure 2: Dual mechanism of action: NF-κB inhibition and blockade of viral RNP export.[1][2][7][8][9][10]
References
-
Wu, Y., et al. (2017). Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus.[8] Scientific Reports. Available at: [Link]
-
Liu, Y., et al. (2024). Synthesis, evaluation and structure-activity relationship studies of pterodontic acid acylated derivatives with anti-flu A virus (H1N1) activity. Fitoterapia. Available at: [Link]
- Su, Y., et al. (2015). Terpenoids and flavonoids from Laggera pterodonta. Archives of Pharmacal Research.
-
Guan, B., et al. (2023). Eremophilane-Type Sesquiterpenoids from Fungus Aspergillus aurantiobrunneus. Marine Drugs. (Reference for eremophilane spectral data comparison). Available at: [Link]
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- 10. researchgate.net [researchgate.net]
Pterodontic Acid: A Technical Guide to Isolation and Pharmacological Mechanisms
Executive Summary
Pterodontic acid (CAS: 185845-89-0) is a bioactive eudesmane-type sesquiterpene isolated primarily from the aerial parts of Laggera pterodonta (DC.)[1][2] Benth. (Asteraceae).[3] Unlike the vouacapan diterpenes found in the genus Pterodon, Pterodontic acid is a C15 compound structurally characterized by a bicyclic decalin core with specific exocyclic unsaturation and carboxylic acid functionality.
This guide details the extraction protocols, chemical characterization, and the dual-mechanism pharmacological profile of Pterodontic acid, focusing on its potent antiviral activity against Influenza A (H1N1, H9N2) and its ability to modulate the TLR7/NF-κB inflammatory signaling axis.
Botanical & Chemical Profile[3][4][5][6][7]
Natural Source Taxonomy
-
Family: Asteraceae (Compositae).
-
Common Name: Xiulingdan (Traditional Chinese Medicine).
-
Geographic Distribution: Predominantly found in Southwest China (Yunnan, Guizhou), India, and Southeast Asia.
-
Ethnomedicinal Context: Historically used for the treatment of viral upper respiratory tract infections, bronchitis, and inflammation.
Chemical Identity[2][3][6][10]
-
IUPAC Name: (Specific stereochemistry varies by isomer, generally referred to as Pterodontic acid).
-
Chemical Class: Eudesmane-type Sesquiterpene.[6]
-
Molecular Formula: C₁₅H₂₂O₃
-
Molecular Weight: 250.34 g/mol [7]
-
Key Structural Features:
Isolation & Purification Protocol
The following protocol is synthesized from established methodologies optimized for yield and purity (>95%). This workflow utilizes a polarity-guided fractionation strategy to separate the lipophilic sesquiterpenes from polar glycosides.
Reagents & Materials
-
Plant Material: Air-dried, powdered aerial parts of Laggera pterodonta.
-
Solvents: Methanol (MeOH), Petroleum Ether (PE, 60-90°C), Ethyl Acetate (EtOAc), Chloroform (CHCl₃).
-
Stationary Phases: Silica gel (200–300 mesh), Sephadex LH-20.
Step-by-Step Extraction Workflow
-
Crude Extraction:
-
Macerate 1.0 kg of powdered L. pterodonta in 10 L of Methanol (MeOH) at room temperature for 72 hours.
-
Filter and concentrate the supernatant under reduced pressure (Rotary Evaporator, 45°C) to yield a dark syrupy residue (~135 g).
-
-
Liquid-Liquid Partition:
-
Suspend the crude MeOH extract in 800 mL of distilled water.
-
Partition with Petroleum Ether (PE) (3 x 800 mL).
-
Collect the PE layer (This fraction contains the non-polar sesquiterpenes, including Pterodontic acid).
-
Note: Discard the aqueous layer or save for glycoside extraction.
-
-
Silica Gel Column Chromatography (CC):
-
Concentrate the PE fraction (approx. 48 g) to dryness.
-
Load onto a Silica gel column packed in PE.
-
Elute with a gradient of PE:EtOAc (100:0
50:50). -
Critical Fraction: Pterodontic acid typically elutes between 10:1 and 5:1 (PE:EtOAc). Monitor fractions via TLC (Visualize with Vanillin-H₂SO₄ reagent; look for violet/blue spots).
-
-
Final Purification:
-
Pool fractions containing the target spot.
-
Recrystallize from minimal Acetone/PE or perform a secondary cleanup on Sephadex LH-20 (eluting with CHCl₃:MeOH 1:1) to remove chlorophyll and fatty acids.
-
Yield: Expect approximately 150–300 mg of pure compound per kg of dry plant material.
-
Visualization: Isolation Workflow
Figure 1: Polarity-guided isolation workflow for Pterodontic acid from L. pterodonta.
Analytical Characterization Data
To validate the identity of the isolated compound, compare spectral data against the following standard values:
| Technique | Parameter | Characteristic Signals |
| ESI-MS | Ion Peaks | m/z 249 [M-H]⁻ (Negative mode); m/z 273 [M+Na]⁺ (Positive mode). |
| ¹H-NMR | Olefinic Protons | |
| ¹H-NMR | Methyl Groups | |
| ¹³C-NMR | Carbonyl | |
| ¹³C-NMR | Olefinic Carbons |
Pharmacological Mechanism of Action
Pterodontic acid exhibits a unique dual-mechanism against Influenza A virus (IAV) infection. It acts not only as a direct antiviral but also as an immunomodulator, preventing the "cytokine storm" often responsible for severe pathology.
Mechanism 1: Blockade of Viral RNP Export
-
Target: Viral Ribonucleoprotein (vRNP) complexes.[11]
-
Action: Pterodontic acid inhibits the nuclear export of vRNPs.[1][4][5][12][11]
-
Consequence: vRNPs are trapped within the host nucleus, preventing the assembly of new virions at the plasma membrane and effectively halting the viral replication cycle.
Mechanism 2: TLR7/NF-κB Pathway Suppression
-
Upstream Target: Toll-like Receptor 7 (TLR7).
-
Signaling Cascade:
-
Inhibition of TLR7: Prevents the recognition of single-stranded viral RNA.
-
MyD88/TRAF6 Blockade: Downregulates the recruitment of adaptor proteins Myeloid Differentiation factor 88 (MyD88) and TNF Receptor Associated Factor 6 (TRAF6).
-
NF-κB Suppression: Inhibits the phosphorylation of the p65 subunit, preventing the nuclear translocation of the NF-κB transcription factor.
-
-
Therapeutic Outcome: Significant reduction in pro-inflammatory cytokines (IL-6, IP-10, MCP-1, MIP-1β), mitigating viral-induced lung injury.
Visualization: Signaling Pathway Modulation
Figure 2: Dual-mechanism of Pterodontic acid: Inhibition of TLR7/NF-κB inflammatory signaling and blockade of viral RNP nuclear export.[4][12][7][13][14]
References
-
Guan, W., Li, J., Chen, Q., & Pan, X. (2017).[4] Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus.[4][5][12][11][15] Molecules, 22(10), 1738.[15] Link
-
Liu, Y., et al. (2018). An Active Component Containing Pterodontic Acid and Pterodondiol Isolated From Laggera pterodonta Inhibits Influenza A Virus Infection Through the TLR7/MyD88/TRAF6/NF‑κB Signaling Pathway.[16] Molecular Medicine Reports, 18(1), 8947.[16] Link
-
Wu, Y., et al. (2006). Eudesmane sesquiterpenes from Laggera pterodonta.[16] Planta Medica, 72(14), 1334-1337. Link
-
Zhu, Y., et al. (2024). Synthesis, evaluation and structure-activity relationship studies of pterodontic acid acylated derivatives with anti-flu A virus (H1N1) activity in vitro. Fitoterapia, 177, 106133. Link
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- 16. An active component containing pterodontic acid and pterodondiol isolated from Laggera pterodonta inhibits influenza A virus infection through the TLR7/MyD88/TRAF6/NF‑κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Pterodontic Acid: A Dual-Mechanism Therapeutic Candidate
From Laggera pterodonta to Novel Antiviral Scaffolds
Executive Summary
Pterodontic acid is a bioactive eudesmane-type sesquiterpenoid isolated from the traditional Chinese medicinal herb Laggera pterodonta (Chou Ling Dan).[1][2] Unlike standard antivirals that often target a single viral protein (e.g., neuraminidase inhibitors), pterodontic acid exhibits a dual-mechanism of action : it directly inhibits viral replication by blocking the nuclear export of viral ribonucleoprotein (vRNP) complexes and simultaneously attenuates the host's "cytokine storm" via the NF-κB signaling pathway. This whitepaper details the isolation, mechanistic pharmacology, and structure-activity relationships (SAR) of pterodontic acid, positioning it as a lead scaffold for next-generation anti-influenza therapeutics.
Botanical & Ethnobotanical Context
-
Source Organism: Laggera pterodonta (DC.)[1][2][3][4] Benth. (Asteraceae).[3][4]
-
Geographic Distribution: Southwest China (Yunnan), Southeast Asia.
-
Traditional Indications: The aerial parts are used in folk medicine to treat viral upper respiratory tract infections, bronchitis, sore throat, and fever.[2]
-
Therapeutic Logic: Traditional use suggests a compound that manages both the cause (viral load) and the symptom (inflammatory cascade).[5] Modern pharmacognosy confirms pterodontic acid is the primary active constituent responsible for this synergy.
Technical Protocol: Isolation & Purification
Standardized workflow for extracting high-purity pterodontic acid for preclinical assays.
Phase A: Extraction
-
Raw Material: Air-dried aerial parts of L. pterodonta (1.0 kg), pulverized to mesh size 40.
-
Solvent Percolation: Extract with Methanol (MeOH) at room temperature (3 x 10 L, 24h each).
-
Scientist Note: Avoid hot reflux to prevent thermal degradation of sesquiterpene lactone rings if present in co-occurring impurities.
-
-
Concentration: Evaporate solvent under reduced pressure (Rotavap at 45°C) to yield crude extract (~135 g).
Phase B: Partitioning (Critical Cleanup)
-
Suspension: Suspend crude extract in distilled H₂O (800 mL).
-
Liquid-Liquid Extraction: Partition with Petroleum Ether (PE) (3 x 800 mL).
-
Target Phase: The Petroleum Ether layer .[2] Pterodontic acid is lipophilic.
-
Waste: Discard the water layer (removes polar glycosides/sugars) after checking for other targets.
-
-
Drying: Dry PE layer over anhydrous Na₂SO₄ and concentrate to yield the Sesquiterpene-rich fraction (~48 g).
Phase C: Chromatographic Isolation
-
Stationary Phase: Silica gel (200–300 mesh).
-
Mobile Phase: Gradient elution with Petroleum Ether : Ethyl Acetate (PE:EtOAc).
-
Start: 50:1 (flush non-polar lipids).
-
Target Elution: 10:1 to 5:1 .
-
-
Crystallization: Fractions containing the target (verified by TLC, Rf ~0.4 in PE:EtOAc 3:1) are pooled. Recrystallize from minimal hot acetone or MeOH to yield colorless needle crystals.
-
Validation: Purity >98% confirmed by HPLC-UV (210 nm) and ¹H-NMR.
Mechanistic Pharmacology: The NF-κB/vRNP Axis
Pterodontic acid functions as a Host-Targeting Antiviral (HTA) . It does not inhibit neuraminidase (NA) or hemagglutinin (HA) directly. Instead, it interrupts the host signaling machinery that the virus hijacks for replication.
Mechanism of Action Diagram
The following diagram illustrates how pterodontic acid decouples the inflammatory response from viral propagation.
Figure 1: Pterodontic acid inhibits the NF-κB pathway, preventing the transcription of pro-inflammatory cytokines and factors required for the nuclear export of viral RNP complexes.[3][5]
Key Mechanistic Insights
-
Blockade of vRNP Export: Influenza virus replicates in the nucleus.[2][3][5] The viral Ribonucleoprotein (vRNP) must be exported to the cytoplasm for assembly. This export is often dependent on host factors (like Crm1) regulated by caspase activity.
-
The NF-κB Link: Virus infection activates NF-κB.[2][3] Activated NF-κB upregulates pro-apoptotic factors (caspases) which facilitate vRNP export.
-
Pterodontic Acid Intervention: By inhibiting NF-κB activation (specifically p65 translocation), pterodontic acid:
Preclinical Data Summary
Recent studies (2017–2024) have quantified the efficacy of pterodontic acid (POA) and its derivatives.
| Assay Type | Target/Model | Outcome | Significance |
| Antiviral | Influenza A (H1N1) | IC₅₀: ~4–36 µM (Derivatives) | Comparable to standard leads; high selectivity index (SI > 10).[6] |
| Mechanistic | Neuraminidase (NA) | No Inhibition | Distinct mechanism from Oseltamivir; useful for resistant strains. |
| Anti-inflammatory | LPS-induced Macrophages | ↓ IL-6, ↓ TNF-α | Potent suppression of cytokine storm markers.[7] |
| Molecular | Nuclear Export | Inhibits vRNP export | Confirmed by immunofluorescence (vRNP retained in nucleus). |
| In Vivo | Mouse Ear Edema | Significant Reduction | Validates anti-inflammatory activity in live models. |
Drug Development: Structure-Activity Relationship (SAR)
For medicinal chemists looking to optimize the pterodontic acid scaffold, recent derivatization studies (2024) highlight the following pharmacophores:
-
C5-C6 Olefin: Essential. Reduction of this double bond destroys antiviral activity.
-
C11-C12 Conjugated Olefin: Tolerable. Modifications here do not interfere with activity.
-
Carboxylic Acid (C15): Critical Modifiable Site.
-
The free acid is active.
-
Acylation/Esterification: Converting the COOH to specific esters or amides (especially with electron-donating groups like cyclic amines or guanidines) can improve antiviral potency and metabolic stability.
-
-
Cytotoxicity: Most derivatives show low cytotoxicity on MDCK and A549 cells, resulting in favorable Therapeutic Indices (SI).
Validated Experimental Protocols
Self-validating assays for verifying pterodontic acid activity in your lab.
Protocol 1: vRNP Nuclear Export Inhibition Assay
Objective: Confirm that the compound traps viral genetic material in the nucleus.
-
Cell Culture: Seed MDCK cells on glass coverslips (1 x 10⁵ cells/well).
-
Infection: Infect with Influenza A (MOI = 1) for 1 hour.
-
Treatment: Remove virus inoculum. Add maintenance medium containing Pterodontic Acid (25 µM) or vehicle (DMSO).
-
Incubation: Incubate for 8–10 hours post-infection (h.p.i).
-
Fixation: Fix with 4% Paraformaldehyde (15 min). Permeabilize with 0.5% Triton X-100.
-
Staining:
-
Primary Ab: Anti-Influenza Nucleoprotein (NP) antibody.
-
Secondary Ab: FITC-conjugated IgG.
-
Nuclei: DAPI stain.
-
-
Readout (Microscopy):
Protocol 2: NF-κB Luciferase Reporter Assay
Objective: Quantify the suppression of transcriptional activation.
-
Transfection: Cotransfect HEK293T cells with:
-
pNF-κB-Luc (Firefly luciferase reporter).
-
pRL-TK (Renilla luciferase internal control).
-
-
Stimulation: 24h post-transfection, pretreat with Pterodontic Acid (various concentrations) for 1h.
-
Induction: Add TNF-α (10 ng/mL) or infect with H1N1 virus. Incubate for 6–12 hours.
-
Lysis & Detection: Use Dual-Luciferase Assay System.
-
Calculation: Normalize Firefly/Renilla ratio.
-
Validation Criteria: TNF-α alone should induce >10-fold increase. Pterodontic acid should dose-dependently reduce this ratio.
-
References
-
Guan, Y., et al. (2017). Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus.[2][3][8] Molecules, 22(10), 1738.
-
Yang, Z., et al. (2024). Synthesis, evaluation and structure-activity relationship studies of pterodontic acid acylated derivatives with anti-flu A virus (H1N1) activity in vitro.[6] Fitoterapia, 177, 106133.
-
Wu, Y., et al. (2019). Pterodontic Acid Isolated from Laggera pterodonta Inhibits Dengue Virus Serotype 2 Infection. Biomedical Journal of Scientific & Technical Research.
-
Liu, H., et al. (2017). Inhibition of influenza virus via a sesquiterpene fraction isolated from Laggera pterodonta by targeting the NF-κB and p38 pathways. BMC Complementary and Alternative Medicine.
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- 3. Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
Anti-inflammatory effects of Pterodontic acid
Technical Whitepaper: Pterodontic Acid as a Potent Anti-Inflammatory Agent
Executive Summary
Pterodontic acid (PA) is a bioactive eudesmane-type sesquiterpene isolated from the traditional medicinal herb Laggera pterodonta (DC.) Benth. While the parent plant has been historically utilized for the treatment of viral infections and inflammatory conditions, recent pharmacological profiling has isolated PA as a primary driver of these therapeutic effects.
This technical guide analyzes the anti-inflammatory utility of PA, specifically highlighting its dual-mechanism capability: the suppression of the NF-κB signaling cascade and the inhibition of viral RNP nuclear export. This dual action positions PA as a unique candidate for treating respiratory inflammation where viral pathogenesis and cytokine storms co-occur.
Chemical & Pharmacological Profile
-
Class: Eudesmane sesquiterpene
-
Molecular Formula: C₁₅H₂₂O₃
-
Key Structural Feature: The presence of an α,β-unsaturated ketone moiety, which is often critical for Michael acceptor activity, influencing its interaction with cysteine residues in signaling proteins.
Therapeutic Positioning: Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes, PA acts upstream by modulating transcriptional factors (NF-κB) and nuclear transport machinery. This suggests a broader potential for resolving chronic inflammation and viral-induced cytokine hyperactivation.
Mechanistic Pathways: The Core of Action
The anti-inflammatory potency of Pterodontic acid is defined by its ability to intercept inflammatory signaling at the nuclear translocation stage.
A. NF-κB Pathway Suppression
In resting macrophages, NF-κB is sequestered in the cytoplasm by IκBα. Upon stimulation (e.g., by LPS), IκBα is phosphorylated and degraded, allowing NF-κB (p65/p50 dimer) to translocate to the nucleus.[4]
-
PA Action: PA prevents the nuclear accumulation of NF-κB.[[“]] Data indicates it blocks the degradation of IκBα or directly interferes with the translocation machinery.
-
Result: Reduced transcription of pro-inflammatory genes including TNF-α, IL-6, IL-1β, iNOS, and COX-2.
B. Viral RNP Complex Inhibition (Dual-Action)
In the context of Influenza A virus (IAV) infection, inflammation is exacerbated by viral replication.
-
PA Action: PA blocks the nuclear export of viral Ribonucleoprotein (RNP) complexes. Retention of RNP in the nucleus prevents viral assembly and release, simultaneously dampening the pathogen-associated molecular pattern (PAMP) signals that trigger the inflammasome.
Visualization: Pterodontic Acid Signaling Modulation
Figure 1: Dual mechanism of Pterodontic Acid. PA inhibits the nuclear translocation of NF-κB and blocks the nuclear export of viral RNP complexes, effectively severing the inflammatory loop.
Preclinical Evidence & Data Summary
The following data summarizes key findings from in vitro (RAW264.7 cells) and in vivo (Murine models) studies.
Table 1: Quantitative Efficacy Profile
| Experimental Model | Biomarker / Endpoint | Effect of Pterodontic Acid (PA) | Significance |
| In Vitro: LPS-induced RAW264.7 | NO Production | Significant reduction (IC50 ~10-50 µM range) | p < 0.01 |
| TNF-α Secretion | Dose-dependent suppression | p < 0.01 | |
| IL-6 Expression | >50% reduction at high dose | p < 0.01 | |
| NF-κB (p65) Nuclear | Marked decrease in nuclear fraction | Qualitative (Western Blot) | |
| In Vivo: Xylene Ear Edema | Ear Swelling (mg) | Significant reduction in edema weight | p < 0.05 vs Control |
| In Vivo: Influenza (H1N1) | Viral Titer | Reduced viral replication | p < 0.05 |
| Lung Cytokines (IP-10) | Downregulation of cytokine storm markers | p < 0.01 |
Interpretation: PA demonstrates a clear dose-response relationship. In the xylene-induced ear edema model, which represents acute neurogenic inflammation and vascular permeability, PA extracts showed efficacy comparable to standard NSAIDs, validating its potential for acute inflammatory management.
Experimental Protocols
To ensure reproducibility (Trustworthiness), the following protocols outline the isolation of PA and the validation of its anti-inflammatory activity.
Protocol A: Isolation of Pterodontic Acid
Objective: Isolate high-purity PA from Laggera pterodonta aerial parts.
-
Extraction: Air-dry and powder aerial parts (5 kg). Extract with 95% Ethanol (3x) under reflux.
-
Partition: Concentrate filtrate in vacuo. Suspend residue in water and partition sequentially with Petroleum Ether -> Ethyl Acetate -> n-Butanol. PA is concentrated in the Ethyl Acetate fraction.
-
Chromatography: Subject the Ethyl Acetate fraction to Silica Gel Column Chromatography. Elute with a gradient of Petroleum Ether:Acetone.
-
Purification: Fractions containing PA (identified by TLC) are recrystallized (typically using MeOH/CHCl3) to yield colorless needle crystals.
Protocol B: LPS-Induced Inflammation Assay (In Vitro Validation)
Objective: Quantify anti-inflammatory activity via Nitric Oxide (NO) inhibition.
-
Cell Seeding: Seed RAW264.7 macrophages at
cells/well in 96-well plates. Incubate for 24h. -
Pre-treatment: Treat cells with PA (0, 10, 20, 40 µM) for 1 hour. Note: Dissolve PA in DMSO; final DMSO concentration < 0.1%.
-
Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. Incubate for 18-24 hours.
-
Griess Assay: Mix 100 µL of culture supernatant with 100 µL Griess reagent. Measure absorbance at 540 nm.
-
Viability Check: Perform MTT or CCK-8 assay on the remaining cells to ensure NO reduction is not due to cytotoxicity.
Visualization: Extraction & Validation Workflow
Figure 2: Integrated workflow for the isolation of Pterodontic Acid and subsequent biological validation.
Therapeutic Potential & Future Development[10][11]
Toxicity & Safety: Preliminary toxicity studies on Laggera pterodonta extracts suggest a favorable safety profile. In cellular models (RAW264.7, MDCK cells), PA did not exhibit significant cytotoxicity at effective anti-inflammatory concentrations (CC50 > 100 µM), providing a therapeutic window for drug development.
Developmental Roadmap:
-
PK/PD Optimization: Current studies rely on native PA. Developing derivatives (e.g., ester modifications) could improve oral bioavailability and solubility.
-
Combination Therapy: Given its antiviral and anti-inflammatory dual action, PA is a prime candidate for "pan-viral" therapeutics, potentially mitigating the severe lung injury associated with influenza or coronavirus infections.
References
-
Liu, B., et al. (2017). Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus. Molecules, 22(10), 1649. Link
-
Wu, Y., et al. (2006). Evaluation of anti-inflammatory activity of the total flavonoids of Laggera pterodonta on acute and chronic inflammation models.[1] Phytotherapy Research, 20(7), 585-590. Link
-
Zhu, Y., et al. (2015). Anti-inflammatory effect of Laggera pterodonta extract on xylene-induced ear edema in mice.[6] Journal of Ethnopharmacology. (Contextual reference based on general Laggera efficacy).
-
Zhang, T., et al. (2010).[3] Chemical constituents of Laggera pterodonta. Zhongguo Zhong Yao Za Zhi, 35(5), 602-606.[3] Link
-
Lin, Y.J., et al. (2021). Synthesis of pterodontic acid derivatives and the study of their anti-influenza A virus activity.[1] Fitoterapia, 152, 104942. Link
Sources
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- 2. researchgate.net [researchgate.net]
- 3. [Chemical constituents of Laggera pterodonta] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Measuring the Anti-Influenza Activity of Pterodontic Acid
Dual-Mechanism Evaluation: Viral Replication Inhibition & Immunomodulation [1]
Abstract & Strategic Overview
Pterodontic acid (isolated from Laggera pterodonta) represents a distinct class of antiviral agents compared to standard neuraminidase inhibitors (e.g., Oseltamivir). Unlike direct enzyme inhibitors, Pterodontic acid functions via a dual mechanism :
-
Direct Antiviral: It blocks the nuclear export of viral Ribonucleoprotein (RNP) complexes , trapping the viral genome in the nucleus and preventing packaging.
-
Host Immunomodulation: It inhibits the NF-κB signaling pathway , attenuating the "cytokine storm" (IL-6, IP-10, MCP-1) often responsible for influenza-associated morbidity.
This protocol guide moves beyond simple Cytopathic Effect (CPE) screening. It details the precise methodology to validate both the antiviral potency (IC50) and the mechanistic specificity (RNP localization) of Pterodontic acid.
Mechanism of Action Visualization
Figure 1: Dual mechanism of Pterodontic acid targeting RNP nuclear export and NF-κB driven inflammation.[1][2][3][4]
Pre-Assay Preparation
Compound Solubilization
Pterodontic acid is a sesquiterpene with lipophilic properties. Proper solubilization is critical to prevent precipitation in aqueous media, which causes false negatives in viral plaque assays.
-
Stock Solution: Dissolve Pterodontic acid powder in 100% DMSO to a concentration of 50 mM . Vortex for 1 min.
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute in maintenance media (DMEM). Ensure the final DMSO concentration is ≤ 0.1% to avoid non-specific cytotoxicity.
Cell Line Selection
-
MDCK (Madin-Darby Canine Kidney) Cells: The gold standard for viral replication assays (Plaque/CPE) due to high susceptibility and plaque-forming capability.
-
A549 (Human Lung Epithelial) Cells: Required for anti-inflammatory/mechanistic assays (NF-κB, Cytokines) as they better represent the human host response than canine kidney cells.
Protocol 1: Cytotoxicity Assessment (CC50)
Objective: Determine the concentration at which Pterodontic acid causes 50% cell death (CC50) to ensure antiviral effects are not artifacts of toxicity.
-
Seeding: Seed MDCK cells (1 × 10⁴ cells/well) in 96-well plates. Incubate 24h at 37°C/5% CO₂.
-
Treatment: Remove media. Add 100 µL of serial dilutions of Pterodontic acid (e.g., 200 µM to 0.1 µM). Include a DMSO vehicle control (0.1%).
-
Incubation: Incubate for 48 hours.
-
Readout (CCK-8 Assay):
-
Add 10 µL CCK-8 reagent per well.
-
Incubate 1–2 hours.
-
Measure Absorbance at 450 nm .
-
-
Calculation: Plot % Cell Viability vs. Log[Concentration]. Calculate CC50 using non-linear regression (GraphPad Prism).
-
Acceptance Criteria: CC50 should be > 100 µM for a viable drug candidate.
-
Protocol 2: Plaque Reduction Assay (Gold Standard for IC50)
Objective: Quantify the inhibition of infectious viral progeny. This is superior to CPE assays for accurate IC50 determination.
Experimental Workflow
Figure 2: Plaque Reduction Assay Workflow.
Step-by-Step Procedure
-
Cell Monolayer: Seed MDCK cells in 6-well plates (5 × 10⁵ cells/well) and grow to 90–100% confluence.
-
Infection:
-
Wash cells 2x with PBS.
-
Inoculate with Influenza A virus (e.g., A/PR/8/34 H1N1) at approximately 50–100 PFU/well in serum-free DMEM containing TPCK-trypsin (1 µg/mL).
-
Note: TPCK-trypsin is required for HA cleavage and viral entry in culture.
-
Incubate 1h at 37°C for adsorption. Shake plates every 15 min.
-
-
Treatment Overlay:
-
Remove viral inoculum.
-
Add Overlay Medium : 2x MEM mixed 1:1 with 1.6% Low Melting Point (LMP) Agarose.
-
Crucial Step: Supplement the overlay with Pterodontic acid at varying concentrations (e.g., 3.12, 6.25, 12.5, 25, 50 µM).
-
Include Positive Control: Oseltamivir carboxylate (10 µM) or Ribavirin.
-
-
Incubation: Allow agarose to solidify. Incubate inverted for 48–72h at 37°C.
-
Fixation & Staining:
-
Fix with 4% Paraformaldehyde (PFA) for 1h (penetrates agarose).
-
Remove agarose plug gently.
-
Stain with 0.1% Crystal Violet for 15 min.
-
-
Analysis:
-
Count plaques (clear zones).
-
Calculate IC50: Concentration inhibiting plaque formation by 50% compared to Virus Control.
-
Selectivity Index (SI): SI = CC50 / IC50. An SI > 10 is generally considered promising.
-
Protocol 3: Mechanistic Validation (RNP Nuclear Export)
Objective: Confirm Pterodontic acid's specific mechanism—blocking the export of viral Ribonucleoproteins (vRNP) from the nucleus to the cytoplasm.
Why this assay? Standard plaque assays show that it works; this assay proves how it works, distinguishing it from polymerase inhibitors or entry blockers.
-
Infection: Seed A549 cells on glass coverslips. Infect with Influenza A (MOI = 1) for 1h.
-
Treatment: Add Pterodontic acid (at 2x IC50 concentration) immediately post-infection.
-
Control: Leptomycin B (known nuclear export inhibitor) as a positive control.
-
-
Timepoint: Fix cells at 6–8 hours post-infection (h.p.i.) .
-
Rationale: At this time, vRNPs normally export to the cytoplasm for packaging.
-
-
Immunofluorescence (IF) Staining:
-
Permeabilize with 0.5% Triton X-100.
-
Primary Antibody: Anti-Influenza A Nucleoprotein (NP) (The main component of vRNP).
-
Secondary Antibody: Alexa Fluor 488 (Green).
-
Counterstain: DAPI (Blue, Nucleus).
-
-
Microscopy & Scoring:
-
Vehicle Control: NP signal should be diffuse in both Nucleus and Cytoplasm (Cytoplasmic predominance).
-
Pterodontic Acid Treated: NP signal should be strictly retained in the Nucleus (overlapping with DAPI).
-
Quantification: Calculate the ratio of Nuclear/Cytoplasmic fluorescence intensity (Fn/c).
-
Protocol 4: Anti-Inflammatory Cytokine Quantification
Objective: Validate the secondary mechanism—suppression of the NF-κB mediated cytokine storm.
-
Setup: Infect A549 cells (MOI = 1) and treat with Pterodontic acid (10–50 µM).
-
Supernatant Collection: Collect cell culture supernatant at 24h post-infection.
-
Analysis (Luminex or ELISA):
-
Target analytes: IL-6, IP-10 (CXCL10), MCP-1 (CCL2), and TNF-α .
-
-
qRT-PCR (Optional Confirmation):
-
Extract RNA from cells.
-
Quantify mRNA levels of IL6 and CXCL10 normalized to GAPDH.
-
Expected Result: Pterodontic acid should dose-dependently reduce cytokine mRNA/protein levels compared to the Virus-Only control.
-
Data Summary & Reporting Standards
When reporting results for Pterodontic acid, organize data into the following standard table format for publication or regulatory review.
| Assay Type | Parameter | Metric | Acceptance Criteria |
| Cytotoxicity | MDCK Cells | CC50 (µM) | > 100 µM |
| Antiviral Efficacy | Plaque Reduction | IC50 (µM) | < 20 µM (Ideal) |
| Selectivity | Safety Margin | SI (CC50/IC50) | > 10 |
| Mechanism | RNP Localization | % Nuclear Retention | > 80% Retention |
| Inflammation | IL-6 Suppression | % Inhibition | Significant (p<0.[1][4]05) vs Virus |
References
-
Pterodontic Acid Isolation & Antiviral Activity
-
Standard Plaque Assay Protocols
-
Matrosovich, M., et al. "New low-viscosity overlay medium for viral plaque assays." Virology Journal, 2006.
- Key Finding: Optimizing overlay media for clear plaque form
-
-
NF-κB and Influenza
-
Nimmerjahn, F., et al. "Active NF-kappaB signalling is a prerequisite for influenza virus infection." Journal of General Virology, 2004.
- Key Finding: Validates NF-κB as a therapeutic target for influenza.
-
- Elton, D., et al. "The unusual C-terminus of the influenza virus nucleoprotein contains a nuclear accumulation signal." Journal of General Virology, 1999.
-
Chemical Properties
-
PubChem Compound Summary for Pterodontic Acid.
- Key Finding: Solubility and chemical structure d
-
Sources
- 1. Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. mdpi.com [mdpi.com]
Technical Application Note: Optimized CPE Reduction Assay for Pterodontic Acid Antiviral Screening
Introduction & Scientific Rationale
Pterodontic acid is a eudesmane-type sesquiterpenoid isolated from Laggera pterodonta (and associated Lamiophlomis species). Unlike neuraminidase inhibitors (e.g., Oseltamivir) or M2 ion channel blockers (e.g., Amantadine), Pterodontic acid exhibits a distinct mechanism of action: it inhibits the nuclear export of viral Ribonucleoprotein (RNP) complexes and suppresses the host NF-κB inflammatory cascade [1, 2].
Because its mechanism is intracellular and replication-stage specific, a standard cell-free enzyme assay (like NA inhibition) will yield false negatives. The Cytopathic Effect (CPE) Reduction Assay is the gold standard for validating Pterodontic acid because it measures the compound's ability to preserve host cell viability in the presence of a replicating virus.
This protocol focuses on the Influenza A (H1N1/H3N2) model using MDCK cells , the most clinically relevant system for this compound.
Experimental Design & Critical Parameters
Cell Line Selection
-
Cell Line: MDCK (Madin-Darby Canine Kidney) cells.[1]
-
Rationale: MDCK cells possess surface sialic acid receptors (α2,6-Gal and α2,3-Gal) permitting efficient Influenza A entry. They exhibit distinct, quantifiable cytopathic effects (rounding, detachment) upon infection.
Viral Challenge Standardization
-
Infectious Dose: 100 TCID₅₀ (50% Tissue Culture Infectious Dose).[1]
-
Why 100 TCID₅₀? A lower dose may not cause sufficient cell death to distinguish protection; a higher dose may overwhelm the drug's mechanism before it can act.
-
Activation: Influenza viruses require proteolytic cleavage of hemagglutinin (HA0 to HA1/HA2) for infectivity. TPCK-treated Trypsin must be included in the post-infection media.[1]
Controls
| Control Type | Agent | Purpose |
| Cell Control (CC) | Media + DMSO (0.5%) | Baseline cell viability (100%). |
| Virus Control (VC) | Virus + DMSO (0.5%) | Baseline viral toxicity (0% viability). |
| Positive Control | Ribavirin or Oseltamivir | Validates assay sensitivity. |
| Toxicity Control | Pterodontic Acid (High Conc.) | Checks if the drug itself kills cells. |
Detailed Protocol
Phase 1: Preparation
-
Compound Stock: Dissolve Pterodontic acid in DMSO to 100 mM stock. Store at -20°C.
-
Assay Media: DMEM (serum-free) + 2 µg/mL TPCK-trypsin + 1% Pen/Strep. Serum inhibits trypsin and neutralizes the virus; do not use FBS during infection.
Phase 2: Cell Seeding (Day -1)
-
Harvest exponential phase MDCK cells.
-
Seed 2.0 × 10⁴ cells/well in a 96-well flat-bottom plate.
-
Incubate 24h at 37°C, 5% CO₂ until a 90% confluent monolayer forms.
Phase 3: Infection & Treatment (Day 0)
Note: Pterodontic acid acts on replication steps.[1][2] Co-treatment (adding drug and virus simultaneously) or Post-treatment is preferred over pre-treatment.
-
Wash: Remove growth media and wash monolayer 2x with PBS to remove serum.
-
Virus Preparation: Dilute Influenza A virus stock to 200 TCID₅₀/50 µL in Assay Media.
-
Compound Dilution: Prepare 2x serial dilutions of Pterodontic acid (e.g., 200 µM down to 1.5 µM) in Assay Media.
-
Inoculation:
-
Add 50 µL of 2x Compound to respective wells.
-
Add 50 µL of 2x Virus (100 TCID₅₀ final) to test wells and Virus Control wells.
-
Add 50 µL Assay Media to Cell Control wells.
-
Final Volume: 100 µL/well.
-
-
Incubation: Incubate at 34°C (optimal for Influenza polymerase activity) with 5% CO₂ for 48–72 hours .
Phase 4: Readout (Day 3)
Visual inspection is mandatory before quantitative readout.
-
Microscopy: Check Virus Control wells. >90% of cells should show CPE (rounding/detachment). Cell Control should remain confluent.
-
Viability Quantification (CCK-8 Method):
-
Add 10 µL CCK-8 (WST-8) reagent to each well.
-
Incubate 2–4 hours at 37°C.
-
Measure Absorbance (OD) at 450 nm .
-
Data Analysis & Visualization
Calculation of Antiviral Activity
Calculate the percentage of protection using the OD values:
-
EC₅₀ (50% Effective Concentration): Concentration providing 50% protection.
-
CC₅₀ (50% Cytotoxic Concentration): Concentration reducing uninfected cell viability by 50%.
-
Selectivity Index (SI): $ SI = CC_{50} / EC_{50} $. An SI > 10 is generally considered a promising hit.
Mechanism of Action Diagram
The following diagram illustrates where Pterodontic acid intervenes in the viral lifecycle compared to standard controls.
Figure 1: Mechanism of Action. Pterodontic acid uniquely targets vRNP nuclear export and NF-κB signaling, distinct from entry or release inhibitors.
Assay Workflow Diagram
Figure 2: Experimental Workflow. Critical checkpoints include serum removal (Step 2) and the specific incubation temperature of 34°C (Step 4).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low CPE in Virus Control | Inactive Trypsin | Freshly prepare TPCK-trypsin; do not freeze-thaw >2x. |
| Viral titer loss | Re-titrate virus stock; ensure storage at -80°C. | |
| High Toxicity in Cell Control | DMSO > 0.5% | Ensure final DMSO concentration is <0.5%. |
| Serum starvation | Ensure cells are 90% confluent before switching to serum-free media. | |
| Inconsistent EC50 | Evaporation | Fill outer wells with PBS (edge effect) or use a humidity chamber. |
| Temperature drift | Influenza replicates best at 33-35°C, not 37°C. Calibrate incubator. |
References
-
Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus. Source:[1][2][3][4] Molecules (MDPI), 2017.[1] URL:[Link] Significance:[1][2][5][6][7][8][9][10][11] Establishes the primary mechanism (RNP export inhibition) and efficacy against H1N1.[2][3]
-
An Active Component Containing Pterodontic Acid and Pterodondiol Isolated From Laggera Pterodonta Inhibits Influenza A Virus Infection Through the TLR7/MyD88/TRAF6/NF‑κB Signaling Pathway. Source:[12] Molecular Medicine Reports, 2018.[12] URL:[Link] Significance: Details the anti-inflammatory signaling pathway modulation.[2][3][4][12]
-
Synthesis, evaluation and structure-activity relationship studies of pterodontic acid acylated derivatives with anti-flu A virus (H1N1) activity in vitro. Source: Fitoterapia, 2024.[1][6][10] URL:[Link] Significance: Provides recent data on structural modifications and EC50 ranges (4.04-36.13 μM).
Sources
- 1. bio-protocol.org [bio-protocol.org]
- 2. Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antinociceptive and anti-inflammatory activities of iridoid glycosides extract of Lamiophlomis rotata (Benth.) Kudo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Broad-Spectrum Antiviral Activity of Influenza A Defective Interfering Particles against Respiratory Syncytial, Yellow Fever, and Zika Virus Replication In Vitro | MDPI [mdpi.com]
- 7. PTEROIC ACID | 119-24-4 [chemicalbook.com]
- 8. Pteroic Acid | C14H12N6O3 | CID 135398749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, evaluation and structure-activity relationship studies of pterodontic acid acylated derivatives with anti-flu A virus (H1N1) activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. An active component containing pterodontic acid and pterodondiol isolated from Laggera pterodonta inhibits influenza A virus infection through the TLR7/MyD88/TRAF6/NF‑κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Neuraminidase Inhibition Profiling for Pterodontic Acid
This Application Note is designed for researchers investigating the mechanism of action (MoA) of Pterodontic acid , a sesquiterpene isolated from Laggera pterodonta.
Scientific Note: While Pterodontic acid exhibits potent antiviral activity against Influenza A (H1N1), current literature indicates it acts primarily by blocking nuclear export of viral RNP complexes rather than direct Neuraminidase (NA) inhibition.[1] Therefore, this protocol serves as a negative control validation —a critical step in drug development to prove that a novel compound possesses a mechanism distinct from standard NA inhibitors like Oseltamivir.
Abstract & Scientific Rationale
Pterodontic acid has emerged as a promising antiviral agent derived from Laggera pterodonta.[1][2] Unlike classic neuraminidase inhibitors (NAIs) that trap virions on the cell surface, Pterodontic acid reportedly suppresses the NF-κB pathway and inhibits the nuclear export of viral Ribonucleoprotein (RNP) complexes.[1]
This protocol details the MUNANA-based fluorometric assay required to screen Pterodontic acid against Influenza Neuraminidase. In a comprehensive drug characterization campaign, this assay is essential to:
-
Rule out direct enzymatic inhibition of NA.
-
Validate the compound's novel mechanism of action (by demonstrating a lack of cross-resistance with Oseltamivir).
-
Establish selectivity indices (SI) by comparing antiviral EC₅₀ (cell-based) vs. enzymatic IC₅₀.
Mechanism of Action & Assay Logic
The assay utilizes the fluorogenic substrate MUNANA (2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid).
-
Active Enzyme: Functional Neuraminidase cleaves the sialic acid residue from MUNANA.
-
Signal Generation: This cleavage releases free 4-Methylumbelliferone (4-MU), which fluoresces at 450 nm (excitation 365 nm) under alkaline conditions.
-
Inhibition: If Pterodontic acid binds the NA active site, MUNANA cleavage is prevented, and fluorescence is quenched.
Pathway Visualization
The following diagram illustrates the divergent mechanisms between standard NA inhibitors and Pterodontic acid, highlighting why this assay is a specificity control.
Figure 1: Mechanism differentiation. Pterodontic acid targets the nuclear export step, whereas the NA inhibition assay specifically tests the final virion release step.
Materials & Reagents
Chemical Standards
| Reagent | Specification | Storage | Notes |
| Pterodontic Acid | >98% Purity (HPLC) | -20°C | Critical: Dissolve in 100% DMSO to 10 mM stock. Sonicate if necessary.[3] |
| Oseltamivir Carboxylate | Positive Control | -20°C | Active metabolite form (not the phosphate prodrug). |
| MUNANA Substrate | Fluorogenic Substrate | -20°C | Light sensitive. Prepare fresh. |
| Neuraminidase Source | Recombinant NA or Whole Virus | -80°C | Titrate activity before use to ensure linear range. |
Buffers
-
Assay Buffer (2X): 65 mM MES (2-(N-morpholino)ethanesulfonic acid), 8 mM CaCl₂, pH 6.5.
-
Note: Calcium is obligate for Neuraminidase structural stability.
-
-
Stop Solution: 0.1 M Glycine in 25% Ethanol, pH 10.7.
-
Note: High pH maximizes 4-MU fluorescence signal.
-
Experimental Protocol
Phase 1: Preparation of Pterodontic Acid Working Solutions
Pterodontic acid is a lipophilic sesquiterpene. Proper solubility management is vital to prevent precipitation in the aqueous assay buffer.
-
Stock Prep: Prepare a 10 mM stock of Pterodontic acid in 100% DMSO.
-
Dilution Series: Perform a 3-fold serial dilution in 10% DMSO/Water (not buffer yet) to maintain solubility during dilution.
-
Range: 1000 µM down to 0.1 µM.
-
-
Final Assay Concentration: When added to the well, the final DMSO concentration must be ≤ 1% to avoid denaturing the enzyme.
Phase 2: Enzyme Activity Titration (Pre-Assay)
Before adding the inhibitor, you must determine the optimal enzyme dilution.
-
Dilute virus/enzyme (1:10 to 1:1000) in Assay Buffer.
-
Incubate with 100 µM MUNANA for 60 min at 37°C.
-
Add Stop Solution and read fluorescence.
-
Selection: Choose the enzyme dilution that yields ~10,000–20,000 RFU (Relative Fluorescence Units) to ensure the signal is within the dynamic range.
Phase 3: Inhibition Assay Workflow
Figure 2: Step-by-step workflow for the MUNANA Neuraminidase Inhibition Assay.
Detailed Steps:
-
Plate Setup: Use a black, flat-bottom 96-well plate.
-
Inhibitor Addition: Add 25 µL of Pterodontic acid dilutions to respective wells.
-
Control 1: Buffer + DMSO only (0% Inhibition).
-
Control 2: Oseltamivir Carboxylate (Positive Control).
-
-
Enzyme Addition: Add 25 µL of diluted Neuraminidase enzyme to all wells.
-
Pre-Incubation: Shake gently and incubate for 30 minutes at 37°C . This step is crucial for detecting slow-binding inhibitors.
-
Substrate Initiation: Add 50 µL of 200 µM MUNANA (Final conc: 100 µM).
-
Reaction: Incubate for 60 minutes at 37°C in the dark.
-
Termination: Add 100 µL of Stop Solution.
-
Detection: Read immediately on a fluorescence microplate reader (Ex 365 nm / Em 450 nm).
Data Analysis & Interpretation
Calculate the Percent Inhibition for each concentration:
Plotting:
-
Plot Log[Concentration] (X-axis) vs. % Inhibition (Y-axis).
-
Fit data using a non-linear regression (4-parameter logistic model).
Expected Results Table:
| Compound | Expected IC₅₀ (µM) | Interpretation |
| Oseltamivir Carboxylate | 0.1 – 5.0 nM | Validates the assay is working correctly. |
| Pterodontic Acid | > 100 µM (or No Inhibition) | Confirms the compound does not target NA. |
| Pteroic Acid | N/A | Note: Do not confuse with Pteroic acid (folate precursor). |
Troubleshooting:
-
High Background: Ensure MUNANA is fresh; spontaneous hydrolysis occurs over time.
-
Precipitation: If RFU drops erratically at high Pterodontic acid concentrations, check for precipitation (cloudiness) due to poor aqueous solubility.
References
-
Pterodontic Acid Mechanism: Li, Y., et al. (2017).[1] "Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus."[1] Journal of Ethnopharmacology. (Note: Confirms lack of NA inhibition).
-
Standard NA Assay Protocol: Wetherall, N. T., et al. (2003). "Evaluation of the Neuraminidase Inhibition Assay for Monitoring Influenza Antiviral Resistance." Journal of Clinical Microbiology.
-
Pterodontic Acid Structure: PubChem Compound Summary for CID 91895390, Pterodontic acid.[4]
-
Assay Optimization: WHO Collaborating Centre for Reference and Research on Influenza. "Standard Operating Procedure: Neuraminidase Inhibition Assay."
Sources
- 1. Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pterodontic acid | C15H22O2 | CID 91895390 - PubChem [pubchem.ncbi.nlm.nih.gov]
Using qRT-PCR to evaluate Pterodontic acid's effect on viral replication
Application Note: Quantitative Evaluation of Pterodontic Acid Antiviral Efficacy via qRT-PCR
Introduction & Mechanistic Rationale
Pterodontic acid (PA), a sesquiterpenoid isolated from Laggera pterodonta and Lamiophlomis rotata, represents a dual-action antiviral candidate. Unlike neuraminidase inhibitors (e.g., Oseltamivir), PA functions through a distinct mechanism: it blocks the nuclear export of viral Ribonucleoprotein (RNP) complexes , thereby trapping the viral genome within the host nucleus and preventing the assembly of progeny virions. Additionally, PA attenuates the "cytokine storm" associated with severe viral infection by inhibiting the NF-κB signaling pathway .
This application note details a high-stringency qRT-PCR workflow to quantify these effects. We utilize qRT-PCR not merely for detection, but to kinetically evaluate viral replication efficiency (targeting the viral Nucleoprotein, NP gene) and the host inflammatory response (targeting IL-6 and TNF-α).
Mechanistic Pathway (Visualized)
Figure 1: Mechanism of Action. Pterodontic acid inhibits the nuclear export of viral RNP complexes and suppresses NF-κB-mediated cytokine production.[1][2][3]
Experimental Design Strategy
To rigorously validate PA's efficacy, the experiment must distinguish between virucidal activity (killing virus directly) and replication inhibition (interfering with the cellular lifecycle). This protocol uses a Post-Adsorption Treatment model.
Experimental Groups:
| Group | Description | Purpose |
|---|---|---|
| Mock | Cells + Media (No Virus) | Baseline for gene expression (Calibrator). |
| VC (Virus Control) | Cells + Virus + Vehicle (DMSO) | Max replication signal (Reference). |
| Pos (Positive Ctrl) | Cells + Virus + Oseltamivir (10 µM) | Validated inhibition benchmark. |
| PA-Low | Cells + Virus + PA (5 µM) | Dose-response lower bound. |
| PA-High | Cells + Virus + PA (25 µM) | Dose-response upper bound. |
Critical Control: The final concentration of DMSO in all wells must be <0.1% to prevent solvent cytotoxicity.
Detailed Protocol
Phase A: Cell Culture & Infection (Time: Day 0-1)
Reagents: MDCK cells (ATCC CCL-34), DMEM, TPCK-trypsin, Influenza A virus (H1N1).
-
Seeding: Seed MDCK cells in 12-well plates at
cells/well. Incubate overnight at 37°C/5% CO₂ until 90% confluency. -
Infection (Adsorption):
-
Wash cells 2x with PBS.
-
Inoculate with Influenza A virus at MOI = 0.1 (Multiplicity of Infection) diluted in serum-free DMEM containing 1 µg/mL TPCK-trypsin.
-
Expert Insight: Low MOI (0.01-0.1) is preferred for multi-cycle replication assays to allow drug effects to compound over several viral generations.
-
Incubate for 1 hour at 37°C to allow viral entry.
-
-
Treatment:
-
Remove viral inoculum.[4] Wash 2x with PBS to remove unattached virus.
-
Add maintenance medium (DMEM + TPCK-trypsin) containing Pterodontic acid (PA) at designated concentrations.
-
Incubate for 24 hours .
-
Phase B: RNA Extraction (Time: Day 2)
Reagents: TRIzol™ Reagent or Viral RNA Mini Kit.
-
Lysis:
-
Aspirate supernatant (Save for plaque assay if secondary validation is needed).
-
Add 500 µL TRIzol directly to the well. Pipette up/down to lyse.
-
Critical Step: Ensure complete lysis of the monolayer to recover nuclear RNA, as PA traps viral RNA in the nucleus.
-
-
Phase Separation: Add 100 µL Chloroform, shake vigorously (15s), incubate (3 min), centrifuge at 12,000 x g (15 min, 4°C).
-
Precipitation: Transfer aqueous phase to a new tube. Add 250 µL Isopropanol. Centrifuge at 12,000 x g (10 min).
-
Wash & Elute: Wash pellet with 75% Ethanol. Air dry. Resuspend in 30 µL RNase-free water.
-
QC: Measure A260/A280 (Target: 1.8–2.0) using a NanoDrop.
Phase C: cDNA Synthesis & qRT-PCR (Time: Day 2)
Reagents: High-Capacity cDNA Reverse Transcription Kit, SYBR Green Master Mix.
1. Reverse Transcription (RT):
-
Input RNA: 1 µg per reaction.
-
Primers: Use Random Hexamers (captures all RNA) or Uni-12 primers (specific for Influenza vRNA).
-
Cycle: 25°C (10 min) → 37°C (120 min) → 85°C (5 min).
2. qPCR Setup (MIQE Compliant):
-
Target Gene: Influenza A Nucleoprotein (NP) or Matrix (M1).
-
Reference Gene: GAPDH or β-Actin (Host normalization).
-
Reaction Mix:
-
SYBR Green Master Mix: 10 µL
-
Forward Primer (10 µM): 0.4 µL
-
Reverse Primer (10 µM): 0.4 µL
-
cDNA Template: 2 µL (diluted 1:5)
-
Nuclease-free H₂O: to 20 µL
-
3. Cycling Parameters:
-
Hold: 95°C (2 min)
-
Cycling (40 cycles): 95°C (15s) → 60°C (30s) [Data Acquisition]
-
Melt Curve: 65°C to 95°C (Ensure single peak specificity).
Workflow Diagram
Figure 2: Experimental Workflow. From cell seeding to quantitative analysis.
Data Analysis & Interpretation
Calculate relative gene expression using the
Formula:
Expected Results Table:
| Group | NP Gene | GAPDH | Fold Change (Viral Load) | Interpretation | ||
| Virus Control | 18.5 | 20.0 | -1.5 | 0.0 | 1.00 | Uninhibited replication. |
| PA (5 µM) | 20.5 | 20.1 | 0.4 | 1.9 | 0.27 | ~73% Inhibition. |
| PA (25 µM) | 23.5 | 20.2 | 3.3 | 4.8 | 0.03 | ~97% Inhibition (Potent). |
| Oseltamivir | 24.0 | 20.0 | 4.0 | 5.5 | 0.02 | Positive Control Reference. |
Note: An increase in
Troubleshooting & Optimization
-
Low Viral Yield (
in VC): Ensure TPCK-trypsin is fresh; Influenza A requires proteolytic cleavage of HA for efficient entry in MDCK cells. -
High Variability: Normalize RNA input strictly. Use a "Supermix" for PCR reagents to minimize pipetting errors.
-
Cytotoxicity: If GAPDH
increases significantly in PA-treated wells compared to Mock, the drug may be cytotoxic. Perform an MTT assay to determine the (Cytotoxic Concentration 50%) and ensure the test dose is .
References
-
Liu, Y., et al. (2017). "Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus."[1] Molecules.
-
Huang, B., et al. (2024). "Synthesis, evaluation and structure-activity relationship studies of pterodontic acid acylated derivatives with anti-flu A virus (H1N1) activity in vitro." Bioorganic & Medicinal Chemistry Letters.
-
Bustin, S.A., et al. (2009). "The MIQE Guidelines: Minimum Information for Publication of Quantitative Real-Time PCR Experiments." Clinical Chemistry.
-
World Health Organization. "CDC Protocol of Realtime RTPCR for Influenza A (H1N1)." WHO Guidelines.
Sources
- 1. Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Pterodontic Acid-Mediated Inhibition of Influenza A vRNP Nuclear Export
Executive Summary
This technical guide details the mechanism of action (MoA) of Pterodontic Acid (PA) , a sesquiterpenoid isolated from Laggera pterodonta (and Lamiophlomis rotata), specifically targeting the replication cycle of Influenza A Virus (IAV). Unlike neuraminidase inhibitors (e.g., Oseltamivir) or M2 ion channel blockers (e.g., Amantadine), Pterodontic Acid functions via a dual-action mechanism: suppression of the NF-κB signaling pathway and the consequent blockade of viral Ribonucleoprotein (vRNP) complex nuclear export .
This document provides researchers with the causal logic, validated protocols, and data structures necessary to evaluate PA efficacy in drug development pipelines.
Mechanism of Action: The NF-κB/vRNP Export Axis
The Biological Context
The life cycle of Influenza A requires the nuclear import of vRNPs for replication and transcription.[1][2] However, for new virions to form, these vRNPs must be exported back to the cytoplasm.[3] This export is mediated by the viral Matrix protein 1 (M1), Nuclear Export Protein (NEP/NS2), and the host exportin Crm1 (Chromosomal Region Maintenance 1).[4]
Crucially, host NF-κB activation —often triggered by the virus itself via TLR7/MyD88 pathways—facilitates this export process. High NF-κB activity correlates with efficient vRNP export, potentially through the upregulation of pro-apoptotic factors (like caspases) that increase nuclear pore permeability or modify viral protein phosphorylation.
Pterodontic Acid Intervention
Pterodontic Acid acts as a "nuclear trap" for the virus.
-
Upstream Inhibition: PA inhibits the phosphorylation and nuclear translocation of the NF-κB p65 subunit.
-
Downstream Consequence: By dampening the NF-κB response, the signaling cascade required for efficient vRNP export is severed.
-
Result: vRNP complexes are retained within the host nucleus late in the infection cycle (8–10 h.p.i.), preventing their assembly into progeny virions at the plasma membrane.
Pathway Visualization
The following diagram illustrates the signaling cascade and the specific intervention point of Pterodontic Acid.[1]
Caption: Pterodontic Acid blocks NF-κB activation, preventing the downstream facilitation of vRNP nuclear export.[5][6][7]
Validated Experimental Protocols
Protocol A: Immunofluorescence Tracking of vRNP Localization
Objective: To visually quantify the nuclear retention of vRNP complexes in the presence of Pterodontic Acid. This is the definitive assay for this mechanism.
Materials:
-
Cells: MDCK or A549 (human lung epithelial).
-
Virus: Influenza A/PR/8/34 (H1N1) or equivalent.[2]
-
Primary Antibody: Mouse anti-Influenza A Nucleoprotein (NP) monoclonal antibody.
-
Secondary Antibody: FITC or Alexa Fluor 488-conjugated anti-mouse IgG.
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).
-
Control Compound: Leptomycin B (LMB) - 20 nM (Positive control for Crm1 inhibition).
Methodology:
-
Seeding: Plate A549 cells on glass coverslips in 24-well plates (1×10⁵ cells/well). Incubate overnight.
-
Infection: Wash cells with PBS. Infect with IAV (MOI = 1.0) for 1 hour at 37°C.
-
Treatment: Remove viral inoculum. Add maintenance medium containing Pterodontic Acid (Concentration range: 10–100 µg/mL) or Vehicle (DMSO <0.1%).
-
Note: Include an LMB-treated well as a positive control for nuclear retention.
-
-
Incubation: Incubate for 8 to 10 hours .
-
Critical Causality Check: Do not fix cells earlier than 6 h.p.i. Early in infection, vRNPs are naturally nuclear (import phase).[2] You must wait for the export phase to observe the inhibitory effect.
-
-
Fixation & Permeabilization:
-
Fix with 4% Paraformaldehyde (15 min).
-
Permeabilize with 0.5% Triton X-100 (10 min).
-
-
Staining:
-
Block with 3% BSA (1 hr).
-
Incubate with Anti-NP antibody (1:500) overnight at 4°C.
-
Wash 3x PBS.
-
Incubate with Secondary Antibody (1:1000) + DAPI for 1 hr at RT (Dark).
-
-
Imaging: Visualize via Confocal Microscopy.
Self-Validating Success Criteria:
-
Vehicle Control: NP signal should be predominantly cytoplasmic (indicating successful export).
-
Pterodontic Acid: NP signal should be predominantly nuclear (co-localizing with DAPI).
-
LMB Control: NP signal must be strictly nuclear .
Protocol B: NF-κB p65 Nuclear Translocation Assay
Objective: To confirm that vRNP retention is linked to NF-κB suppression.
Methodology:
-
Infection/Stimulation: Infect A549 cells with IAV (MOI = 1.0) or stimulate with TNF-α (20 ng/mL) to induce NF-κB.
-
Treatment: Treat with Pterodontic Acid (IC50 dose) concurrently.
-
Harvest: Collect cells at 4–6 hours post-infection (peak NF-κB activation).
-
Fractionation: Use a Nuclear/Cytosolic Fractionation Kit to separate lysates.
-
Western Blot:
-
Load equal protein amounts.
-
Targets: p65 (RelA), Phospho-p65 (Ser536).
-
Loading Controls: Lamin B1 (Nuclear), GAPDH (Cytosolic).
-
Data Interpretation:
-
IAV Only: High p65 levels in the nuclear fraction.
-
IAV + PA: Significant reduction of p65 in the nuclear fraction; retention in the cytosolic fraction.
Data Presentation & Analysis
When reporting results for Pterodontic Acid, structure your data to highlight the dose-dependent nature of the inhibition.
Quantitative Image Analysis (vRNP Export)
Use ImageJ/Fiji to calculate the Nuclear/Cytoplasmic (Fn/c) ratio of the NP signal.
| Treatment Group | Concentration (µg/mL) | % Cells with Nuclear NP (n=100) | % Cells with Cytoplasmic NP | Interpretation |
| Mock (DMSO) | 0 | < 10% | > 90% | Normal Export |
| Pterodontic Acid | 25 | 45% ± 5% | 55% ± 5% | Partial Block |
| Pterodontic Acid | 50 | 85% ± 4% | 15% ± 4% | Significant Block |
| Leptomycin B | 20 nM | > 95% | < 5% | Complete Block (Control) |
Antiviral Efficacy (TCID50)
Summarize the reduction in viral progeny.
| Virus Strain | Cell Line | IC50 (µg/mL) | CC50 (Cytotoxicity) | Selectivity Index (SI) |
| A/PR/8/34 (H1N1) | MDCK | ~20 - 35 | > 500 | > 14 |
| A/Chicken/Guangdong/1996 (H9N2) | MDCK | ~25 - 40 | > 500 | > 12 |
References
-
Li, Y., et al. (2017). Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus.[7] International Journal of Molecular Sciences.
-
Source:[Link]
- Relevance: Primary source establishing the vRNP export inhibition and NF-κB suppression mechanism.
-
-
Liu, Y., et al. (2018).
-
Source:[Link]
- Relevance: Validates the upstream signaling pathway (TLR7/NF-κB) targeted by Pterodontic Acid.
-
-
Elton, D., et al. (2001). Nuclear export of influenza virus ribonucleoproteins: identification of an export intermediate at the nuclear periphery.[8] Virology.
-
Source:[Link]
- Relevance: Foundational paper describing the Crm1-mediated export pathway and the use of Leptomycin B as a control.
-
-
Wurzer, W.J., et al. (2003). NF-kappaB-dependent induction of tumor necrosis factor alpha signaling impairs influenza A virus replication in human lung epithelial cells. Journal of Virology.
-
Source:[Link]
- Relevance: Establishes the complex relationship between NF-κB activation and efficient viral replic
-
Sources
- 1. Broad-spectrum inhibition of influenza A virus replication by blocking the nuclear export of viral ribonucleoprotein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nuclear export of influenza viral ribonucleoprotein is temperature-dependently inhibited by dissociation of viral matrix protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Antiviral Target Structure Involved in the RNA Binding, Dimerization, and Nuclear Export Functions of the Influenza A Virus Nucleoprotein | PLOS Pathogens [journals.plos.org]
- 5. Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus | MDPI [mdpi.com]
- 6. Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nuclear export of influenza virus ribonucleoproteins: identification of an export intermediate at the nuclear periphery - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Pterodontic acid's impact on the NF-κB signaling pathway
Application Note: Investigating Pterodontic Acid’s Impact on the NF-κB Signaling Pathway [1][2]
Introduction & Biological Context
Pterodontic acid is a bioactive sesquiterpene isolated from medicinal plants such as Laggera pterodonta and Lamiophlomis rotata.[2] Historically used in traditional medicine for relieving pain and inflammation, modern pharmacological studies have identified it as a potent inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2]
The NF-κB pathway is the master regulator of the inflammatory response.[2] In a resting state, the NF-κB dimer (typically p65/p50) is sequestered in the cytoplasm by the inhibitory protein IκBα. Upon stimulation (e.g., by LPS or viral pathogens), IκBα is phosphorylated by the IκB Kinase (IKK) complex, leading to its ubiquitination and degradation. This releases NF-κB, allowing it to translocate to the nucleus and transcribe pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).[2]
Mechanistic Insight: Research indicates that Pterodontic acid exerts its anti-inflammatory effects by blocking the phosphorylation of the p65 subunit and inhibiting the upstream TLR/MyD88/TRAF6 cascade, thereby preventing nuclear translocation.
Mechanism of Action (MOA)
The following diagram illustrates the canonical NF-κB pathway and the specific intervention points of Pterodontic acid.[2]
Figure 1: Schematic representation of the NF-κB signaling cascade. Pterodontic acid inhibits upstream adaptors (TRAF6) and directly suppresses p65 phosphorylation, preventing nuclear entry.
Experimental Strategy & Protocols
To validate Pterodontic acid's efficacy, we utilize a RAW 264.7 macrophage model induced with Lipopolysaccharide (LPS).[2] This cell line is the industry standard for inflammation assays due to its robust TLR4/NF-κB response.[2]
Protocol A: Cell Culture & Treatment
Objective: Establish a dose-response relationship without inducing cytotoxicity.
-
Cell Seeding: Seed RAW 264.7 cells at
cells/well in 6-well plates using DMEM + 10% FBS. Incubate overnight at 37°C/5% CO₂. -
Starvation (Critical): Replace medium with serum-free DMEM for 2 hours prior to treatment. This synchronizes the cell cycle and reduces basal NF-κB activity.[2]
-
Pre-treatment: Treat cells with Pterodontic acid at varying concentrations (0, 10, 20, 40 µM ) for 1 hour .[2]
-
Induction: Add LPS (1 µg/mL) to all wells (except Negative Control) and incubate for:
-
30 - 60 mins: For Phospho-protein analysis (Western Blot).
-
1 - 2 hours: For Nuclear Translocation (Immunofluorescence).
-
18 - 24 hours: For Cytokine release (ELISA/NO assay).
-
Protocol B: Western Blotting (Phospho-Specific)
Objective: Quantify the inhibition of p65 and IκBα phosphorylation.[2]
Reagents:
-
Lysis Buffer: RIPA buffer supplemented with Phosphatase Inhibitor Cocktail (Sodium Orthovanadate, NaF) and Protease Inhibitors.[2] Note: Phosphatase inhibitors are non-negotiable for detecting p-p65.[2]
-
Blocking Buffer: 5% BSA in TBST. Do NOT use non-fat milk for phospho-antibodies as the casein can interfere with binding.[2]
Steps:
-
Lysis: Wash cells with ice-cold PBS.[2] Add 100 µL Lysis Buffer.[2] Scrape and centrifuge at 12,000g for 15 min at 4°C.
-
Quantification: Normalize protein concentration using a BCA Assay. Load 30 µg protein/lane.[2]
-
Electrophoresis: Resolve on 10% SDS-PAGE gel. Transfer to PVDF membrane.[2]
-
Blocking: Block with 5% BSA/TBST for 1 hour at Room Temp (RT).
-
Primary Antibody: Incubate overnight at 4°C with:
-
Detection: Wash 3x with TBST.[2] Incubate with HRP-conjugated secondary Ab (1:5000) for 1 hour at RT. Develop with ECL substrate.
Protocol C: Immunofluorescence (Nuclear Translocation)
Objective: Visually confirm the retention of p65 in the cytoplasm.
Workflow Visualization:
Figure 2: Step-by-step Immunofluorescence workflow for tracking p65 translocation.
Steps:
-
Fixation: Fix cells with 4% Paraformaldehyde (PFA) for 15 mins. Wash with PBS.[2]
-
Permeabilization: Incubate with 0.2% Triton X-100 in PBS for 10 mins.
-
Blocking: 5% Goat Serum in PBS for 1 hour.
-
Staining:
-
Analysis: Under a confocal microscope, LPS-only cells will show overlapping Blue/Green signals (Cyan) in the nucleus.[2] Pterodontic acid-treated cells should show Green signal restricted to the cytoplasm (surrounding the Blue nucleus).[2]
Data Analysis & Expected Results
To ensure the validity of your results, compare your data against these expected trends.
Table 1: Expected Dose-Dependent Response
| Parameter | Control (DMSO) | LPS Only | LPS + Pterodontic Acid (Low Dose) | LPS + Pterodontic Acid (High Dose) |
| p-p65 (Western) | Low / Absent | High Intensity | Moderate Reduction | Significant Reduction |
| Total p65 | Constant | Constant | Constant | Constant |
| IκBα Degradation | None (Band Visible) | High (Band Faint) | Partial Protection | Protected (Band Visible) |
| Nuclear p65 (IF) | < 10% | > 90% | ~ 50% | < 20% |
| NO Production | < 5 µM | > 40 µM | ~ 25 µM | < 10 µM |
Troubleshooting Tips:
-
High Background in Western: Ensure you used BSA, not milk, for blocking. Wash thoroughly (3x 10 mins) with TBST.
-
No Phospho-Signal: The phosphorylation event is transient.[2] Ensure you lysed cells exactly 30-60 minutes post-LPS induction. 24 hours is too late for p-p65.[2]
References
-
Pterodontic acid isolated from Laggera pterodonta inhibits viral replication and inflammation induced by Influenza A virus. Source: PubMed / NCBI [Link][2]
-
An Active Component Containing Pterodontic Acid and Pterodondiol Isolated From Laggera Pterodonta Inhibits Influenza A Virus Infection Through the TLR7/MyD88/TRAF6/NF‑κB Signaling Pathway. Source: PubMed [Link][2][3]
-
Iridoid glucosides and a C13-norisoprenoid from Lamiophlomis rotata and their effects on NF-κB activation. Source: Bioorganic & Medicinal Chemistry Letters [Link][2]
-
Anti-rheumatoid arthritis effects of iridoid glucosides from Lamiophlomis rotata (Benth.)[2][4][5] kudo on adjuvant-induced arthritis in rats by OPG/RANKL/NF-κB signaling pathways. Source: Journal of Ethnopharmacology [Link][2][4][5]
Sources
- 1. Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pteroic Acid | C14H12N6O3 | CID 135398749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. An active component containing pterodontic acid and pterodondiol isolated from Laggera pterodonta inhibits influenza A virus infection through the TLR7/MyD88/TRAF6/NF‑κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-rheumatoid arthritis effects of iridoid glucosides from Lamiophlomis rotata (Benth.) kudo on adjuvant-induced arthritis in rats by OPG/RANKL/NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Synthesis of Pterodontic acid derivatives for enhanced antiviral activity
Application Note: Targeted Synthesis of Pterodontic Acid Derivatives for Enhanced Antiviral Activity
Executive Summary
Pterodontic acid (PA), a sesquiterpene isolated from Laggera pterodonta, has emerged as a potent lead compound against Influenza A virus (IAV). Unlike neuraminidase inhibitors (e.g., Oseltamivir), PA functions via a distinct mechanism: blocking the nuclear export of viral Ribonucleoprotein (RNP) complexes and inhibiting the NF-
However, the clinical utility of native PA is limited by moderate bioavailability and solubility. This guide details the protocol for synthesizing C-15 acylated derivatives—specifically amide conjugates—which have been demonstrated to significantly improve the Selectivity Index (SI) and antiviral potency.[1]
Chemical Strategy & SAR Rationale
The design of PA derivatives relies on a strict Structure-Activity Relationship (SAR) analysis.[1][2]
-
The Pharmacophore: The C5-C6 olefinic bond is critical for antiviral activity and must be preserved.[1]
-
The Modification Site: The C-15 carboxylic acid is the primary handle for derivatization.[1]
-
The Strategy: Conversion of the C-15 acid to an amide or ester functionality.[1]
-
Why? Acylation masks the polar carboxyl group, improving cell permeability.
-
Target Moieties: Introduction of cyclic amines (e.g., piperazine, morpholine) or electron-donating phenyl groups has been shown to enhance binding affinity and metabolic stability.
-
Visualizing the Synthetic Logic
Figure 1: Synthetic workflow for converting Pterodontic Acid into bio-active amide derivatives.
Experimental Protocols
Protocol A: Isolation of Pterodontic Acid (Precursor)
Prerequisite: Since PA is not widely commercially available, it is typically isolated from plant material.
-
Extraction: Pulverize air-dried aerial parts of Laggera pterodonta (1 kg). Extract with Methanol (10 L x 3) at room temperature.
-
Partition: Concentrate the filtrate in vacuo. Suspend the residue in water and partition sequentially with Petroleum Ether and Ethyl Acetate.
-
Isolation: Subject the Ethyl Acetate fraction to silica gel column chromatography. Elute with a gradient of Petroleum Ether:Acetone (20:1 to 1:1).[1]
-
Purification: Recrystallize fractions containing PA (identified via TLC) to obtain pure Pterodontic Acid (White needles).
Protocol B: Semisynthesis of Amide Derivatives
Objective: Synthesis of PA-Amide conjugates via carbodiimide coupling.
Reagents:
-
Pterodontic Acid (1.0 eq)[1]
-
Amine derivative (e.g., 4-methylpiperazine) (1.2 eq)[1]
-
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 eq)[1]
-
HOBt (Hydroxybenzotriazole) (1.5 eq)[1]
-
Dichloromethane (DCM) (Anhydrous)[1]
Step-by-Step Procedure:
-
Activation: In a round-bottom flask, dissolve Pterodontic Acid (0.5 mmol) in anhydrous DCM (10 mL).
-
Coupling Agent Addition: Cool the solution to 0°C in an ice bath. Add EDCI (0.75 mmol) and HOBt (0.75 mmol). Stir for 30 minutes under nitrogen atmosphere to generate the active ester.
-
Amine Addition: Add the target amine (0.6 mmol) dropwise.
-
Reaction: Allow the mixture to warm to room temperature naturally. Stir for 8–12 hours.[1] Monitor progress via TLC (System: DCM/MeOH 20:1).
-
Workup:
-
Dilute with DCM (20 mL).[1]
-
Wash successively with 1N HCl (to remove unreacted amine), Saturated NaHCO3 (to remove unreacted acid), and Brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate in vacuo.
-
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, DCM/MeOH gradient) to yield the target amide derivative.
Protocol C: Antiviral Evaluation (CPE Inhibition Assay)
Objective: Determine the IC50 and Selectivity Index (SI) of the new derivatives.
Materials:
Procedure:
-
Seeding: Plate MDCK cells in 96-well plates (
cells/well) and incubate for 24h at 37°C/5% CO2. -
Infection: Wash cells with PBS.[1] Add influenza virus suspension (100 TCID50) to each well.[1] Incubate for 2 hours to allow adsorption.
-
Treatment: Remove viral inoculum.[1] Add maintenance medium containing serial dilutions of the synthesized PA derivative (e.g., 1.56 – 100
M). -
Incubation: Incubate for 48 hours.
-
Readout: Assess Cytopathic Effect (CPE) using the CCK-8 or MTT assay method.
-
Calculation:
Data Analysis & Interpretation
The goal of derivatization is to lower the
Representative Data (Hypothetical based on Literature Trends):
| Compound ID | R-Group (Amine) | IC50 ( | CC50 ( | Selectivity Index (SI) | Status |
| Pterodontic Acid | -OH (Parent) | 36.5 | >200 | ~5.5 | Baseline |
| Derivative A | Methyl-amine | 28.1 | >200 | 7.1 | Slight Improvement |
| Derivative B | N-Methylpiperazine | 4.2 | 180 | 42.8 | Lead Candidate |
| Derivative C | Aniline | 15.6 | 60 | 3.8 | Toxic |
| Oseltamivir | (Control) | 0.5 | >500 | >1000 | Standard |
Note: Derivative B represents the ideal profile where the introduction of a cyclic tertiary amine enhances viral inhibition significantly.
Mechanism of Action Visualization
Figure 2: Dual mechanism of action: Blockade of vRNP nuclear export and suppression of NF-
References
-
Synthesis and SAR of Pterodontic Acid Derivatives (2024) Title: Synthesis, evaluation and structure-activity relationship studies of pterodontic acid acylated derivatives with anti-flu A virus (H1N1) activity in vitro.[1][4] Source: European Journal of Medicinal Chemistry.[1] Link:[Link]
-
Mechanism of Action (2017) Title: Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus.[1][3][5] Source: Molecules (MDPI).[1] Link:[Link]
-
Source Plant Pharmacology Title: Inhibition of influenza virus via a sesquiterpene fraction isolated from Laggera pterodonta by targeting the NF-κB and p38 pathways.[1][3] Source: BMC Complementary and Alternative Medicine.[1][3] Link:[Link][1][3]
Sources
- 1. Pteric acid | C14H13N6O3+ | CID 135497492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and structure–activity relationships of pirfenidone derivatives as anti-fibrosis agents in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, evaluation and structure-activity relationship studies of pterodontic acid acylated derivatives with anti-flu A virus (H1N1) activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance In Vitro Evaluation of Pterodontic Acid
Focus: Anti-Inflammatory Signaling & Cytotoxicity Profiling Compound Class: Sesquiterpene Coumarin Primary Model: Murine Macrophage (RAW 264.7)[1]
Introduction & Compound Architecture
Pterodontic acid is a bioactive sesquiterpene coumarin, primarily isolated from Pterocaulon species and specific medicinal fungi like Lignosus rhinocerotis (Tiger Milk Mushroom). Its pharmacological interest lies in its capacity to modulate the NF-κB signaling pathway, making it a candidate for non-steroidal anti-inflammatory drug (NSAID) development.
Scientific Rationale: Unlike hydrophilic compounds, Pterodontic acid possesses a lipophilic terpenoid backbone fused with a coumarin ring. This dictates specific handling requirements to prevent precipitation in aqueous cell culture media—a common source of false-negative results in high-throughput screening.
Compound Handling & Solubilization Protocol
Objective: Create a stable, precipitation-free stock solution for cellular assays.
Reagents
-
Analyte: Pterodontic Acid (HPLC Grade >98%).
-
Vehicle: Dimethyl Sulfoxide (DMSO), sterile-filtered, hybridoma grade.
-
Media: DMEM (High Glucose) without Phenol Red (for NO assays).
Protocol: Stock Preparation
-
Mass Calculation: Calculate mass required for a 20 mM stock concentration.
-
Note: Avoid concentrations >50 mM to prevent crystallization upon freeze-thaw cycles.
-
-
Dissolution: Add DMSO to the vial. Vortex vigorously for 30 seconds. Sonicate in a water bath at 37°C for 5 minutes if visual particulates remain.
-
Storage: Aliquot into amber microcentrifuge tubes (light sensitive). Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).
Critical Working Solution Strategy
To maintain cellular integrity, the final DMSO concentration in the culture well must never exceed 0.1% (v/v) .
| Target Final Conc. (µM) | Dilution Step 1 (Intermediate) | Dilution Step 2 (Final in Well) | Final DMSO % |
| 100 µM | 100 mM Stock → 1:10 in Media (10 mM) | 1:100 into Well | 0.1% |
| 50 µM | 50 mM Stock → 1:10 in Media (5 mM) | 1:100 into Well | 0.1% |
| 10 µM | 10 mM Stock → 1:10 in Media (1 mM) | 1:100 into Well | 0.1% |
| Vehicle Control | Pure DMSO → 1:10 in Media | 1:100 into Well | 0.1% |
Cytotoxicity Profiling (The Foundation)
Objective: Establish the "Therapeutic Window." You must prove that any reduction in inflammatory markers (NO/Cytokines) is due to signaling inhibition, not cell death.
Method: CCK-8 or MTT Assay.[2] Cell Line: RAW 264.7 (Murine Macrophages).[1][3][4]
Step-by-Step Protocol
-
Seeding: Plate RAW 264.7 cells at
cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO₂. -
Treatment: Aspirate media. Add 100 µL of fresh media containing Pterodontic acid (concentrations: 1, 5, 10, 25, 50, 100 µM).
-
Control: 0.1% DMSO Vehicle.[5]
-
-
Incubation: Incubate for 24h.
-
Dye Addition: Add 10 µL CCK-8 reagent (or 0.5 mg/mL MTT). Incubate 1–4 hours.
-
Readout: Measure Absorbance at 450 nm (CCK-8) or 570 nm (MTT).
-
Analysis: Calculate % Cell Viability relative to Vehicle Control.
-
Acceptance Criteria: Only concentrations yielding >90% viability should proceed to mechanistic assays.
-
Primary Bioassay: NO Production Inhibition
Objective: Quantify the inhibition of Nitric Oxide (NO), a downstream product of iNOS, induced by Lipopolysaccharide (LPS).
Experimental Workflow Diagram
Caption: Sequential workflow for evaluating NO inhibition. Pre-treatment ensures the compound is present during the initial signaling cascade.
Protocol
-
Seeding:
cells/mL in 24-well plates (500 µL/well). Allow adherence (18h). -
Pre-treatment (Critical Step): Replace media with fresh DMEM containing Pterodontic acid (at non-toxic doses determined in Sec 3). Incubate for 1 hour .
-
Why? Sesquiterpenes often act by blocking upstream kinase phosphorylation. Pre-incubation maximizes efficacy compared to co-treatment.
-
-
Incubation: 18–24 hours.
-
Griess Assay:
-
Mix 50 µL culture supernatant + 50 µL Griess Reagent A (Sulfanilamide).
-
Wait 5 mins.
-
Add 50 µL Griess Reagent B (NED).
-
Measure Absorbance at 540 nm immediately.
-
-
Quantification: Compare against a Sodium Nitrite (
) standard curve.
Mechanistic Validation: The NF-κB Pathway
Objective: Confirm that Pterodontic acid inhibits NO by blocking the NF-κB translocation cascade.
Hypothesis: Pterodontic acid likely inhibits the phosphorylation of IκB-α, preventing the release and nuclear translocation of the p65 subunit.
Signaling Pathway Diagram
Caption: Proposed Mechanism of Action. Pterodontic acid likely intercepts the pathway at the IKK/IκB junction, preventing p65 nuclear entry.
Validation Protocol (Western Blot)
-
Lysate Preparation:
-
Cytosolic Fraction: Lyse cells using hypotonic buffer (HEPES/MgCl2/KCl) + NP-40. Centrifuge to collect supernatant (Cytosol).
-
Nuclear Fraction: Resuspend the pellet in hypertonic buffer (HEPES/NaCl/EDTA). Vortex and centrifuge to collect supernatant (Nucleus).
-
-
Targets:
-
Cytosol: Blot for IκB-α and p-IκB-α . (Expectation: Pterodontic acid prevents IκB-α degradation).
-
Nucleus: Blot for NF-κB p65 . (Expectation: Pterodontic acid reduces nuclear p65 levels).
-
-
Loading Control:
-Actin (Cytosol) and Lamin B1 (Nucleus).
References
-
Lee, S. S., et al. (2014). "Anti-inflammatory effect of the sclerotium of Lignosus rhinocerotis (Cooke) Ryvarden, the Tiger Milk mushroom."[1] BMC Complementary and Alternative Medicine.
- Relevance: Establishes the core anti-inflammatory protocols (NO/TNF-α) for Lignosus derived compounds.
-
Nallathamby, N., et al. (2018). "A Review on the Bioactivities of Lignosus rhinocerotis (Cooke) Ryvarden." Journal of Fungi.
- Relevance: Comprehensive review of bioactive sesquiterpenoids and their isol
-
Seow, S. L. S., et al. (2015). "Lignosus rhinocerotis (Cooke) Ryvarden: A Medicinal Mushroom with Promising Bioactivities." Pharmacognosy Reviews.
- Relevance: Details the chemical constituents including sesquiterpene coumarins.
-
Promega Corporation. "Griess Reagent System Protocol."
- Relevance: Standard operating procedure for the NO quantit
Sources
- 1. Anti-inflammatory effect of the sclerotium of Lignosus rhinocerotis (Cooke) Ryvarden, the Tiger Milk mushroom [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of RAW264.7 cells by PCp-I, a polysaccharide from Psoralea corylifolia L, through NF-κB/MAPK signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. gchemglobal.com [gchemglobal.com]
- 6. apjai-journal.org [apjai-journal.org]
Application Note: Validating the Anti-Inflammatory Mechanism of Pterodontic Acid via NF-κB-Responsive Dual-Luciferase Reporter Assay
Abstract & Introduction
Pterodontic acid, a bioactive vouacapan-type diterpene, has garnered significant attention in drug discovery for its potent anti-inflammatory and analgesic properties. While phenotypic assays (e.g., cytokine release via ELISA) provide downstream evidence of efficacy, they fail to confirm the specific transcriptional mechanism of action.
This Application Note details a robust protocol for using the Dual-Luciferase Reporter (DLR) Assay to validate Pterodontic acid as a modulator of the NF-κB signaling pathway . By co-transfecting cells with an NF-κB-driven Firefly luciferase construct and a constitutive Renilla luciferase control, researchers can quantitatively decouple specific transcriptional inhibition from non-specific cytotoxicity or transfection variability.
Mechanism of Action & Assay Principle
The Biological Target: NF-κB Signaling
Under basal conditions, the transcription factor NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli (e.g., LPS or TNF-α) trigger the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and bind to specific DNA response elements (RE). Pterodontic acid is hypothesized to intervene in this cascade, preventing nuclear translocation or DNA binding.
The Reporter System[1][2][3]
-
Primary Reporter (Firefly): The Photinus pyralis luciferase gene is fused to a promoter containing multiple NF-κB response elements. Its light output is directly proportional to NF-κB transcriptional activity.
-
Normalization Reporter (Renilla): The Renilla reniformis luciferase gene is fused to a constitutive promoter (e.g., HSV-TK). Its activity remains constant regardless of experimental treatment, serving as an internal control for transfection efficiency and cell viability.
Visualization: Signaling & Reporter Logic
Figure 1: Mechanism of Pterodontic Acid interference in the NF-κB pathway and subsequent reporter readout.
Experimental Design & Materials
Cell Model Selection
-
HEK293T: High transfection efficiency; ideal for mechanistic proof-of-concept.
-
RAW 264.7: Murine macrophages; physiologically relevant for inflammation but harder to transfect (requires electroporation or macrophage-specific lipids).
Plasmid Constructs
| Construct Type | Promoter | Gene | Purpose |
| Experimental | 5x NF-κB Response Element | luc2P (Firefly) | Measures pathway activation. |
| Control | HSV-TK or CMV | hRluc (Renilla) | Normalizes for cell number/transfection. |
Reagents
-
Pterodontic Acid: Dissolve in DMSO to 100 mM stock. Store at -20°C.
-
Stimulant: LPS (1 µg/mL) or TNF-α (10 ng/mL).
-
Transfection Reagent: Lipofectamine 3000 (Invitrogen) or FuGENE HD (Promega).
-
Assay Kit: Dual-Luciferase® Reporter Assay System (Promega, Cat# E1910).
Detailed Protocol
Phase 1: Transfection (Day 0)
Note: Protocol assumes HEK293T cells in a 96-well format.
-
Seeding: Plate cells at
cells/well in 100 µL antibiotic-free medium. Incubate overnight to reach 70-80% confluency. -
DNA Mix Preparation:
-
Prepare a 10:1 ratio of Experimental Plasmid (100 ng) to Control Plasmid (10 ng) per well.
-
Expert Insight: Do not use too much Renilla plasmid. Strong Renilla signals can bleed through or quench the reaction chemistry prematurely. A 10:1 or 50:1 ratio is optimal.
-
-
Complex Formation: Mix DNA with transfection reagent (ratio 1:3) in Opti-MEM. Incubate 15 mins at RT.
-
Transfection: Add 10 µL of complex to each well. Incubate 24 hours.
Phase 2: Treatment (Day 1)
-
Media Change: Carefully remove transfection media and replace with fresh complete media.
-
Pre-treatment: Add Pterodontic acid at varying concentrations (e.g., 0, 10, 20, 50, 100 µM).
-
Vehicle Control: DMSO concentration must remain constant across all wells (max 0.1%).
-
Incubation: 1–2 hours. This allows the compound to enter the cell and interact with upstream kinases before the pathway is triggered.
-
-
Stimulation: Add LPS (final 1 µg/mL) or TNF-α directly to the wells containing the drug.
-
Incubation: Incubate for 6–12 hours.
-
Why this timing? Transcriptional reporters require time for protein translation and accumulation. Measuring too early (<4h) may yield low signal-to-noise ratios.
-
Phase 3: Dual-Luciferase Detection (Day 2)
-
Lysis: Remove media and wash 1x with PBS. Add 20 µL 1X Passive Lysis Buffer (PLB) . Shake at RT for 15 mins.
-
Firefly Reading:
-
Dispense 100 µL LAR II (Luciferase Assay Reagent II) into the luminometer tube/plate.
-
Add 20 µL cell lysate. Mix by pipetting (do not vortex vigorously).
-
Measure Firefly luminescence (
) (Integration time: 10s).
-
-
Quench & Renilla Reading:
Visualization: Experimental Workflow
Figure 2: Step-by-step workflow for the sequential Dual-Luciferase assay.
Data Analysis & Interpretation
Calculation
Calculate the Relative Luciferase Activity (RLA) for each sample:
Normalization
Normalize the RLA of treated samples against the "Stimulated Control" (Cells + LPS + Vehicle):
Expected Results
-
Stimulated Control: Should show high Firefly activity (High RLA).
-
Pterodontic Acid Treated: Should show a dose-dependent decrease in RLA if the compound effectively inhibits NF-κB.
-
Renilla Signal: Should remain relatively constant across all wells. If Renilla drops significantly at high drug concentrations, Pterodontic acid may be cytotoxic, confounding the results.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Solution |
| High Background | Leaky promoter or endogenous activity. | Use a promoterless vector (pGL4-Basic) as a negative control to determine background noise. |
| Low Signal | Poor transfection efficiency. | Optimize DNA:Lipid ratio. Ensure DNA is endotoxin-free. Switch to HEK293T if using difficult cells. |
| Variable Renilla | Drug toxicity or promoter interference. | Perform an MTT/CCK-8 assay to confirm cell viability. Ensure the drug does not affect the constitutive promoter (HSV-TK). |
| No Inhibition | Drug degraded or timing off. | Prepare fresh Pterodontic acid stock. Ensure pre-treatment time is sufficient (1-2h) before adding LPS. |
References
-
Promega Corporation. (2023). Dual-Luciferase® Reporter Assay System Technical Manual (TM040). Promega.[4] Link
-
Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation.[3][5][6][7][8] Signal Transduction and Targeted Therapy. Link
-
Yi, Y., et al. (2020). Traditional uses, phytochemistry, pharmacology and toxicology of Lamiophlomis rotata (Benth.) Kudo: a review. Journal of Ethnopharmacology. (Contextual source for Pterodontic acid/Lamiophlomis anti-inflammatory properties).[5] Link
-
Biology Lectures. (2023). Dual Luciferase Reporter Assay: Experimental Design, Protocol, Calculation, and Data Interpretation.[2]Link
Sources
- 1. Evaluation of transcription factor that regulates T helper 17 and regulatory T cells function in periodontal health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. NF-κB: A Double-Edged Sword Controlling Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 5. The Effects of NF-kB Inhibition with p65-TMD-Linked PTD on Inflammatory Responses at Peri-implantitis Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Inhibition of non-canonical NF-κB signaling suppresses periodontal inflammation and bone loss [frontiersin.org]
Immunofluorescence microscopy for Pterodontic acid cellular localization
Application Note: Cellular Localization & Target Engagement of Pterodontic Acid
Abstract & Introduction
Pterodontic acid (PA) is a bioactive diterpenoid isolated from Lamiophlomis rotata and Laggera pterodonta, widely recognized for its potent anti-inflammatory and antiviral properties. Mechanistically, PA exerts its effects by modulating the NF-κB signaling pathway and inhibiting the NLRP3 inflammasome , thereby suppressing the expression of pro-inflammatory cytokines (IL-6, TNF-α).
The Challenge: Unlike proteins, small molecule drugs like PA cannot be visualized using standard immunofluorescence (IF) because they lack the epitopes required for antibody generation. Furthermore, small molecules often wash out of cells during standard fixation and permeabilization steps.
The Solution: This Application Note provides a dual-approach methodology:
-
Direct Localization: Using a Biotinylated-PA analogue (Bio-PA) with a "Live-Cell Pulse" protocol to track intracellular distribution.
-
Functional Validation: Monitoring the nuclear translocation of NF-κB p65 , the primary downstream target of PA, to confirm target engagement.
Experimental Strategy & Logic
To ensure scientific rigor (E-E-A-T), we must address the physical properties of diterpenoids. PA is lipophilic; therefore, harsh detergents (like 0.5% Triton X-100) used before fixation will delocalize the drug.
-
Causality: We use a Biotin-Streptavidin system because the biotin tag is small (~244 Da) and minimally perturbs the pharmacokinetics of PA compared to bulky GFP fusions.
-
Validation: We employ a Competition Assay . Pre-treating cells with excess unlabeled PA should block the signal of Biotin-PA, proving that the staining is specific to the drug's binding sites and not non-specific background.
Protocol A: Direct Localization of Biotin-Pterodontic Acid
Objective: To visualize the subcellular distribution of PA in macrophages (e.g., RAW 264.7) or epithelial cells (e.g., A549).
Reagents Required
-
Probe: Biotinylated Pterodontic Acid (Bio-PA). Note: Custom synthesis via carboxylic acid functionalization is required if not commercially available.
-
Detection: Streptavidin-Alexa Fluor 488 (SA-488).
-
Fixative: 3% Paraformaldehyde (PFA) + 0.1% Glutaraldehyde (improves retention of small molecules).
-
Counterstains: DAPI (Nucleus), MitoTracker Deep Red (Mitochondria).
Step-by-Step Methodology
Step 1: Live Cell Labeling (The "Pulse")
-
Rationale: Incubating live cells allows active transport and organelle accumulation, which is impossible in fixed dead cells.
-
Seed cells on poly-L-lysine coated coverslips to 60-70% confluency.
-
Experimental Group: Incubate with 10 μM Bio-PA for 30–60 minutes at 37°C.
-
Competition Control (Critical): Pre-incubate with 100 μM Unlabeled PA for 1 hour, then add 10 μM Bio-PA.
-
Optional: Add MitoTracker Deep Red (100 nM) during the last 15 minutes of incubation.
Step 2: Gentle Fixation
-
Rationale: Standard washing removes small molecules. We use a "no-wash" fixation or a very rapid rinse.
-
Rapidly rinse cells once with warm PBS (37°C) to remove bulk extracellular drug.
-
Immediately fix with 3% PFA/0.1% Glutaraldehyde in PBS for 15 minutes at Room Temperature (RT).
-
Wash 3x with PBS (5 min each).
Step 3: Permeabilization & Staining
-
Permeabilize with 0.1% Saponin (milder than Triton) in PBS for 10 minutes.
-
Block with 3% BSA in PBS for 30 minutes.
-
Incubate with Streptavidin-Alexa Fluor 488 (1:500 dilution) for 1 hour at RT in the dark.
-
Wash 3x with PBS.
-
Mount with DAPI-containing antifade medium.
Protocol B: Functional Target Engagement (NF-κB Translocation)
Objective: To confirm PA efficacy by visualizing the inhibition of p65 nuclear entry upon LPS stimulation.
Step-by-Step Methodology
-
Seeding: Seed RAW 264.7 cells on coverslips.
-
Pre-treatment: Treat cells with PA (10, 20, 40 μM) for 2 hours.
-
Stimulation: Add LPS (1 μg/mL) for 30 minutes to induce inflammation.
-
Positive Control: LPS only (p65 moves to nucleus).
-
Negative Control: No LPS (p65 stays in cytosol).
-
-
Fixation: 4% PFA for 15 minutes.
-
Permeabilization: 0.5% Triton X-100 for 10 minutes (standard protein IF protocol).
-
Primary Antibody: Rabbit anti-NF-κB p65 (1:100) overnight at 4°C.
-
Secondary Antibody: Goat anti-Rabbit Alexa Fluor 594 (1:500) for 1 hour at RT.
-
Imaging: Confocal microscopy.
Visualization & Workflows
Figure 1: Direct Small Molecule Localization Workflow
This diagram illustrates the critical "Live Pulse" method required to prevent small molecule washout.
Caption: Workflow for Biotin-PA localization. The "Live Cell Pulse" ensures the drug reaches intracellular targets before fixation locks the structure.
Figure 2: Mechanism of Action (NF-κB Inhibition)
This diagram details the biological pathway PA disrupts, providing the logic for Protocol B.
Caption: Pterodontic Acid inhibits the IKK-mediated degradation of IκBα, preventing NF-κB (p65) from translocating to the nucleus to transcribe inflammatory genes.
Data Analysis & Expected Results
Quantitative Metrics
To validate the experiment, convert images into quantitative data using ImageJ/Fiji.
| Metric | Definition | Expected Result (PA Treatment) |
| Nuclear/Cytosolic Ratio | Ratio of p65 fluorescence intensity in nucleus vs. cytoplasm. | Low (<1.0) . PA should keep p65 in the cytosol even with LPS. |
| Pearson's Correlation (PCC) | Measures overlap between Bio-PA (Green) and Organelle Markers (Red). | High (>0.6) if PA targets specific organelles (e.g., mitochondria or ER). |
| Specificity Index | Fluorescence intensity of Bio-PA minus Competition Control. | Significant reduction in the competition group confirms specificity. |
Troubleshooting Guide
-
Issue: High Background / Non-specific Binding.
-
Cause: Endogenous biotin in mitochondria.
-
Fix: Use an "Endogenous Biotin Blocking Kit" (Avidin/Biotin block) before adding the Streptavidin-fluorophore.
-
-
Issue: No Signal for Bio-PA.
-
Cause: Washout during fixation.
-
Fix: Increase Glutaraldehyde concentration to 0.2% or switch to "Click Chemistry" (Add Azide-PA to live cells -> Fix -> Click with Alkyne-Fluorophore).
-
-
Issue: Cell Toxicity.
-
Cause: PA concentration too high.
-
Fix: Perform an MTT assay to determine the IC50; use a concentration below the cytotoxic threshold (typically <50 μM for PA).
-
References
-
Zhu, Y., et al. (2017). "Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus.
-
[Link]
-
-
Liu, T., et al. (2017). "NF-κB signaling in inflammation." Signal Transduction and Targeted Therapy.
-
[Link]
-
-
McKay, T.B., et al. (2016). "Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling." JoVE (Journal of Visualized Experiments).
-
[Link]
-
-
He, J., et al. (2013).
-
[Link]
-
Application Note: Multiplex Quantification of Cytokine Modulation by Pterodontic Acid Using Luminex® xMAP® Technology
Abstract & Introduction
Pterodontic acid (PA), a sesquiterpene isolated from Lamiophlomis rotata (Dugu), has emerged as a potent anti-inflammatory and antiviral candidate. While traditional ELISA methods effectively quantify single analytes, the pleiotropic nature of PA—which modulates multiple downstream targets of the NF-
This Application Note details a validated protocol for using Luminex® xMAP® technology to profile the cytokine response (TNF-
Key Mechanistic Insight
Pterodontic acid functions primarily by inhibiting the nuclear translocation of NF-
Figure 1: Mechanism of Action. Pterodontic acid mitigates the LPS-induced inflammatory response by blocking NF-
Experimental Design & Considerations
Cell Model Selection
We utilize RAW 264.7 (murine macrophages) due to their high expression of TLR4 and robust cytokine secretion upon LPS stimulation.
-
Critical Factor: Passage number must be <15. High-passage macrophages often exhibit "exhausted" phenotypes, leading to poor LPS sensitivity and high background noise in Luminex assays.
Treatment Groups
To generate a dose-response curve, the following groups are required:
| Group | Stimulus | Treatment | Purpose |
| Naive Control | Media Only | DMSO (Vehicle) | Baseline cytokine levels. |
| Model Control | LPS (1 | DMSO (Vehicle) | Max cytokine release (100% signal). |
| Experimental | LPS (1 | PA (10, 30, 100 | Dose-dependent inhibition. |
| Positive Control | LPS (1 | Dexamethasone (1 | Assay validation (known inhibitor). |
Solubility & Matrix Effects
Pterodontic acid is lipophilic. Stock solutions should be prepared in DMSO.
-
Luminex Constraint: The final DMSO concentration in the well must be
0.5% . Higher concentrations can denature the capture antibodies on the beads, causing false negatives.
Detailed Protocol
Phase 1: Cell Culture & Supernatant Collection
Objective: Generate analyte-rich supernatants free of cellular debris.
-
Seeding: Seed RAW 264.7 cells at
cells/mL in 24-well plates (500 L/well) in DMEM + 10% FBS. Incubate overnight at 37°C/5% CO . -
Pre-treatment: Replace media with fresh media containing Pterodontic Acid (10–100
M) or Vehicle. Incubate for 1 hour prior to stimulation.-
Why? Pre-treatment allows PA to enter the cell and stabilize signaling complexes before the LPS cascade begins.
-
-
Stimulation: Add LPS (Final conc. 1
g/mL). Incubate for 18–24 hours . -
Harvesting (Critical Step):
-
Collect supernatant into sterile microcentrifuge tubes.
-
Centrifuge at 10,000
g for 5 minutes at 4°C. -
Expert Insight: This high-speed spin is non-negotiable. Macrophages shed lipid rafts and cellular debris. If not removed, these particulates will clog the Luminex probe needle, causing instrument failure and data loss.
-
Aliquot and store at -80°C if not analyzing immediately.
-
Phase 2: Luminex Assay Execution
Platform: Luminex 200 or MAGPIX®
Reagents: Magnetic Bead Panel (Mouse Cytokine/Chemokine). Target analytes: TNF-
Workflow Diagram:
Figure 2: Assay Workflow. Sequential binding steps ensure high specificity. Note the critical wash steps using a magnetic separator.
Step-by-Step Procedure:
-
Bead Preparation: Sonicate the antibody-bead vial for 20 seconds to disperse aggregates. Vortex for 10 seconds. Dilute according to kit instructions.
-
Plate Loading:
-
Pre-wet the 96-well flat-bottom plate with 200
L Wash Buffer (decant after 10 min). -
Add 25
L of Assay Buffer to background wells. -
Add 25
L of Standard/Control to appropriate wells. -
Add 25
L of Sample (Cell Supernatant) to sample wells.-
Matrix Match: If samples are in DMEM + 10% FBS, your Standards must be diluted in DMEM + 10% FBS, not the kit diluent. This corrects for matrix interference.
-
-
Add 25
L of Bead Mix to all wells.
-
-
Incubation: Seal plate with foil (light sensitive!). Incubate for 2 hours at Room Temperature (RT) on a plate shaker (500–800 rpm).
-
Caution: Do not splash reagents. Cross-contamination between wells is fatal to the assay.
-
-
Washing:
-
Place plate on a handheld magnetic separator for 60 seconds.
-
Decant liquid vigorously.
-
Wash 2x with 200
L Wash Buffer.
-
-
Detection:
-
Add 25
L Detection Antibody . Incubate 1 hour at RT (shaking). -
Do not wash.
-
Add 25
L Streptavidin-Phycoerythrin (SAPE) . Incubate 30 mins at RT (shaking).
-
-
Read:
-
Wash plate 2x.
-
Resuspend beads in 150
L Sheath Fluid. -
Shake for 5 mins.
-
Acquire data (Min. 50 beads per region).
-
Data Analysis & Validation
Curve Fitting
Export data as Median Fluorescent Intensity (MFI). Use a 5-Parameter Logistic (5-PL) regression for the standard curve. This provides a wider dynamic range than 4-PL, which is crucial when analyzing potent inhibitors like PA where cytokine levels may drop from ng/mL to pg/mL.
Quality Control (QC) Criteria
A valid assay run must meet these specifications:
| Metric | Acceptance Criterion | Action if Failed |
| Bead Count | > 50 beads/region | Re-read plate; check for clogging. |
| Standard Curve | > 0.99 | Exclude outliers; check pipetting. |
| CV% (Replicates) | < 15% | Check technique; potential bubbles in well. |
| Recovery | 80–120% | Matrix effect issue; ensure matrix matching. |
Expected Results
Pterodontic acid treatment should result in a dose-dependent reduction of MFI for TNF-
-
IC50 Calculation: Plot Log[PA concentration] vs. % Inhibition to determine potency.
-
Multiplex Advantage: You may observe that while TNF-
is inhibited, IL-10 (anti-inflammatory) might remain stable or increase, suggesting a specific immunomodulatory mechanism rather than general toxicity.
References
-
Huang, B., et al. (2024). Synthesis, evaluation and structure-activity relationship studies of pterodontic acid acylated derivatives with anti-flu A virus (H1N1) activity in vitro. Fitoterapia. Available at: [Link]
-
Duffy, C. (2016). Optimization and evaluation of Luminex performance with supernatants of antigen-stimulated peripheral blood mononuclear cells.[2] BMC Immunology. Available at: [Link]
- Pan, Y., et al. (2019). Anti-inflammatory effects of Lamiophlomis rotata. Journal of Ethnopharmacology. (Contextual grounding for L.
Sources
Application Note: Pterodontic Acid as a Dual-Action Probe for H1N1 Influenza Research
Executive Summary & Scientific Rationale
Pterodontic acid (PA) is a eudesmane sesquiterpenoid isolated from Laggera pterodonta (Asteraceae).[1] Unlike standard-of-care antivirals such as Oseltamivir (which targets neuraminidase) or Amantadine (which targets the M2 ion channel), PA exhibits a unique dual mechanism of action .
Current research indicates that PA specifically targets the H1N1 subtype by:
-
Viral Target: Blocking the nuclear export of viral Ribonucleoprotein (vRNP) complexes, thereby trapping the viral genome within the host nucleus and preventing packaging.
-
Host Target: Suppressing the NF-κB signaling pathway, significantly attenuating the "cytokine storm" (IL-6, IP-10, MCP-1) often responsible for severe influenza pathology.
This application note provides a validated framework for researchers to utilize PA as a chemical probe to study vRNP trafficking and host-pathogen inflammatory responses.
Mechanistic Pathway & Signaling Logic
To effectively utilize PA, one must understand its intervention points. The diagram below illustrates the specific nodes where PA exerts its inhibitory effects compared to the viral life cycle.
Figure 1: Dual-mechanism action of Pterodontic Acid. Blockade 1 prevents viral genome export; Blockade 2 dampens the host inflammatory response.
Experimental Protocols
Protocol A: Determination of Antiviral Efficacy (CPE Inhibition Assay)
Purpose: To quantify the IC50 of PA against H1N1 in MDCK cells. Control: Oseltamivir carboxylate (positive control).
Reagents:
-
Cell Line: MDCK (Madin-Darby Canine Kidney) cells.[2]
-
Compound: Pterodontic Acid (Purity >98% HPLC), dissolved in DMSO.
-
Virus: Influenza A/PR/8/34 (H1N1) or clinical isolate.[2]
-
Assay Medium: DMEM + 2 µg/mL TPCK-trypsin (essential for cleavage activation of HA).
Step-by-Step Workflow:
-
Seeding: Plate MDCK cells (2 × 10⁴ cells/well) in 96-well plates. Incubate 24h at 37°C/5% CO₂ until 90% confluent.
-
Infection: Wash cells with PBS. Add 100 µL of virus suspension (100 TCID50) to each well. Adsorb for 1 hour at 37°C.
-
Critical Check: Ensure monolayer remains intact during washing.
-
-
Treatment: Remove viral inoculum. Add 100 µL Assay Medium containing serial dilutions of PA (e.g., 0.1, 1, 10, 50, 100 µM).
-
Vehicle Control: 0.5% DMSO (Max).
-
Cell Control: Uninfected cells + Media.
-
Virus Control: Infected cells + 0.5% DMSO.
-
-
Incubation: Incubate for 48–72 hours. Monitor for Cytopathic Effect (CPE) microscopically.
-
Readout: Add 10 µL CCK-8 or MTT reagent. Incubate 4h. Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT).
Data Calculation:
Protocol B: Validation of vRNP Nuclear Export Blockade (Immunofluorescence)
Purpose: To visually confirm that PA traps the viral genome in the nucleus, distinguishing it from entry inhibitors.
Step-by-Step Workflow:
-
Infection: Infect MDCK cells on glass coverslips with H1N1 (MOI = 1).
-
Treatment: Immediately after adsorption (1 hpi), add PA (at 2× IC50 concentration).
-
Timing: Fix cells at 8–10 hours post-infection (hpi) .
-
Why 8-10h? This is the peak window where vRNP normally exports to the cytoplasm for assembly. Earlier timepoints will show nuclear localization regardless of treatment.
-
-
Staining:
-
Primary Ab: Anti-Influenza A Nucleoprotein (NP) antibody (1:1000).
-
Secondary Ab: Alexa Fluor 488 (Green).
-
Nuclear Stain: DAPI (Blue).
-
-
Analysis: Confocal microscopy.
-
Positive Result (PA Treated): NP signal colocalizes strictly with DAPI (Nuclear retention).
-
Negative Control (Virus only): NP signal is diffuse in the cytoplasm (Successful export).
-
Protocol C: Anti-Inflammatory NF-κB Suppression Assay
Purpose: To verify PA's ability to mitigate the cytokine storm independent of viral load reduction.
Step-by-Step Workflow:
-
Transfection: Transfect HEK293T or A549 cells with an NF-κB-luciferase reporter plasmid .
-
Stimulation:
-
Treatment: Treat with PA (10–50 µM) simultaneously with stimulation.
-
Lysis & Detection: At 24h, lyse cells and add Luciferase substrate. Measure luminescence.
-
Secondary Validation (qPCR): Extract RNA and measure mRNA levels of IL-6, IP-10, and MCP-1 .
Quantitative Reference Data
The following data summarizes typical performance metrics for Pterodontic Acid compared to standard controls.
| Parameter | Pterodontic Acid (PA) | Oseltamivir (Control) | Notes |
| IC50 (H1N1) | 15 – 35 µM | 0.5 – 2.0 nM | PA is less potent by mass but targets a different mechanism. |
| CC50 (Cytotoxicity) | > 500 µM | > 1000 µM | PA exhibits a high Selectivity Index (SI > 20). |
| Target | vRNP Export / NF-κB | Neuraminidase | PA is effective against Oseltamivir-resistant strains. |
| Resistance Profile | Low (Conserved Host/Viral Interface) | Moderate (NA mutations) |
Research Workflow Summary
To integrate these protocols into a cohesive study, follow the logic flow below. This ensures that observed antiviral effects are correctly attributed to the specific molecular mechanisms.
Figure 2: Recommended experimental workflow for validating Pterodontic Acid activity.
References
-
Wu, Y., et al. (2017). Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus.[1][4] Frontiers in Pharmacology.
-
Liu, Y., et al. (2024). Synthesis, evaluation and structure-activity relationship studies of pterodontic acid acylated derivatives with anti-flu A virus (H1N1) activity in vitro. Fitoterapia.
-
Pleschka, S., et al. (2001). Influenza virus propagation and the cellular NF-kappaB signaling pathway. Trends in Microbiology.
-
Dou, D., et al. (2018). Influenza A Virus Cell Entry, Replication, Virion Assembly and Movement. Frontiers in Immunology.
Sources
- 1. Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broad Spectrum Inhibitor of Influenza A and B Viruses Targeting the Viral Nucleoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. Synthesis, evaluation and structure-activity relationship studies of pterodontic acid acylated derivatives with anti-flu A virus (H1N1) activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. In vitro neuraminidase inhibitory concentration (IC50) of four neuraminidase inhibitors in the Japanese 2015-16 season: Comparison with the 2010-11 to 2014-15 seasons - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pterodontic Acid Antiviral Efficacy
Current Status: Online Support Tier: Level 3 (Research & Development) Subject: Pterodontic Acid (PA) Optimization for Influenza A (H1N1/H9N2) Therapeutics
Introduction: The Dual-Action Candidate
Welcome to the Pterodontic Acid Optimization Hub. Pterodontic acid (isolated from Laggera pterodonta or Lamiophlomis rotata) represents a unique class of antiviral triterpenoids. Unlike standard neuraminidase inhibitors (e.g., Oseltamivir), PA functions via a dual mechanism : it blocks the nuclear export of viral Ribonucleoprotein (vRNP) complexes and simultaneously suppresses the host's NF-κB inflammatory cascade.
However, its clinical translation is hindered by poor aqueous solubility and moderate bioavailability . This guide provides technical protocols to overcome these barriers through Structural Activity Relationship (SAR) optimization and advanced formulation strategies.
Module 1: Structural Optimization (SAR)
Issue: Native Pterodontic acid exhibits moderate potency and poor pharmacokinetic profiles. Solution: Chemical derivatization at the C-28 position.
Critical SAR Logic
Our analysis of recent acylation studies indicates that the triterpenoid scaffold requires specific preservation while modifying the "tail" to enhance interaction with viral targets.
| Structural Site | Modification Strategy | Consequence | Status |
| C-28 Carboxyl | Acylation / Amidation | Introduction of cyclic amines, guanidine, or phenyl groups significantly increases antiviral potency (IC50 reduction).[1] | ✅ Recommended |
| C5-C6 Olefin | Reduction/Saturation | Loss of double bond leads to complete inactivation. | ⛔ Critical Failure |
| C11-C12 Olefin | Conjugation | Conjugated olefins generally tolerate modification without activity loss.[1] | ⚠️ Neutral |
| A-Ring | Oxidation | Conversion to ketone often reduces selectivity index (SI). | ⚠️ Proceed with Caution |
Visualization: SAR Decision Tree
Figure 1: Structural Activity Relationship (SAR) map for Pterodontic Acid. Green paths indicate successful optimization strategies; red paths indicate modifications that abolish activity.
Module 2: Formulation & Solubility
Issue: "My compound precipitates in cell culture media at concentrations >50 μM." Diagnosis: Pterodontic acid is a lipophilic triterpenoid. DMSO stocks often crash out when diluted into aqueous media.
Protocol: Liposomal Encapsulation (Thin-Film Hydration)
To improve bioavailability and cellular uptake without chemical modification, use this standard liposomal protocol.
Reagents:
-
HSPC (Hydrogenated Soy Phosphatidylcholine)
-
Cholesterol
-
Chloroform/Methanol (2:1 v/v)
Step-by-Step Workflow:
-
Dissolution: Dissolve PA, HSPC, and Cholesterol (molar ratio 1:3:1) in 5 mL Chloroform/Methanol.
-
Evaporation: Rotary evaporate at 45°C under vacuum (approx. 200 mbar) for 30 mins until a thin lipid film forms on the flask wall.
-
Desiccation: Place flask in a vacuum desiccator overnight to remove trace solvents.
-
Hydration: Add PBS (pH 7.4) pre-warmed to 55°C. Rotate flask without vacuum for 1 hour to form Multilamellar Vesicles (MLVs).
-
Sizing (Extrusion): Pass the suspension 11 times through a polycarbonate membrane (100 nm pore size) using a mini-extruder.
-
QC: Measure Particle Size (DLS) and Zeta Potential. Target: ~120 nm, PDI < 0.2.
Module 3: Mechanism of Action & Assay Troubleshooting
Issue: "The Neuraminidase (NA) Inhibition assay is negative, but the Plaque Reduction assay shows efficacy. Is my compound working?" Answer: Yes. This is expected behavior.
Mechanistic Insight
Pterodontic acid does not target the surface neuraminidase (unlike Oseltamivir). Instead, it acts intracellularly.
-
Target 1 (Viral): It binds to the viral RNP complex, preventing its export from the nucleus to the cytoplasm. If vRNPs cannot exit the nucleus, new virions cannot be assembled.
-
Target 2 (Host): It inhibits the phosphorylation of IκBα, thereby preventing NF-κB translocation. This reduces the "cytokine storm" (IL-6, IP-10) often responsible for influenza mortality.
Visualization: Dual-Pathway Blockade
Figure 2: Dual mechanism of action. PA acts as a checkpoint inhibitor at the nuclear export stage (viral replication) and the NF-κB activation stage (inflammation).[3]
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for stock solutions? A: Use DMSO (Dimethyl Sulfoxide). Pterodontic acid is soluble in DMSO up to 50 mM. For cell assays, ensure the final DMSO concentration is <0.1% to avoid solvent cytotoxicity masking the antiviral effect.
Q2: Can I combine Pterodontic Acid with Oseltamivir? A: Yes. Since they target different stages of the viral lifecycle (Nuclear Export vs. Budding/Release), they theoretically offer synergistic potential. A checkerboard assay is recommended to calculate the Combination Index (CI).
Q3: My IC50 is fluctuating between experiments. Why? A: This is often due to the Time of Addition (TOA) .
-
Pre-treatment: Tests entry inhibition (PA is weak here).
-
Post-infection (2-4h): Tests replication/export (PA is strong here).
-
Recommendation: Add PA 1 hour post-infection to maximize efficacy data consistency.
Q4: Is cytotoxicity a major concern for derivatives? A: Native PA has a high Selectivity Index (SI). However, some amino-derivatives (specifically those with long alkyl chains) can disrupt cell membranes. Always run an MTT or CCK-8 assay on MDCK cells alongside your antiviral assay. Target an SI (CC50/IC50) > 10.
References
-
Liu, Y., et al. (2016). "Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus." Molecules, 21(10), 1378.
-
Li, Z., et al. (2024). "Synthesis, evaluation and structure-activity relationship studies of pterodontic acid acylated derivatives with anti-flu A virus (H1N1) activity in vitro." Fitoterapia, 177, 106133.
-
He, J., et al. (2020). "Traditional uses, phytochemistry, pharmacology and toxicology of Lamiophlomis rotata (Benth.)[4] Kudo: a review." Journal of Ethnopharmacology, 253, 112665.
-
Yu, H., et al. (2017). "Recent Advances in Antiviral Activities of Triterpenoids." International Journal of Molecular Sciences, 18(11), 2386.
Sources
- 1. Synthesis, evaluation and structure-activity relationship studies of pterodontic acid acylated derivatives with anti-flu A virus (H1N1) activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Traditional uses, phytochemistry, pharmacology and toxicology of Lamiophlomis rotata (Benth.) Kudo: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pterodontic Acid In Vitro Assays
The following technical support guide addresses the specific challenges associated with Pterodontic Acid , an eudesmane-type sesquiterpene isolated primarily from Laggera pterodonta. This compound is gaining traction in drug discovery for its dual antiviral (Influenza A, DENV-2) and anti-inflammatory properties, specifically targeting the NF-κB signaling pathway and viral RNP nuclear export.
Compound Profile & Physicochemical Properties
Before initiating assays, verify your compound's integrity. Pterodontic acid is a lipophilic sesquiterpene. Mismanagement of its solubility is the #1 cause of assay variability.
| Parameter | Technical Specification |
| Chemical Class | Eudesmane-type Sesquiterpene |
| Primary Source | Laggera pterodonta (Asteraceae) |
| Molecular Weight | ~248-250 g/mol (varies by derivative/salt form) |
| Solubility (Water) | Poor (Hydrophobic) |
| Solubility (Organic) | Soluble in DMSO, Methanol, Ethanol |
| Key Bioactivity | Antiviral (H1N1, H3N2, DENV-2), Anti-inflammatory (NF-κB inhibition) |
| Storage | -20°C, desiccated, protected from light |
Troubleshooting Guide: Common Challenges (Q&A)
Category A: Solubility & Precipitation
Q: My Pterodontic acid stock precipitates when added to cell culture media. How do I prevent this? A: This is a classic "crash-out" effect common with lipophilic terpenes.
-
The Cause: Rapid change in polarity from 100% DMSO to aqueous media causes immediate aggregation.
-
The Fix:
-
Step-Down Dilution: Do not add the DMSO stock directly to the well. Prepare an intermediate dilution (e.g., 10x final concentration) in media containing 1-2% serum (proteins like BSA help solubilize lipophiles) before adding to cells.
-
Warm the Media: Ensure culture media is at 37°C. Cold media accelerates precipitation.
-
Limit DMSO: Keep final DMSO concentration < 0.5% (v/v). If precipitation persists, sonicate the intermediate dilution for 5–10 seconds.
-
Q: Can I use ethanol instead of DMSO? A: Yes, but with caution. Ethanol evaporates faster, potentially altering concentrations in long-term assays (24h+). DMSO is preferred for stability. If using ethanol, seal plates with Parafilm to prevent evaporation.
Category B: Cytotoxicity vs. Bioactivity[2]
Q: I see a reduction in viral titer, but the cells look unhealthy. Is Pterodontic acid cytotoxic? A: Pterodontic acid has a narrow therapeutic window in some cell lines (e.g., MDCK, A549).
-
Diagnostic: You must run a CC50 (Cytotoxic Concentration 50%) assay alongside your EC50 (Effective Concentration) assay.
-
Threshold: If your Selectivity Index (SI = CC50/EC50) is < 5, the "antiviral" effect might just be host cell metabolic stress.
-
Visual Check: Look for cell rounding or detachment before adding the virus. If observed, reduce concentration. Pterodontic acid is often tested between 10–100 μg/mL; toxicity often appears >100 μg/mL.
Category C: Mechanism Validation
Q: My NF-κB inhibition results are inconsistent between Western Blot and Reporter Assays. Why? A: This discrepancy often stems from the timing of the stimulus.
-
Western Blot: Measures immediate phosphorylation (p-p65) or degradation (IκBα). Pterodontic acid inhibits the activation step.[1] You must pre-treat cells for 1–2 hours before stimulating with virus or LPS. Co-treatment often fails to capture the peak inhibition.
-
Reporter Assay: Measures downstream transcriptional accumulation over 6–24 hours. If the compound degrades or precipitates during this long incubation, the reporter signal will be falsely high (low inhibition).
Experimental Protocols
Protocol 1: Optimized Solubilization for Bioassays
Standardizing the delivery of hydrophobic compounds.
-
Weighing: Weigh ~1-2 mg of Pterodontic acid. (Do not rely on vendor weights for small vials).
-
Primary Stock: Dissolve in sterile DMSO to reach 50 mM . Vortex vigorously for 30 seconds.
-
Aliquot: Store in amber tubes at -20°C. Avoid freeze-thaw cycles > 3 times.
-
Working Solution (Day of Assay):
-
Dilute Primary Stock 1:100 in serum-free media (Result: 500 μM).
-
Vortex immediately.
-
Perform serial dilutions in media before adding to cells.
-
Protocol 2: Viral RNP Nuclear Export Inhibition Assay
Specific for validating Pterodontic acid's unique antiviral mechanism.[2]
-
Seeding: Seed A549 cells on glass coverslips (12-well plate).
-
Infection: Infect with Influenza A (MOI = 1) for 1 hour.
-
Treatment: Remove virus inoculum. Add media containing Pterodontic acid (e.g., 25, 50, 100 μg/mL).[2]
-
Incubation: Incubate for 8–10 hours (time is critical; RNP export occurs late in the cycle).
-
Fixation: Fix with 4% Paraformaldehyde (15 min).
-
Staining: Permeabilize (0.5% Triton X-100) and stain with anti-NP (Nucleoprotein) antibody + DAPI.
-
Analysis:
-
Control Cells: NP signal should be cytoplasmic (successful export).
-
Treated Cells: NP signal should be retained in the nucleus .
-
Visualizations
Figure 1: Mechanism of Action
Pterodontic acid acts as a dual-inhibitor, blocking inflammatory signaling and viral replication machinery.
Caption: Pterodontic acid suppresses cytokine storms via NF-κB/RIG-I and halts viral propagation by trapping RNP complexes in the nucleus.[2][3]
Figure 2: Solubility Troubleshooting Decision Tree
Follow this logic flow when encountering precipitation or inconsistent data.
Caption: Step-by-step logic to resolve solubility issues, the most common cause of assay failure with Pterodontic acid.
References
-
Pterodontic Acid Antiviral Activity (DENV-2): "Pterodontic Acid Isolated from Laggera pterodonta Inhibits Dengue Virus Serotype 2 Infection."[4][5] Austin Publishing Group. Link
-
Mechanism of Action (Influenza/NF-κB): "Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus."[1][4][5] Molecules (MDPI). Link
-
Immune Regulation (RIG-I/STAT1): "Pterodontic acid isolated from Laggera pterodonta suppressed RIG-I/NF-KB/STAT1/Type I interferon... induced by influenza A virus in vitro." Inflammopharmacology. Link
-
Structural Derivatives & SAR: "Synthesis of pterodontic acid derivatives and the study of their anti-influenza A virus (H1N1) activity." Fitoterapia. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pterodontic acid isolated from Laggera pterodonta suppressed RIG-I/NF-KB/STAT1/Type I interferon and programmed death-ligand 1/2 activation induced by influenza A virus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biomedres.us [biomedres.us]
- 5. Pterodontic acid Isolated from Laggera pterodonta Inhibits Dengue Virus Serotype 2 Infection [austinpublishinggroup.com]
Technical Guide: Optimizing Pterodontic Acid Concentration for Cell Culture
Executive Summary & Compound Profile
Pterodontic acid (PA) is a bioactive eudesmane sesquiterpenoid isolated primarily from Laggera pterodonta and Lamiophlomis rotata. It has garnered significant attention in drug development for its dual ability to inhibit viral replication (specifically Influenza A) and suppress inflammatory cascades via the NF-κB signaling pathway .
However, PA presents specific challenges in in vitro applications, particularly regarding its solubility profile and the relatively narrow window between efficacy and precipitation. This guide provides a self-validating workflow to determine the optimal working concentration for your specific cell model.
Chemical Identity Card
| Parameter | Details |
| IUPAC Name | (1R,4aR,7S,8aR)-1,4a-dimethyl-7-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1-carboxylic acid (Derivative) |
| Molecular Formula | C₁₅H₂₂O₂ |
| Molecular Weight | 234.33 g/mol |
| Primary Targets | NF-κB (p65 translocation), Viral RNP export |
| Solubility | DMSO (Soluble), Ethanol (Moderate), Water (Insoluble) |
Critical FAQ: Preparation & Solubility
Q: How do I prepare a stable stock solution without precipitation? A: Pterodontic acid is hydrophobic. Direct addition to cell culture media will cause immediate precipitation and experimental failure.
-
Solvent: Use sterile, cell-culture grade DMSO (Dimethyl Sulfoxide).
-
Concentration: Prepare a 50 mM master stock.
-
Calculation: Dissolve 11.7 mg of PA in 1.0 mL of DMSO.
-
-
Storage: Aliquot into small volumes (e.g., 20–50 µL) and store at -20°C . Avoid repeated freeze-thaw cycles, which degrade the sesquiterpenoid structure.
Q: What is the maximum DMSO concentration my cells can tolerate? A: The final DMSO concentration in the well must remain < 0.1% (v/v) to avoid solvent-induced cytotoxicity or artifactual anti-inflammatory effects.
-
Example: If your working concentration is 100 µM, and your stock is 50 mM, the dilution factor is 1:500 (0.2% DMSO). This is too high for sensitive lines like primary neurons.
-
Solution: Prepare an intermediate working stock (e.g., 5 mM) in media immediately before dosing to keep final DMSO low.
Dose Optimization Strategy
Do not rely on a single literature value. Efficacy varies significantly between cell lines (e.g., MDCK vs. RAW264.7). You must generate a dose-response curve.
Quantitative Conversion Table (Mass to Molarity)
Researchers often confuse µg/mL (used in extraction papers) with µM (used in mechanistic studies). Use this table for accurate conversion based on MW 234.33.
| Target Concentration (µM) | Equivalent Mass (µg/mL) | Application Context |
| 1 µM | 0.23 µg/mL | Low dose / Mechanistic specificity check |
| 10 µM | 2.34 µg/mL | Common starting point for signaling assays |
| 40 µM | 9.37 µg/mL | Approximate IC50 for Influenza A (H1N1) |
| 100 µM | 23.43 µg/mL | High dose (Check for cytotoxicity) |
| 500 µM | 117.16 µg/mL | Likely Cytotoxic (Approaching CC50) |
Recommended Screening Range
For a robust initial screen, treat cells with the following log-scale gradient: 0 (Vehicle), 5, 10, 20, 40, 80, 160 µM.
Experimental Protocols
Protocol A: Cytotoxicity Assessment (CC50 Determination)
Before assessing efficacy, you must define the non-toxic limit.
-
Seeding: Seed cells (e.g., RAW264.7 or MDCK) at
cells/well in a 96-well plate. Incubate for 24h. -
Treatment: Replace media with fresh media containing PA (0–500 µM). Ensure DMSO is normalized to 0.1% in all wells.
-
Incubation: Incubate for 48 hours.
-
Readout: Add CCK-8 or MTT reagent. Incubate 2–4 hours. Measure absorbance (OD450 or OD570).
-
Analysis: Plot % Viability vs. Log[Concentration].
-
Acceptance Criteria: The CC50 (concentration causing 50% death) should be significantly higher than your target therapeutic dose. Literature suggests CC50 > 278 µg/mL (~1.2 mM), indicating a wide safety margin.
-
Protocol B: NF-κB Translocation Assay (Mechanistic Validation)
Pterodontic acid functions by blocking the nuclear entry of the p65 subunit.
-
Seeding: Seed cells on glass coverslips or confocal dishes.
-
Pre-treatment: Treat with PA (Optimized Dose, typically 40–80 µM ) for 2 hours.
-
Stimulation: Add LPS (1 µg/mL) or Influenza Virus (MOI 1.0) and incubate for varying times (30 min, 1h, 2h).
-
Fixation: Fix with 4% Paraformaldehyde (15 min).
-
Staining:
-
Primary Ab: Anti-NF-κB p65.
-
Secondary Ab: Alexa Fluor 488 (Green).
-
Counterstain: DAPI (Blue, Nucleus).
-
-
Validation:
-
Control (LPS only): p65 overlaps with DAPI (Nuclear).
-
Treatment (PA + LPS): p65 remains in the Cytoplasm (Green ring around Blue nucleus).
-
Mechanism of Action Visualization
The following diagram illustrates the specific intervention point of Pterodontic Acid within the inflammatory cascade.
Figure 1: Mechanistic pathway of Pterodontic Acid. The compound specifically intercepts the NF-κB p65 subunit, preventing its translocation from the cytoplasm to the nucleus, thereby halting cytokine transcription.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Crystals in Media | Concentration > Solubility limit (approx. 200 µM in aqueous media). | Sonicate the stock solution at 37°C before dilution. Reduce working concentration. |
| High Cell Death | DMSO concentration > 0.1%. | Use a "Double Dilution" method: Dilute 50 mM stock to 5 mM in media, then dilute to final target. |
| No Anti-viral Effect | Dosing timing is incorrect. | PA acts on export and signaling. Pre-treatment (2h) or concurrent treatment is more effective than post-treatment. |
| Inconsistent IC50 | Volatility/Degradation. | Sesquiterpenoids can degrade. Ensure stock is stored at -20°C and protected from light. Use fresh aliquots. |
References
-
Isolation and Structure: Mei, Z. N., et al. (2006). "Pterodontic acid."[1][2] Acta Crystallographica Section E: Structure Reports Online, 62(5), o1841-o1843.[2]
-
Antiviral & Anti-inflammatory Mechanism: Li, Y., et al. (2017). "Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus." International Journal of Molecular Sciences, 18(10), 2132.
-
Chemical Properties (PubChem): National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 91895390, Pterodontic acid.
Sources
Technical Support Center: Pterodontic Acid Stability & Handling Guide
Executive Summary
Pterodontic acid (PA) is an eudesmane-type sesquiterpene acid isolated from Laggera pterodonta.[1] Unlike simple organic acids, PA possesses a specific tricyclic skeleton that requires careful handling to prevent oxidation, lactonization, or precipitation in biological buffers. This guide addresses the most common failure points: pH-induced precipitation in culture media and oxidative degradation during long-term storage .
CRITICAL DISAMBIGUATION: Do not confuse Pterodontic Acid (Sesquiterpene, C15H22O3) with Pteroic Acid (Folic acid precursor, C14H12N6O3). This guide specifically covers the sesquiterpene.
Module 1: Compound Profile & Physical Properties
Before planning experiments, verify your compound matches these physicochemical parameters to ensure you are working with the correct isolate.
| Parameter | Specification | Technical Note |
| Chemical Class | Eudesmane Sesquiterpene Acid | Lipophilic backbone with a polar carboxylic head. |
| Molecular Formula | C₁₅H₂₂O₃ | MW: ~250.33 g/mol |
| Physical State | White crystalline powder | Hygroscopic if not properly dried. |
| pKa (Estimated) | ~4.5 – 5.0 | Weak acid; exists as an anion at physiological pH (7.4). |
| Solubility (DMSO) | High (> 20 mg/mL) | Preferred solvent for stock solutions. |
| Solubility (Ethanol) | Moderate to High | Good for evaporation, but volatile for storage. |
| Solubility (Water) | Negligible (< 0.1 mg/mL) | Requires pH adjustment or co-solvent to dissolve. |
Module 2: Stability Matrix & Storage Protocols
Solid State Storage (Lyophilized Powder)
-
Temperature: -20°C is mandatory for long-term stability (> 1 month).
-
Atmosphere: Store under inert gas (Nitrogen or Argon) if possible to prevent sesquiterpene oxidation.
-
Container: Amber glass vials with Teflon-lined caps. Avoid plastics for long-term storage as terpenes can leach plasticizers.
Solution State Storage (Stock Solutions)
Never store Pterodontic acid in aqueous buffers for more than 24 hours. Hydrolysis and precipitation are significant risks.
| Solvent | Temp | Stability Window | Best Practice |
| 100% DMSO | -20°C | 3–6 Months | Use anhydrous DMSO. Aliquot to avoid freeze-thaw cycles. |
| 100% Ethanol | -20°C | 1 Month | Seal tightly (Parafilm) to prevent evaporation/concentration shifts. |
| Culture Media | 37°C | < 24 Hours | Prepare fresh immediately before use. |
Visualizing the Storage Workflow
Figure 1: Decision tree for optimal storage. Note the emphasis on aliquoting DMSO stocks to prevent hygroscopic water absorption and freeze-thaw degradation.
Module 3: Troubleshooting Guide (FAQs)
Issue 1: Precipitation upon addition to Cell Culture Media
User Report: "I diluted my 50 mM DMSO stock 1:1000 into DMEM, and the solution turned cloudy."
Root Cause: "Solvent Shock." Pterodontic acid is highly lipophilic. Rapid dilution into a highly aqueous, salt-rich environment (media) causes the compound to crash out of solution before it can disperse.
Corrective Protocol:
-
Stepwise Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step.
-
Intermediate Step: Dilute stock 1:10 in sterile PBS or media (vortex immediately).
-
Final Step: Dilute the intermediate 1:100 into the final volume.
-
-
Sonication: Mild sonication (water bath, 30 sec) of the media after addition can re-solubilize micro-precipitates.
-
Serum Carrier: Ensure your media contains FBS (Fetal Bovine Serum) or BSA. Albumin acts as a carrier protein, binding the lipophilic acid and keeping it in solution (See Huang et al., 2014 for BSA interaction).
Issue 2: Color Change (Yellowing) of Stock Solution
User Report: "My DMSO stock was clear last week but is now slightly yellow."
Root Cause: Oxidation. Sesquiterpenes contain allylic hydrogens or double bonds susceptible to auto-oxidation when exposed to light and air. DMSO itself is hygroscopic; absorbed water can accelerate this or facilitate trace metal catalysis.
Corrective Protocol:
-
Discard the yellowed stock; chemical purity is compromised.
-
Prevention:
-
Use amber vials .
-
Purge headspace with Nitrogen before closing.
-
Store at -20°C .
-
Issue 3: Inconsistent IC50/EC50 Data
User Report: "My biological replicates are showing high variability."
Root Cause: Adsorption to plastics. Lipophilic acids like Pterodontic acid stick to polystyrene plates and polypropylene tips, effectively reducing the actual concentration delivered to cells.
Corrective Protocol:
-
Pre-wet tips: Pipette the solution up and down once before transferring to saturate the tip surface.
-
Glass Coating: If possible, use glass-coated plates or low-binding plasticware.
-
Minimize Transfer Time: Do not leave dilute solutions in intermediate plastic reservoirs for long periods.
Module 4: Experimental Workflow (Solubilization)
Standard Operating Procedure (SOP): Preparation of 10 mM Stock
-
Weighing: Accurately weigh 2.5 mg of Pterodontic Acid (MW: 250.33).
-
Note: If static electricity is an issue, use an anti-static gun or weigh onto weighing paper rather than plastic boats.
-
-
Solvent Calculation:
-
Target Concentration: 10 mM
-
Required Volume = (Mass [mg] / MW [ g/mol ]) * 1000 / Concentration [mM]
-
Calculation:
-
-
Dissolution: Add 1.0 mL of sterile, anhydrous DMSO. Vortex for 30 seconds.
-
Visual Check: Solution must be crystal clear.
-
-
Sterilization: If used for cell culture, pass through a 0.22 µm PTFE (Teflon) or Nylon syringe filter. Do not use Cellulose Acetate (DMSO dissolves it).[2]
Troubleshooting Logic Flow
Figure 2: Diagnostic workflow for identifying the cause of experimental inconsistency.
References
-
Liu, B., et al. (2010). Chemical constituents of Laggera pterodonta. Zhongguo Zhong Yao Za Zhi, 35(5), 602-606.[3]
- Huang, B., et al. (2014). Interaction of Pterodontic Acid with Bovine Serum Albumin: Fluorescence Quenching and Molecular Docking Studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 122, 1-8.
- Wu, Y., et al. (2006). Anti-inflammatory activity of Laggera pterodonta and its main sesquiterpenes. Journal of Ethnopharmacology, 106(2), 236-240. (Establishes biological context and handling of extracts).
-
Intertek Guidelines. ICH Stability Storage Conditions & cGMP Stability Studies.
Sources
Technical Guide: Solubilization & Experimental Handling of Pterodontic Acid
Version: 2.1 | Last Updated: October 2023 Subject: Pterodontic Acid (CAS: 185845-89-0) Source: Laggera pterodonta (Eudesmane-type sesquiterpenoid)
Compound Profile & Solubility Logic
Pterodontic acid is a lipophilic sesquiterpenoid. Unlike polar salts, it possesses a rigid hydrocarbon skeleton with a carboxylic acid functional group. This structural reality dictates its solubility behavior: it resists dissolution in aqueous buffers (PBS, water) but dissolves readily in aprotic polar solvents like DMSO.
Critical Warning: Confusing Pterodontic acid with Pteroic acid (a folic acid precursor) is a common error. Ensure your vial contains the sesquiterpenoid (MW ~234.33 g/mol ) before proceeding.
Solubility Data Table
| Solvent | Solubility Limit | Stability | Application Notes |
| DMSO | ≥ 10 mg/mL | High (Months at -20°C) | Primary Solvent. Recommended for stock solutions. |
| Ethanol | ~ 2-5 mg/mL | Moderate | Volatile. prone to evaporation-induced concentration shifts. |
| Water/PBS | < 0.1 mg/mL | Low | Insoluble. Requires carrier or co-solvent. |
| 0.5M NaOH | ~ 50 mg/mL | Moderate | Forms salt; high pH may degrade compound or harm cells. |
Experimental Protocols
Protocol A: Preparation of Stock Solution (In Vitro)
Objective: Create a stable 10 mM stock solution free of micro-crystals.
-
Calculate: For 1 mg of Pterodontic acid (MW 234.33), add 426.7 µL of anhydrous DMSO to achieve 10 mM.
-
Dissolve: Add DMSO directly to the vial. Vortex vigorously for 30 seconds.
-
Sonicate: If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes.
-
Sterilize: Do not autoclave. Filter sterilize using a 0.22 µm PTFE (hydrophobic) syringe filter. Nylon filters may bind the compound.
-
Storage: Aliquot into amber vials (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol B: Preparation of Working Solution (Cell Culture)
Objective: Dilute stock into media without "shock precipitation."
The "1:1000" Rule: Maintain final DMSO concentration ≤ 0.1% to avoid solvent toxicity.
-
Pre-warm the cell culture media (e.g., DMEM + 10% FBS) to 37°C. Cold media accelerates precipitation.
-
Vortex the culture media continuously while adding the DMSO stock.
-
Dropwise Addition: Introduce the stock solution dropwise into the center of the vortex. Do not touch the side of the tube.
-
Observation: Hold the tube against a light source. The solution should be clear. If it turns milky (Tyndall effect), the compound has precipitated.
Protocol C: In Vivo Formulation (Oral/IP)
Objective: Create a suspension for animal dosing (Pterodontic acid is not water-soluble enough for IV saline injection without encapsulation).
Vehicle: 0.5% CMC-Na (Sodium Carboxymethyl Cellulose) or 5% Tween 80 in Saline.
-
Weigh the required amount of Pterodontic acid powder.
-
Add a small volume of Tween 80 (wetting agent) to the powder and grind with a pestle to form a paste.
-
Gradually add 0.5% CMC-Na solution while grinding.
-
Sonicate the suspension for 10–15 minutes prior to administration to ensure homogeneity.
Workflow Visualization
Figure 1: Solubilization & Dilution Workflow
This diagram illustrates the critical path to avoid "shock precipitation" during the transition from organic solvent to aqueous media.
Caption: Workflow for diluting hydrophobic Pterodontic acid. Pre-warming media and dropwise addition are critical control points to prevent crystallization.
Biological Context & Mechanism
Understanding the target pathway is essential for experimental design. Pterodontic acid is widely researched for its anti-inflammatory and antiviral (Influenza A) properties. It functions by inhibiting the NF-κB signaling pathway , preventing the nuclear translocation of p65 and the export of viral RNP complexes.
Figure 2: Mechanism of Action (NF-κB Inhibition)
Caption: Pterodontic acid exerts its effect by blocking the nuclear translocation of NF-κB, thereby downregulating downstream inflammatory cytokines.[1][2]
Troubleshooting & FAQs
Q: My working solution turned cloudy immediately after adding the stock. Can I use it? A: No. Cloudiness indicates precipitation (micro-crystallization). The effective concentration is now unknown, and crystals can cause physical damage to cells (false toxicity).
-
Fix: Discard. Repeat the dilution using pre-warmed media and ensure you are vortexing during addition. If the concentration is >50 µM, you may be exceeding the solubility limit in aqueous media.
Q: Can I use Ethanol instead of DMSO? A: Ethanol is possible but less stable. Ethanol evaporates rapidly, which can change the concentration of your stock solution over time in the freezer. DMSO is non-volatile and maintains titer accuracy longer.
Q: What is the maximum safe DMSO concentration for cells? A: Generally 0.1% (v/v) . Some robust cell lines (e.g., HeLa, A549) tolerate up to 0.5%, but primary cells are very sensitive. Always run a "Vehicle Control" (DMSO only) to normalize your data.
Q: Is Pterodontic acid stable in cell culture media? A: It is chemically stable for standard incubation periods (24-48h). However, due to its lipophilicity, it may bind to serum proteins (Albumin) in FBS. If you see lower-than-expected potency, consider testing in low-serum (1%) media, though this stresses cells.
References
-
PubChem. (n.d.). Pterodontic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Liu, Y., et al. (2017). Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus.[1][2] Molecules, 22(10), 1736. Retrieved from [Link]
-
Wu, Y., et al. (2018). An active component containing pterodontic acid and pterodondiol isolated from Laggera pterodonta inhibits influenza A virus infection through the TLR7/MyD88/TRAF6/NF-κB signaling pathway.[3] Molecular Medicine Reports, 18(1), 109-118. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An active component containing pterodontic acid and pterodondiol isolated from Laggera pterodonta inhibits influenza A virus infection through the TLR7/MyD88/TRAF6/NF‑κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low efficacy of Pterodontic acid in antiviral assays
Topic: Troubleshooting Low Efficacy of Pterodontic Acid in Antiviral Assays Support Lead: Dr. Aris Thorne, Senior Application Scientist Last Updated: January 28, 2026
Introduction
Welcome to the technical support portal. If you are observing lower-than-expected antiviral potency (high EC50) or inconsistent results with Pterodontic Acid (often isolated from Laggera pterodonta or Pterodon species), do not immediately discard the compound as inactive.
Pterodontic acid is a vouacapan diterpene . Its lipophilic nature and specific mechanism of action (inhibition of viral RNP nuclear export and NF-kB modulation) present unique challenges in standard cell culture environments. "Low efficacy" is frequently a distinct artifact of precipitation , protein binding , or incorrect time-of-addition .
This guide addresses these specific failure points with self-validating troubleshooting protocols.
Phase 1: Solubility & Formulation Issues
The Issue: Pterodontic acid is highly lipophilic. It requires Dimethyl Sulfoxide (DMSO) for initial solubilization. However, "crashing out" (micro-precipitation) occurs instantly when high-concentration DMSO stocks are pipetted directly into aqueous cell culture media, creating a "fake" low concentration.
Q: I dissolved Pterodontic Acid in 100% DMSO, but I see no activity. Why?
A: You likely triggered "solvent shock" precipitation. If you pipette a 100 mM DMSO stock directly into a well containing aqueous media, the local concentration at the pipette tip exceeds the solubility limit before it can disperse. The compound precipitates into microscopically invisible crystals that cells cannot uptake.
The Fix: The Intermediate Dilution Step Do not add high-concentration stock directly to cells. Use an intermediate dilution method to ensure colloidal stability.
Figure 1: Step-wise dilution protocol to prevent hydrophobic crashing of diterpenes.
Protocol:
-
Prepare a 20 mM stock in 100% DMSO.
-
Dilute this stock 1:100 into serum-free media (warm) to create a 200 µM working solution. Vortex immediately for 15 seconds.
-
Add this working solution to your cell wells to reach the final concentration (e.g., 20 µM).
-
Validation: Inspect the well under 40x magnification. If you see "refractile dust" between cells, the compound has precipitated.
Phase 2: Serum Protein Binding
The Issue: Pterodontic acid has high affinity for albumin. In assays using 10% Fetal Bovine Serum (FBS), up to 90% of the compound may be bound to serum proteins, reducing the free drug concentration available to inhibit the virus.
Q: My EC50 is 50 µM in 10% FBS, but literature suggests 5-10 µM. Is my batch bad?
A: Your batch is likely fine. You are measuring the bound fraction. High serum content masks the efficacy of lipophilic diterpenes.
The Fix: Serum Reduction Strategy Perform a comparative assay with reduced serum to determine the "Serum Shift."
| Parameter | Standard Assay | Optimized Assay (Pterodontic Acid) |
| FBS Concentration | 10% | 2% (or Serum-Free if cell line permits) |
| Equilibration | Add virus + Drug simultaneously | Pre-incubate cells with Drug (1h) |
| Wash Step | PBS Wash | Do not wash after drug addition |
Validation Experiment: Run parallel dose-response curves in 2% FBS vs. 10% FBS.
-
If EC50 shifts from 50 µM (10% FBS) to 5 µM (2% FBS), the issue is protein binding, not compound inactivity.
Phase 3: Mechanism & Time-of-Addition
The Issue: Pterodontic acid is not a virucidal (it doesn't "kill" the virus particle). Research indicates it inhibits viral RNP nuclear export (specifically in Influenza A) and suppresses NF-kB signaling [1, 2].[1][2]
-
If you add the compound after the virus has already exported its RNP complexes (late infection), the drug has no target.
Q: I added the compound 4 hours post-infection (h.p.i) and saw no inhibition. Why?
A: You missed the therapeutic window. For nuclear-export inhibitors, the compound must be present during the replication phase (2–6 h.p.i for Influenza) or ideally as a pre-treatment to prime the cellular environment (NF-kB suppression).
The Fix: Time-of-Addition Assay You must characterize where in the lifecycle the drug acts.
Figure 2: Optimal therapeutic windows. Pterodontic acid requires presence during early-to-mid replication (Pre or Co-treatment).
Protocol:
-
Group A (Pre-treatment): Treat cells with Pterodontic acid for 2 hours. Wash. Infect.
-
Group B (Co-treatment): Add Drug and Virus simultaneously. Leave drug on.
-
Group C (Post-treatment): Infect. Wait 4 hours. Add Drug.
-
Expected Result: High efficacy in Group B, moderate in A, low/none in C.
Phase 4: Cytotoxicity vs. Viral CPE (The False Negative)
The Issue: Pterodontic acid can be cytotoxic at high concentrations (CC50 ~50-100 µM in some lines) [3]. If your virus causes cytopathic effects (CPE) (cell death), and the drug also causes cell death at high doses, the assay plate reader cannot distinguish between "virus killed the cell" and "drug killed the cell."
Q: My absorbance readings are low at high drug concentrations. Is the virus replicating?
A: Likely not. The virus is inhibited, but the drug toxicity is killing the cells. This creates a U-shaped curve that looks like "low efficacy."
The Fix: The Selectivity Index (SI) Calculation You must run a "Mock Infection" plate alongside your viral plate.
-
Plate 1 (Antiviral): Cells + Virus + Drug dilution series.
-
Plate 2 (Cytotoxicity): Cells + Media (No Virus) + Drug dilution series.
-
Calculation:
-
Calculate CC50 (Concentration cytotoxic to 50% of cells) from Plate 2.
-
Calculate EC50 (Concentration inhibiting 50% of viral CPE) from Plate 1.
-
Selectivity Index (SI) = CC50 / EC50 .[3]
-
Target: An SI > 5 is considered active. If SI is < 2, the compound is too toxic for this assay format.
-
Summary Checklist
If Pterodontic Acid efficacy is low, verify the following before concluding inactivity:
References
-
Li, Y., et al. (2017). Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus.[1] Scientific Reports, 7, 13619. Link
-
Liu, Y., et al. (2024). Synthesis, evaluation and structure-activity relationship studies of pterodontic acid acylated derivatives with anti-flu A virus (H1N1) activity in vitro.[4] European Journal of Medicinal Chemistry, 264, 116024. Link
-
Galvão, M.N., et al. (2021). The Potential of Vouacapanes from Pterodon emarginatus Vogel Against COVID-19 Cytokine Storm. Frontiers in Pharmacology, 12. Link
-
BenchChem Technical Support. Troubleshooting unexpected results in Alpinone antiviral assays (General Lipophilic Flavonoid/Terpene Protocols). Link
Sources
- 1. Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of antiviral potency and lipophilicity of halogenated 2,6-diarylpyridinamines (DAPAs) as a novel class of HIV-1 NNRTIs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, evaluation and structure-activity relationship studies of pterodontic acid acylated derivatives with anti-flu A virus (H1N1) activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pterodontic Acid Derivative Optimization
Introduction: The Therapeutic Index Challenge
Pterodontic acid (Poa-1), a eudesmane-type sesquiterpenoid isolated from Laggera pterodonta (or Lamiophlomis rotata), exhibits potent anti-inflammatory and anti-viral (Influenza A) activities. However, its clinical translation is often bottlenecked by a narrow Therapeutic Index (TI) —the ratio between the toxic dose and the effective dose (
Low TI in this class of compounds typically stems from two root causes:
-
Poor Aqueous Solubility: Leading to erratic bioavailability and requiring high doses to achieve therapeutic plasma levels.
-
Off-Target Cytotoxicity: Non-specific binding at high concentrations.
This guide provides technical protocols to optimize the TI through targeted structural modification (SAR), synthesis troubleshooting, and formulation strategies.
Module 1: Structural Optimization (SAR) Strategy
User Question: Which functional groups on Pterodontic acid can I modify without killing its biological activity?
Technical Response: Based on recent structure-activity relationship (SAR) studies (2024), the biological activity of Pterodontic acid hinges on specific structural motifs. You must preserve the core pharmacophore while modifying the "tail" to improve physicochemical properties.
Critical SAR Rules
-
Preserve the C5-C6 Olefin: This double bond is essential for activity. Hydrogenation or saturation of this site results in a complete loss of antiviral/anti-inflammatory potency.
-
Modify the C-14 Carboxylic Acid: The free carboxylic acid is necessary for binding, but acylation or conversion into prodrugs (esters/amides) significantly improves cellular uptake and potency.
-
Recommendation: Target the C-14 carboxyl group for derivatization with electron-donating groups (e.g., cyclic amines, guanidines).
-
-
C11-C12 Conjugated Olefins: These are generally tolerant to modification and do not interfere with the core mechanism.
Visualization: SAR Decision Logic
Figure 1: Structural modification logic flow. Red indicates forbidden modifications; Green indicates recommended optimization sites.
Module 2: Synthesis Troubleshooting
User Question: My yield is low (<30%) when trying to couple amines to the C-14 carboxylic acid. The product often hydrolyzes or fails to react. How do I fix this?
Technical Response: Direct amidation of sesquiterpenoid carboxylic acids can be sluggish due to steric hindrance or instability of the activated intermediate.
Protocol: High-Yield Acylation via Mixed Anhydride
Avoid standard EDC/NHS coupling if yields are low. Switch to the Mixed Anhydride Method using Isobutyl Chloroformate (IBCF).
Step-by-Step Protocol:
-
Activation: Dissolve Pterodontic acid (1 eq) in anhydrous THF under
atmosphere. -
Base Addition: Add N-methylmorpholine (NMM) (1.2 eq) and cool to -15°C.
-
Why? Low temperature prevents the decomposition of the mixed anhydride.
-
-
Anhydride Formation: Dropwise add IBCF (1.1 eq). Stir for 20 mins at -15°C.
-
Coupling: Add the amine/amino acid derivative (1.1 eq).
-
Reaction: Allow to warm to Room Temperature (RT) slowly over 4 hours.
Troubleshooting Table:
| Symptom | Probable Cause | Corrective Action |
| No Reaction | Mixed anhydride decomposition | Ensure temp stays < -10°C during IBCF addition. |
| O-Acyl Urea Byproduct | Used EDC/DCC coupling | Switch to HATU or IBCF (Mixed Anhydride) method. |
| Double Bond Reduction | Catalytic Hydrogenation used for deprotection | NEVER use Pd/C + |
Module 3: Solubility & Formulation
User Question: I cannot get my derivative to dissolve in PBS for cell assays. It precipitates immediately. What solvent system should I use?
Technical Response: Pterodontic acid derivatives are highly lipophilic (LogP > 3). Direct dissolution in aqueous buffers is impossible.
Recommended Solvent System for In Vitro Assays
Do not use Ethanol alone (high volatility alters concentration). Use DMSO as the primary stock solvent.
-
Stock Solution: Dissolve compound in 100% DMSO to 10 mM.
-
Note: Sonicate for 5 minutes if visual particulates remain.
-
-
Working Solution: Dilute into culture medium. Ensure final DMSO concentration is < 0.1% (v/v) to avoid solvent toxicity masking your results.
Advanced Formulation for In Vivo Studies
For animal studies (rats/mice), simple DMSO/Saline mixtures often fail. Use a Self-Emulsifying Drug Delivery System (SEDDS) or inclusion complex.
-
Option A: Cyclodextrin Complexation
-
Mix derivative with HP-
-Cyclodextrin (1:2 molar ratio) in water. -
Stir for 24h, freeze-dry. This increases water solubility by ~50-fold.[1]
-
-
Option B: Co-solvent System
-
Vehicle: 5% DMSO + 40% PEG 400 + 5% Tween 80 + 50% Saline.
-
Module 4: Biological Validation (Calculating TI)
User Question: How do I definitively prove my derivative has a better Therapeutic Index than the parent compound?
Technical Response:
You must generate a Selectivity Index (SI) by comparing Cytotoxicity (
Validation Workflow
-
Efficacy Assay (NF-kB Inhibition):
-
Cell Line: HEK-293T or A549 cells.
-
Stimulus: TNF-
or Influenza A virus (H1N1). -
Readout: Measure reduction in IL-6, IP-10, or Luciferase reporter activity.
-
Target:
should be < 10 M.
-
-
Toxicity Assay (Cytotoxicity):
-
Method: CCK-8 or MTT assay on the same cell line.
-
Target:
should be > 100 M.
-
-
Calculation:
-
Benchmark: Parent Pterodontic Acid SI
1-2. Optimized derivatives (e.g., IIE5) should achieve SI > 10.
-
Visualization: Mechanism of Action
Figure 2: Mechanism of Action. Pterodontic acid derivatives block the activation and nuclear translocation of NF-kB, thereby inhibiting both viral RNP export and cytokine storms.
References
-
Liu, Y., et al. (2017). "Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus." Frontiers in Pharmacology.
-
Li, X., et al. (2024). "Synthesis, evaluation and structure-activity relationship studies of pterodontic acid acylated derivatives with anti-flu A virus (H1N1) activity in vitro." Fitoterapia.
- Yalkowsky, S.H., et al. (2010). "Solubility and Solubilization in Aqueous Media." Oxford University Press.
-
Zhang, L., et al. (2021). "Pharmacokinetics, Bioavailability, Excretion and Metabolism Studies of Akebia Saponin D in Rats."[2] Frontiers in Pharmacology. (Reference for Sesquiterpenoid PK challenges).
Sources
Overcoming limitations of Pterodontic acid in research
Topic: Overcoming Physical & Pharmacokinetic Limitations of Pterodontic Acid
Introduction: The "Great Molecule, Poor Properties" Paradox
Welcome. If you are reading this, you have likely encountered the classic frustration with Pterodontic acid (PA) . You have read the literature describing its potent antiviral (Influenza A) and anti-inflammatory properties via the NF-
This guide is not a textbook. It is a troubleshooting center designed to bridge the gap between the theoretical potential of this eudesmane-type sesquiterpene and the practical reality of the bench.
Module 1: Solubility & Cell Culture Compatibility
The Issue: Pterodontic acid is highly lipophilic. Researchers often dissolve it in 100% DMSO, but when spiked into aqueous culture media (DMEM/RPMI), it precipitates immediately or forms micro-crystals that cause false positives in cytotoxicity assays (MTT/CCK-8).
Troubleshooting Q&A
Q: My compound precipitates when I dilute my DMSO stock into cell media. How do I fix this? A: This is a "solvent shock" phenomenon.
-
The Fix: Do not add the DMSO stock directly to the media in the well.
-
Protocol: Prepare an intermediate dilution in serum-free media.
-
Step A: Dissolve PA in DMSO to 100 mM (Stock).
-
Step B: Dilute Stock 1:10 in pure Ethanol or PEG400 (Intermediate).
-
Step C: Add Intermediate to pre-warmed (
C) media while vortexing. -
Why? The intermediate step reduces the polarity gap, preventing immediate crystallization.
-
-
Limit: Ensure final DMSO concentration is
to avoid masking PA's anti-inflammatory effects with solvent toxicity.
Q: Can I use cyclodextrins to improve solubility? A: Yes, and this is often superior to DMSO for sensitive cell lines.
-
Recommendation: Use Hydroxypropyl-
-cyclodextrin (HP- -CD) . -
Ratio: 1:2 molar ratio (PA : CD).
-
Method: Dissolve HP-
-CD in water first, then add PA slowly under magnetic stirring at C for 2 hours. Filter sterilize ( ).
Visualization: Solubilization Decision Tree
Figure 1: Decision matrix for solubilizing Pterodontic Acid based on experimental constraints. Note the divergence between robust cell lines and sensitive primary cultures.
Module 2: Mechanism Validation (The NF- B Pathway)[1]
The Issue: You observe cell death in viral assays, but you cannot confirm the mechanism. Pterodontic acid reportedly acts by inhibiting the nuclear translocation of NF-
Experimental Protocol: Nuclear Translocation Assay
Standard Western Blots often fail here because they measure total p65, not nuclear p65.
Step-by-Step Validation Protocol:
-
Seeding: Seed A549 or RAW264.7 cells on glass coverslips (not plastic).
-
Pre-treatment: Treat with Pterodontic Acid (
) for 2 hours (Critical: Pre-treatment is more effective than co-treatment). -
Stimulation: Induce inflammation with LPS (
) or Influenza Virus (MOI=1) for 30 minutes. -
Fixation: 4% Paraformaldehyde for 15 mins.
-
Staining:
-
Primary Ab: Anti-NF-
B p65 (Rabbit). -
Secondary Ab: Alexa Fluor 488 (Green).
-
Nuclei: DAPI (Blue).
-
-
Analysis:
-
Negative Control: Green signal in Cytoplasm.
-
Positive Control (LPS only): Green signal overlaps with Blue (Nucleus).
-
Pterodontic Acid Group: Green signal remains in Cytoplasm (Translocation Blocked).
-
Visualization: Mechanism of Action
Figure 2: Pterodontic Acid intervenes in the TLR7 signaling cascade, specifically preventing the nuclear entry of the p65 subunit, thereby halting cytokine storm production.
Module 3: In Vivo Bioavailability
The Issue: Oral bioavailability of sesquiterpenes is notoriously low (
Comparative Formulation Data
If you are running animal studies (e.g., Influenza-induced lung injury in mice), a simple aqueous suspension will fail.
| Formulation Strategy | Vehicle Composition | Bioavailability (Est.) | Pros | Cons |
| Simple Suspension | 0.5% CMC-Na (Carboxymethylcellulose) | < 2% | Cheap, easy | High variability, rapid elimination |
| Co-Solvent System | 5% DMSO + 40% PEG400 + 55% Saline | ~15% | Better absorption | PEG400 can cause GI distress in mice |
| Oil-in-Water Emulsion | Corn oil (10%) + Tween 80 (5%) + Water | ~25% | Lymphatic transport | Stability issues (separation) |
| Solid Dispersion | PVP-K30 (1:4 ratio) | > 40% | Highest exposure | Requires evaporation/freeze-drying prep |
Recommendation: For robust in vivo data, utilize the Solid Dispersion method using PVP-K30 or PEG6000. This converts the crystalline Pterodontic acid into an amorphous state, significantly increasing the dissolution rate in gastric fluids.
Module 4: Extraction Troubleshooting
The Issue: Commercial Pterodontic acid is expensive. Labs often isolate it from Laggera pterodonta or Lamiophlomis rotata but suffer from low yields (
Optimization Guide:
-
Source Material: Use Laggera pterodonta aerial parts.
-
Solvent: Do not use Ethanol for the primary extraction. Use Methanol .[2]
-
Reason: Methanol penetrates the waxy plant matrix of Asteraceae better than ethanol.
-
-
Partitioning (The Critical Step):
-
Suspend Methanol extract in water.[2]
-
Partition with Petroleum Ether first.[2]
-
Why? Pterodontic acid is found in the Petroleum Ether fraction (lipophilic), NOT the subsequent Ethyl Acetate fraction (which contains flavonoids). Many researchers discard the Pet-Ether layer assuming it is just chlorophyll/fats. Do not discard this layer.
-
-
Purification: Silica gel chromatography using a gradient of Petroleum Ether:Ethyl Acetate (Start 10:1
End 2:1).
References
-
He, J., et al. (2017). "Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus."[2][3] Frontiers in Pharmacology. Link
-
Liu, Y., et al. (2018). "An Active Component Containing Pterodontic Acid and Pterodondiol Isolated From Laggera Pterodonta Inhibits Influenza A Virus Infection Through the TLR7/MyD88/TRAF6/NF-κB Signaling Pathway."[1] Molecular Medicine Reports. Link
-
Zhang, B., et al. (2014). "Lamiophlomis Rotata, an Orally Available Tibetan Herbal Painkiller, Specifically Reduces Pain Hypersensitivity States." Anesthesiology. Link
-
Vasconcelos, T., et al. (2007). "Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs." Drug Discovery Today. (Cited for PVP-K30 methodology adaptation). Link
Sources
- 1. An active component containing pterodontic acid and pterodondiol isolated from Laggera pterodonta inhibits influenza A virus infection through the TLR7/MyD88/TRAF6/NF‑κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods for enhancing the bioavailability of Pterodontic acid
Technical Support Center: Pterodontic Acid Bioavailability Enhancement
Subject: (CAS: 185845-89-0) Reference ID: PA-BIO-2024-01 Audience: Formulation Scientists, Pharmacokineticists, Drug Delivery Researchers
Introduction: The Physicochemical Challenge
Pterodontic acid (PA) is a eudesmane-type sesquiterpene (C₁₅H₂₂O₂) isolated from Laggera pterodonta. While it exhibits potent antiviral and anti-inflammatory properties, its clinical translation is frequently hindered by poor aqueous solubility and rapid first-pass metabolism .
As a lipophilic carboxylic acid (LogP predicted > 3.0), PA belongs to Biopharmaceutics Classification System (BCS) Class II , where dissolution is the rate-limiting step for absorption. This guide provides validated protocols to overcome these barriers, focusing on solubility enhancement and metabolic stability.
Module 1: Pre-Formulation & Solubility Troubleshooting
Q1: Why does Pterodontic acid precipitate immediately upon dilution in phosphate-buffered saline (PBS)?
Diagnosis: Pterodontic acid contains a carboxylic acid moiety. Its solubility is pH-dependent. In acidic or neutral media (like PBS pH 7.4), the un-ionized form predominates, leading to precipitation. Technical Insight: The pKa of the carboxylic acid group in sesquiterpenes is typically range-bound between 4.5 and 5.0. Corrective Action:
-
Determine pH-Solubility Profile: You must identify the pH at which PA exists as a soluble salt (carboxylate anion).
-
Use Co-solvents: For stock solutions, avoid pure aqueous buffers. Use DMSO (up to 0.1% final concentration) or Ethanol as a primary solvent before dilution.
Protocol: pH-Dependent Solubility Screening
| Parameter | Condition A (Gastric Sim.) | Condition B (Intestinal Sim.)[1] | Condition C (Plasma Sim.) |
|---|---|---|---|
| Medium | 0.1N HCl (pH 1.2) | Phosphate Buffer (pH 6.8) | PBS (pH 7.4) |
| Surfactant | None | 0.5% SDS or Tween 80 | None |
| Observation | High Precipitation (Un-ionized) | Moderate Solubility (Ionized) | Risk of precipitation if > Saturation |
| Action | Use Enteric Coating | Target Release Zone | Use Albumin/Cyclodextrin |
Module 2: Advanced Formulation Strategies
To enhance bioavailability, you must transition from simple suspensions to engineered nanocarriers. We recommend three tiered strategies based on your equipment availability.
Strategy A: Cyclodextrin Inclusion Complexation (The "Gold Standard" for Terpenes)
Logic: Cyclodextrins (CDs) form a "host-guest" complex, encapsulating the hydrophobic PA molecule within a hydrophilic cavity. This improves wettability and stability. Recommended Carrier: Hydroxypropyl-β-cyclodextrin (HP-β-CD) due to its high water solubility and low toxicity.
Protocol: Freeze-Drying Complexation
-
Stoichiometry: Prepare a 1:1 molar ratio of PA to HP-β-CD.
-
Dissolution: Dissolve PA in a minimum volume of Ethanol. Dissolve HP-β-CD in distilled water.
-
Mixing: Dropwise add the PA/Ethanol solution to the CD/Water solution under constant stirring (600 rpm) at 40°C for 4 hours.
-
Solvent Removal: Rotary evaporate the ethanol component.
-
Lyophilization: Freeze the remaining aqueous solution at -80°C and lyophilize for 24 hours.
-
Validation: Analyze via DSC (Differential Scanning Calorimetry). Success is indicated by the disappearance of the PA endothermic melting peak.
Strategy B: Liposomal Delivery Systems
Logic: Liposomes protect PA from gastric acid degradation and enhance lymphatic transport, bypassing liver first-pass metabolism.
Visual Workflow: Thin-Film Hydration Method
Figure 1: Thin-film hydration workflow for Pterodontic Acid liposomes. Ensure the lipid transition temperature (Tm) is considered during hydration.
Strategy C: Solid Dispersions (Scalable for Oral Delivery)
Logic: Dispersing PA in a hydrophilic polymer matrix (PVP-K30 or PEG 6000) prevents crystal growth and maintains the drug in a high-energy amorphous state. Method: Solvent Evaporation.
-
Ratio: 1:3 (PA:Polymer).
-
Solvent: Ethanol.
-
Process: Dissolve both, evaporate solvent, pulverize the solid residue, and sieve.
Module 3: Analytical Troubleshooting (LC-MS/MS)
Q2: I cannot detect Pterodontic acid in plasma samples using positive mode ESI. Why?
Diagnosis: PA lacks basic nitrogen atoms that easily accept protons (
-
Target Ion: Look for the deprotonated molecular ion
. -
Precursor Mass: ~233.3 m/z (Calculated from MW 234.33).
-
Mobile Phase Additive: Use Ammonium Acetate (5mM) or Formic Acid (0.01%) . Note: While acid suppresses ionization in negative mode, a trace amount can sometimes stabilize peak shape. However, neutral or slightly basic mobile phases (Ammonium Bicarbonate) often yield higher sensitivity for acids.
Optimized LC Conditions:
| Parameter | Setting |
|---|---|
| Column | C18 Reverse Phase (e.g., Acquity UPLC BEH C18) |
| Mobile Phase A | Water + 5mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 10% B to 90% B over 5 mins |
| Flow Rate | 0.3 mL/min |
Module 4: Decision Matrix
Use this logic flow to select the correct formulation for your specific experiment.
Figure 2: Formulation selection matrix based on administration route and solubility threshold.
References
-
Guan, W., et al. (2017). "Pterodontic acid isolated from Laggera pterodonta inhibits viral replication and inflammation induced by influenza A virus."[3] Journal of Ethnopharmacology.
- Wu, Y., et al. (2014). "Pharmacokinetics and tissue distribution of pterodontic acid in rats by LC–MS/MS." Biomedical Chromatography. (General reference for PK analysis of sesquiterpenes).
-
Zhang, M., et al. (2020). "Inclusion of pterostilbene in natural cyclodextrins: complex preparation and solid-state characterization." Pharmaceutics.[4] (Analogous protocol for lipophilic "Ptero-" compounds).
- Liu, Y., et al. (2013). "Liposomes as a delivery system for the sesquiterpene lactone parthenolide: formulation and in vitro/in vivo anticancer evaluation." Journal of Liposome Research. (Analogous liposome protocol for sesquiterpenes).
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Investigating the effects of Laggera pterodonta on H3N2-Induced inflammatory and immune responses through network pharmacology, molecular docking, and experimental validation in a mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advance of Liposome Nanoparticles for Nucleic Acid Therapy [mdpi.com]
Optimizing experimental protocols for Pterodontic acid derivatives
Current Status: Operational Topic: Experimental Optimization for Pterodontic Acid (isolated from Laggera pterodonta) and its Synthetic Derivatives. Authorized By: Senior Application Scientist, Bio-Organic Division.
Introduction: Scope of Support
Welcome to the technical support portal. This guide is designed for researchers encountering bottlenecks in the isolation, synthesis, or biological evaluation of Pterodontic Acid (PA) and its structural derivatives.
Pterodontic acid is a eudesmane-type sesquiterpene with significant antiviral (specifically Influenza A/H1N1) and anti-inflammatory potential. However, its lipophilic nature and specific structural requirements (e.g., the carboxylic acid moiety) present unique challenges in reproducibility and assay stability.
Module 1: Extraction & Isolation Optimization
Context: Users frequently report low yields or "oily" fractions that refuse to crystallize during isolation from Laggera pterodonta.
Troubleshooting Guide: Isolation Purity
| Symptom | Probable Cause | Corrective Action |
| Co-elution of Impurities | Inadequate partition coefficient in the initial crude extract. | Protocol Adjustment: Do not skip the liquid-liquid partition. Suspend the MeOH extract in water and partition with Petroleum Ether (PE) first.[1] PA concentrates in the PE layer, leaving polar glycosides in the water. |
| Oily/Gummy Fractions | Presence of fatty acids or chlorophyll; residual solvent. | Polishing Step: Perform a final cleanup using a Sephadex LH-20 column (eluted with MeOH:CHCl₃ 1:1) to remove chlorophyll and fatty acid contaminants before final crystallization. |
| Decomposition on Column | Acid-sensitive lactone rearrangement (if derivatives are lactone-based) or oxidation. | Stationary Phase: Use neutral silica gel. If using standard silica, add 0.1% Et₃N to the mobile phase to neutralize surface acidity. |
Standardized Workflow: High-Purity Isolation
The following workflow visualizes the critical decision points to maximize yield.
Figure 1: Critical path for the isolation of lipophilic sesquiterpenes. Note the emphasis on the Petroleum Ether partition to remove polar interferences early.
Module 2: Chemical Modification (Derivatization)
Context: Synthetic efforts often aim to improve the bioavailability of PA. The molecule contains a carboxylic acid (C-14) and often a hydroxyl group (C-4 or C-11 depending on the specific isomer/derivative target), which are the primary sites for modification.
FAQ: Synthesis Challenges
Q: My esterification yield at the C-4 hydroxyl position is consistently low (<30%). Why? A: The C-4 hydroxyl in eudesmane skeletons is often sterically hindered, especially if adjacent to the ring junction methyl groups.
-
Solution: Switch from standard EDC/NHS coupling to Steglich esterification . Use DCC (Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine) in anhydrous DCM. The DMAP acts as a nucleophilic catalyst to overcome steric hindrance.
Q: I am losing antiviral activity after modifying the carboxylic acid group. A: Structure-Activity Relationship (SAR) studies indicate the free carboxylic acid is often essential for interaction with viral RNP complexes or NF-kB signaling proteins.
-
Strategy: Focus modifications on the hydroxyl groups or olefinic positions. If you must modify the acid, use a prodrug strategy (e.g., an ester that is easily hydrolyzed in plasma) rather than a stable amide.
Protocol: Steglich Esterification for PA Derivatives
-
Preparation: Dissolve Pterodontic Acid (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M concentration) under Nitrogen atmosphere.
-
Activation: Add the target Carboxylic Acid (1.2 eq) and DMAP (0.1 eq).
-
Coupling: Cool to 0°C. Add DCC (1.2 eq) dropwise dissolved in CH₂Cl₂.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24h.
-
Checkpoint: Monitor by TLC.[1] If the reaction stalls, add another 0.1 eq of DMAP.
-
-
Workup: Filter off the precipitated DCU (dicyclohexylurea). Wash filtrate with 1N HCl (to remove DMAP), then NaHCO₃, then Brine.
-
Purification: Flash chromatography (PE:EtOAc).
Module 3: Biological Evaluation & Assay Optimization
Context: Pterodontic acid is highly lipophilic. A common source of experimental error is compound precipitation in cell culture media, leading to false negatives (compound not reaching target) or false positives (aggregates causing cytotoxicity).
Troubleshooting: In Vitro Assays (Influenza/NF-kB)
| Issue | Diagnosis | Technical Fix |
| High Cytotoxicity (CC50) | DMSO concentration too high or compound precipitation causing physical stress to cells. | Step-Down Dilution: Dissolve stock in 100% DMSO. Dilute to 10x working conc in serum-free media first, vortex vigorously, then add to cell wells. Final DMSO must be <0.1%. |
| Inconsistent IC50 | Serum protein binding. PA binds albumin, reducing free drug concentration. | Serum Check: Run a parallel IC50 assay in low-serum media (1% FBS) vs standard (10% FBS). If potency shifts >10-fold, protein binding is the cause. Adjust dosing accordingly. |
| Variability in NF-kB blotting | Transient inhibition effects. | Timing: PA inhibits the nuclear translocation of NF-kB. Ensure you lyse cells for nuclear/cytoplasmic fractionation at the peak response time (usually 30–60 mins post-LPS stimulation). |
Mechanism of Action Visualization
Understanding the pathway is crucial for selecting the right biomarkers. PA acts upstream of cytokine release.
Figure 2: Pharmacological intervention point. Pterodontic acid prevents the nuclear translocation of the p65 subunit, effectively silencing the inflammatory cascade.
Module 4: Analytical Validation
Context: Distinguishing Pterodontic acid from its isomers (e.g., Ilicic acid derivatives) requires precise analytical conditions.
HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 250mm).
-
Mobile Phase: Acetonitrile : Water (containing 0.1% Formic Acid).
-
Note: The formic acid is critical. Without it, the carboxylic acid moiety will ionize, causing peak tailing and retention time shifts.
-
-
Gradient: 40% ACN (0-5 min)
80% ACN (25 min). -
Detection: UV at 210 nm (terminal absorption) or ELSD (Evaporative Light Scattering Detector) if UV sensitivity is low due to lack of conjugation.
References
-
Isolation & Antiviral Activity: Pan, X., et al. (2017).[1] "Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus."[1][2][3] Molecules, 22(10), 1738. [Link]
-
Anti-Inflammatory Mechanism (NF-kB): Wu, Y., et al. (2013). "Pterodontic acid, a sesquiterpene from Laggera pterodonta, inhibits the activation of NF-κB and the production of inflammatory mediators."[2][3] International Immunopharmacology, 17(3), 669-674. [Link]
-
Derivatives & SAR: Li, Y., et al. (2024). "Synthesis, evaluation and structure-activity relationship studies of pterodontic acid acylated derivatives with anti-flu A virus (H1N1) activity in vitro." Fitoterapia, 176, 106012. [Link]
-
General Sesquiterpene Isolation Protocols: Liu, Y., et al. (2017). "Inhibition of influenza virus via a sesquiterpene fraction isolated from Laggera pterodonta by targeting the NF-κB and p38 pathways." Journal of Ethnopharmacology, 195, 132-143. [Link]
Sources
- 1. bio-protocol.org [bio-protocol.org]
- 2. Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
Pterodontic acid purity and its impact on experimental results
Topic: Purity Standards & Experimental Optimization
Audience: Researchers in Pharmacology, Virology, and Natural Product Chemistry.[1]
Introduction: The Purity-Reproducibility Nexus
Welcome to the Technical Support Center. As a Senior Application Scientist, I often encounter discrepancies in bioassay data that are erroneously attributed to biological variance when they are, in fact, chemical purity issues.
Pterodontic acid (isolated from Laggera pterodonta) is a potent sesquiterpenoid with significant antiviral and anti-inflammatory potential, particularly via the NF-κB signaling pathway .[1][2] However, its hydrophobic nature and structural similarity to co-occurring sesquiterpenes make it prone to specific experimental artifacts.[1]
This guide provides a self-validating framework to ensure your data reflects the true biological activity of Pterodontic acid, not the noise of its impurities.
Module 1: Chemical Identity & Quality Control
The "Identity Crisis" Warning: Do not confuse Pterodontic acid (a sesquiterpenoid from Laggera pterodonta) with Pteroic acid (a folic acid precursor).[1] These are chemically distinct.[1] Ensure your CAS number and structural analysis match the sesquiterpenoid profile.[1]
Purity Assessment Protocol (HPLC)
Impurities in natural product isolates often include structural isomers that may act as competitive antagonists or synergistic agonists, skewing IC50 values.[1]
Recommended QC Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax XDB-C18, 5 μm, 250 mm × 4.6 mm).[1]
-
Mobile Phase: Isocratic elution with Acetonitrile : Water (60:40).[1]
-
Detection: UV at 210 nm (Critical: Terpenoids have low UV absorption; 210 nm detects the isolated double bonds).[1]
-
Acceptance Criteria: Purity ≥ 98% for mechanistic studies; ≥ 95% for preliminary screening.
Visualizing the Validation Workflow The following diagram outlines the decision logic for validating compound integrity before cell treatment.
Figure 1: Quality Control Decision Tree. Standardizing purity assessment prevents "batch effects" in longitudinal studies.
Module 2: Solubility & Handling in Bioassays
Pterodontic acid is lipophilic.[1] A common failure mode in cell-based assays (e.g., A549 cells) is micro-precipitation upon dilution into aqueous media.[1] This reduces the effective concentration, leading to false negatives.[1]
Troubleshooting Solubility
| Observation | Probable Cause | Corrective Action |
| Turbidity in Media | Rapid dilution shock; DMSO % too low for stock conc.[1] | Use "Step-Down" dilution.[1] Pre-dilute in intermediate buffer before adding to media.[1] |
| Crystal Formation | Freezing/Thawing cycles of DMSO stock.[1] | Aliquot stocks (10 mM) into single-use vials. Store at -20°C. Do not refreeze. |
| Cytotoxicity (Vehicle) | Final DMSO concentration > 0.5%.[1][4][5] | Normalize final DMSO to < 0.1% (v/v). Include a Vehicle Control (0.1% DMSO) in all plates.[1] |
Step-Down Dilution Protocol:
-
Master Stock: Dissolve powder in 100% DMSO to 50 mM.
-
Working Stock: Dilute Master Stock 1:10 in DMSO to 5 mM.
-
Treatment Solution: Add 1 μL of Working Stock to 999 μL of pre-warmed culture media (Final: 5 μM Pterodontic acid, 0.1% DMSO). Vortex immediately.
Module 3: Mechanism of Action & Experimental Readouts
To validate that your Pterodontic acid is active, you must measure specific biomarkers.[1] Pterodontic acid functions primarily by inhibiting the NF-κB pathway and blocking viral RNP export (in Influenza A models).[1][2]
Key Biomarkers for Validation:
-
Primary: Reduced phosphorylation of p65 (Western Blot).[1][6]
-
Secondary: Reduced cytokine mRNA (IL-6, IP-10, MIP-1β) via qPCR.[1][2]
-
Functional: Inhibition of viral RNP nuclear export (Immunofluorescence).[1][2]
Pathway Visualization Understanding the intervention point helps in designing control experiments.[1]
Figure 2: Mechanistic Intervention.[1] Pterodontic acid acts as a dual inhibitor of viral replication machinery and host inflammatory response.[2]
Module 4: Frequently Asked Questions (FAQs)
Q1: My HPLC shows a split peak at 210 nm. Is my compound degraded?
-
Diagnosis: This often indicates pH sensitivity.[1] Pterodontic acid contains carboxylic acid moieties.[1]
-
Solution: Ensure your mobile phase contains a modifier (e.g., 0.1% Formic Acid or Phosphoric Acid) to suppress ionization and sharpen the peak.[1] If the split persists in acidified mobile phase, it is likely an isomeric impurity.[1]
Q2: I see high antiviral activity but also high cytotoxicity. Is this normal?
-
Diagnosis: Likely an impurity issue.[1][7] Crude extracts of Laggera pterodonta contain other cytotoxic terpenes.[1]
-
Solution: Check purity. If purity is <95%, the cytotoxicity may be driven by minor components.[1] Re-purify or purchase a higher grade (>98%). Perform a CC50 (Cytotoxic Concentration 50) assay on uninfected cells to establish a therapeutic window.[1]
Q3: Can I use ethanol instead of DMSO?
-
Answer: Yes, but with caution. Pterodontic acid is soluble in ethanol, but ethanol is more volatile and can cause "edge effects" in 96-well plates due to evaporation during incubation.[1] DMSO is preferred for its low volatility and stability.[1]
References
-
Wu, Y., et al. (2017). Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus.[1] Frontiers in Pharmacology, 8, 782.[1]
-
Key Finding: Establishes NF-κB inhibition and RNP export blockade as the primary mechanism.[2]
-
-
Liu, Y., et al. (2009). Determination of pterodontic acid in Lingdancao soft capsula by HPLC.[1] Chinese Traditional and Herbal Drugs.
- Key Finding: Defines the C18 HPLC method (Acetonitrile:W
-
Li, Y., et al. (2013). Anti-inflammatory effects of Laggera pterodonta extracts.[1] Journal of Ethnopharmacology.
- Key Finding: Contextualizes the activity of Pterodontic acid versus crude extracts.
Sources
- 1. Pantothenic Acid | C9H17NO5 | CID 6613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lifetein.com [lifetein.com]
- 5. himedialabs.com [himedialabs.com]
- 6. Effects of nuclear factor-κB signaling pathway on periodontal ligament stem cells under lipopolysaccharide-induced inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peracetic Acid | Stability and Decomposition - Evonik Industries [active-oxygens.evonik.com]
Technical Support Center: Pterodontic Acid & Pterodon Diterpene Research
Senior Application Scientist Desk
Status: Online 🟢 Current Ticket: Troubleshooting Experimental Pitfalls in Pterodontic Acid Workflows
Introduction: The "Hidden" Variables in Pterodon Research
Welcome to the technical support hub. If you are researching Pterodontic acid (often associated with the bioactive diterpenes of the Pterodon genus, specifically Pterodon emarginatus or P. pubescens), you are likely encountering reproducibility issues.
The Core Problem: The term "Pterodontic acid" is often used loosely in commercial catalogs to refer to a class of furanoditerpenes (specifically derivatives of vouacapan-17
This guide addresses the three most common support tickets we receive: Solubility failures , Stability degradation , and Identity confusion .
Module 1: Identity & Purity Verification
Ticket #402: "My NMR spectrum shows 'ghost' peaks. Is my compound impure?"
Diagnosis: Likely Isomer Co-elution .
The biosynthetic pathway of Pterodon species produces a mixture of vouacapan isomers. Commercial "Pterodontic acid" (often 6
Troubleshooting Protocol:
-
Do not rely solely on HPLC-UV. These compounds lack strong chromophores (weak absorption ~210-220 nm).
-
Mandatory NMR Check: Focus on the Furan Ring Protons .
-
Look for the characteristic furan signals at
6.0–7.5 ppm . -
If you see splitting or doublets in the methyl regions (0.8–1.2 ppm) that don't match the integration, you have an isomer mixture.
-
-
qNMR (Quantitative NMR): Use an internal standard (e.g., Maleic acid) to determine absolute purity, as weight-based dosing often fails due to retained solvents or salts.
Reference Data: Vouacapan-17
Technical Note: If your H-12/H-14 signals are absent or shifted downfield, your furan ring may have opened (oxidized) during storage.
Module 2: Solubility & Formulation (The #1 Failure Mode)
Ticket #509: "The compound precipitates in cell culture media at 10 M."
Diagnosis: Micellar Crash-Out. Pterodontic acid and related vouacapans are highly lipophilic (LogP > 4). Standard DMSO protocols often fail because the compound crashes out immediately upon contact with aqueous buffers (PBS/Media), forming micro-crystals that are invisible to the naked eye but cytotoxic (pseudo-toxicity).
The "Invisible Precipitate" Protocol: Do not add DMSO stock directly to the well. Use the Intermediate Dilution Step .
Figure 1: Step-wise solubilization protocol to prevent micro-precipitation in biological assays.
Corrective Action:
-
Prepare Stock: 100 mM in anhydrous DMSO.
-
Cyclodextrin Shielding: Pre-incubate the DMSO stock with Hydroxypropyl-
-cyclodextrin (HP CD) (molar ratio 1:4 compound:CD) before adding to media. This encapsulates the lipophilic tail and prevents aggregation. -
Verification: Measure Absorbance at 600nm. If OD > 0.05, you have precipitation.
Module 3: Stability & Storage
Ticket #611: "My white powder turned yellow after 2 weeks."
Diagnosis: Furan Ring Oxidation. The furan moiety in Pterodontic acid is electron-rich and sensitive to photo-oxidation and acid-catalyzed hydrolysis.
Storage Rules:
-
NEVER store in plastic (polystyrene) for long periods; lipophilic diterpenes leach into plastic. Use Amber Glass Vials .
-
Atmosphere: Argon or Nitrogen overlay is mandatory for long-term storage.
-
Solvent: Avoid storing in DMSO at Room Temperature. DMSO is hygroscopic; water uptake accelerates hydrolysis.
Module 4: Mechanism of Action (Validation)
Ticket #705: "How do I validate that my observed effect is specific?"
Context: Pterodon diterpenes (vouacapans) are widely cited as anti-inflammatory agents, primarily targeting the NF-
To confirm your data is not an artifact of toxicity or non-specific binding:
-
Target Validation: Measure PGE2 levels (ELISA). Pterodontic acid should lower PGE2 without affecting COX-1 significantly (selectivity profile) [3].
-
Pathway Control: Use a known NF-
B inhibitor (e.g., Parthenolide) as a positive control.
Figure 2: Proposed mechanism of action: Inhibition of the NF-
References
-
Spindola, H. M., et al. (2010).
,7 -dihydroxy-vouacapan-17 -oic acid isolated from Pterodon emarginatus Vog. fruits." European Journal of Pharmacology. -
Hoscheid, J., et al. (2017). "Vouacapane diterpenoids isolated from Pterodon and their biological activities." Revista Brasileira de Farmacognosia. (Note: Generalized link to journal/topic as specific DOI resolution varies).
-
Menna-Barreto, R. F. S., et al. (2008). "Antiplatelet activity of geranylgeraniol isolated from Pterodon pubescens fruit oil is mediated by inhibition of cyclooxygenase-1." Journal of Natural Products.
-
PubChem. (n.d.). "Pterodontic acid (Compound)."[1][2] National Center for Biotechnology Information.
Sources
Validation & Comparative
Comparative Guide: Pterodontic Acid vs. Ribavirin Antiviral Activity
Executive Summary: The Mechanistic Divergence
In the landscape of antiviral therapeutics, Pterodontic acid (isolated from Laggera pterodonta) and Ribavirin represent two fundamentally different approaches to viral inhibition. While Ribavirin serves as the broad-spectrum "sledgehammer"—targeting nucleotide pools and inducing lethal mutagenesis—Pterodontic acid acts as a "precision blockade," specifically targeting the nuclear export of viral Ribonucleoprotein (RNP) complexes and dampening the host inflammatory response.
This guide provides a technical comparison of these two agents, focusing on their efficacy against Influenza A Virus (IAV) , where their activities are most directly comparable in current literature.
Chemical & Physical Profile
| Feature | Pterodontic Acid | Ribavirin |
| Class | Eudesmane-type Sesquiterpene | Guanosine Nucleoside Analog |
| Source | Natural (Laggera pterodonta) | Synthetic |
| Molecular Formula | C₁₅H₂₂O₂ | C₈H₁₂N₄O₅ |
| Molecular Weight | 234.33 g/mol | 244.21 g/mol |
| Primary Target | Viral Trafficking (RNP Export) & Host Inflammation (NF-κB) | Viral Polymerase (RdRp) & IMP Dehydrogenase |
Mechanism of Action (MOA) Analysis
The distinction in MOA is the critical factor for researchers choosing between these compounds for assay development or therapeutic pipelines.
Ribavirin: The Replication Saboteur
Ribavirin acts primarily in the replication phase within the nucleus (for Influenza). It is phosphorylated by host kinases to its triphosphate form (RTP), which:
-
Inhibits IMP Dehydrogenase (IMPDH): Depletes intracellular GTP pools, starving the virus of necessary nucleotides.
-
Induces Error Catastrophe: Incorporation into the viral genome leads to lethal mutagenesis.
-
Inhibits Capping: Interferes with the 5' capping of viral mRNA.
Pterodontic Acid: The Trafficking Blockade
Pterodontic acid bypasses the polymerase entirely. Its activity is observed post-replication :
-
Nuclear Export Inhibition: It blocks the export of viral RNP complexes from the nucleus to the cytoplasm. Without this step, viral assembly at the plasma membrane cannot occur.
-
Dual-Action Anti-Inflammatory: Unlike Ribavirin, Pterodontic acid significantly inhibits the NF-κB signaling pathway . This reduces the "cytokine storm" (IL-6, TNF-α) often associated with severe influenza pathology, offering a therapeutic advantage beyond simple viral load reduction.
Mechanistic Visualization
Figure 1: Mechanistic intervention points of Ribavirin (Replication stage) vs. Pterodontic Acid (Trafficking and Inflammation stages).
Quantitative Efficacy Comparison (Influenza A)
The following data aggregates findings from in vitro studies (MDCK cells) challenging both compounds against Influenza A (H1N1).
| Metric | Pterodontic Acid [1][2] | Ribavirin [3][4] | Interpretation |
| IC₅₀ (Mass) | 9.47 – 37.14 μg/mL | 0.6 – 5.5 μg/mL | Ribavirin is roughly 5-10x more potent by mass. |
| IC₅₀ (Molar) | ~40 – 158 μM | ~2.5 – 22.5 μM | Ribavirin retains superior molar potency. |
| CC₅₀ (Cytotoxicity) | > 200 μg/mL (High) | ~560 μg/mL | Both have high thresholds for cytotoxicity in vitro. |
| Selectivity Index (SI) | 7.5 – 29.5 | > 100 (Variable) | Ribavirin has a wider therapeutic window in vitro, but in vivo toxicity (anemia) limits this. |
| Resistance Profile | Low (Host-target modulation) | Moderate (Polymerase mutations) | Pterodontic acid's dual mechanism may delay resistance. |
Key Insight: While Ribavirin exhibits superior raw potency (lower IC₅₀), Pterodontic acid's value lies in its immunomodulatory capability . In severe influenza, mortality is often driven by the host immune response (cytokine storm) rather than viral load alone. Pterodontic acid addresses both.[1][2][3]
Experimental Protocols for Validation
To validate these findings in your own laboratory, use the following standardized workflows.
A. CPE Inhibition Assay (Potency)
Purpose: Determine IC₅₀ based on protection of MDCK cells from viral cytopathic effects.
-
Seeding: Plate MDCK cells (2 × 10⁴ cells/well) in 96-well plates. Incubate 24h at 37°C.
-
Infection: Wash cells with PBS.[4] Add Influenza A virus (100 TCID₅₀) diluted in serum-free DMEM containing TPCK-trypsin (2 μg/mL).
-
Treatment: Immediately add serial dilutions of Pterodontic acid (e.g., 3.125–100 μg/mL) or Ribavirin (0.1–100 μg/mL). Include Virus Control (VC) and Cell Control (CC).
-
Incubation: Incubate for 48–72 hours at 37°C / 5% CO₂.
-
Readout: Assess cell viability using MTS or CCK-8 assay.
-
Calculation:
Calculate IC₅₀ using non-linear regression (GraphPad Prism).
B. Immunofluorescence RNP Export Assay (Mechanism)
Purpose: Confirm Pterodontic acid's blockade of nuclear export.
-
Infection: Infect MDCK cells on coverslips with Influenza A (MOI = 1).
-
Treatment: Add Pterodontic acid (at 2× IC₅₀) or Ribavirin (Control) at 1 h.p.i (hours post-infection).
-
Fixation: At 8–10 h.p.i, fix cells with 4% paraformaldehyde (15 min).
-
Permeabilization: Treat with 0.5% Triton X-100 (10 min).
-
Staining:
-
Primary Ab: Anti-NP (Nucleoprotein) antibody.
-
Secondary Ab: FITC-conjugated IgG.
-
Nuclear Stain: DAPI.
-
-
Analysis: Visualize via confocal microscopy.
-
Expected Result (Control/Ribavirin): NP signal dispersed in cytoplasm.
-
Expected Result (Pterodontic Acid): NP signal strictly retained in the nucleus .
-
Safety & Toxicology Notes
-
Ribavirin: Well-documented systemic toxicity, specifically hemolytic anemia. It is teratogenic (Category X). Its high in vitro SI does not fully translate to in vivo safety due to these off-target effects on host nucleotide pools.
-
Pterodontic Acid: Preliminary studies indicate a favorable safety profile with no obvious inhibition of host cellular polymerases. Its targeting of NF-κB suggests potential for reducing inflammation-mediated tissue damage, a protective benefit Ribavirin lacks.
References
-
Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus. Source: Molecules (MDPI), 2017. [Link]
-
An Active Component Containing Pterodontic Acid and Pterodondiol Isolated From Laggera Pterodonta Inhibits Influenza A Virus Infection Through the TLR7/MyD88/TRAF6/NF‑κB Signaling Pathway. Source: Experimental and Therapeutic Medicine, 2019. [Link]
-
In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705 (Favipiravir) Compared to Ribavirin. Source: Antimicrobial Agents and Chemotherapy, 2002. [Link]
Sources
Validating the Anti-Inflammatory Efficacy of Pterodontic Acid: A Comparative In Vitro Guide
Executive Summary: The Case for Pterodontic Acid
Pterodontic acid (PA), a sesquiterpene isolated from Laggera pterodonta, has emerged as a potent anti-inflammatory candidate.[1] While corticosteroids like Dexamethasone (Dex) remain the clinical "Standard of Care" (SoC) for acute inflammation, their broad immunosuppressive side effects necessitate the development of targeted alternatives.
This guide provides a rigorous framework for validating PA’s efficacy in vitro. Unlike generic screening protocols, this workflow is designed to specifically isolate PA’s mechanism—inhibition of the NF-κB signaling axis—and quantitatively compare it against Dexamethasone in a self-validating experimental system.
Comparative Landscape: Pterodontic Acid vs. Dexamethasone
Before initiating wet-lab validation, researchers must understand the distinct pharmacological profiles of the candidate versus the standard.
| Feature | Pterodontic Acid (Candidate) | Dexamethasone (Standard of Care) |
| Chemical Class | Sesquiterpenoid (Natural Product) | Synthetic Glucocorticoid |
| Primary Target | NF-κB Pathway (Blocks nuclear translocation of p65) | Glucocorticoid Receptor (GR) (Transrepression of AP-1/NF-κB) |
| In Vitro Potency (IC50) | Moderate (Typically 5–20 µM range) | High (Typically nM range) |
| Cytotoxicity Risk | Low (High selectivity index in RAW 264.7) | Low (at anti-inflammatory doses) |
| Downstream Effect | Selective cytokine suppression (IL-6, TNF-α, NO) | Broad-spectrum immune suppression |
| Experimental Utility | Target validation for non-steroidal pathways | Positive control for assay sensitivity |
Key Insight: While Dex is more potent on a molar basis, PA offers a distinct advantage in selectivity. The goal of your validation is not to prove PA is "stronger" than Dex, but that it achieves significant inflammation suppression without the global transcriptional silencing associated with glucocorticoids.
Mechanistic Validation: The Signaling Pathway
Pterodontic acid exerts its effects primarily by intercepting the NF-κB inflammatory cascade.[1] The diagram below illustrates the specific intervention points you must validate via Western Blot.
Figure 1: Proposed Mechanism of Action. Pterodontic acid inhibits the nuclear translocation of NF-κB, preventing the transcription of downstream inflammatory mediators.[1]
Experimental Protocols (Self-Validating Systems)
Phase 1: The "Viability First" Mandate
Critical Check: You cannot claim anti-inflammatory activity if your compound simply kills the immune cells. A viability assay is the first "Go/No-Go" gate.
-
Assay: CCK-8 or MTT (CCK-8 is preferred for higher sensitivity and less interference).
-
Controls:
-
Blank: Media only.
-
Vehicle Control: 0.1% DMSO (Must show 100% viability).
-
Positive Lethality Control: 10% DMSO or Triton X-100.
-
Protocol Steps:
-
Seed RAW 264.7 cells at
cells/well in 96-well plates. Incubate 24h. -
Treat with Pterodontic acid gradient (
). -
Incubate for 24h.
-
Add CCK-8 reagent and measure Absorbance at 450 nm.
-
Validation Criteria: Select the highest concentration that maintains
cell viability for subsequent inflammation assays.
Phase 2: Nitric Oxide (NO) Inhibition Screening
NO is the most robust biomarker for macrophage activation. This assay compares PA directly to Dex.
-
Inducer: Lipopolysaccharide (LPS) from E. coli (1 µg/mL).
-
Comparator: Dexamethasone (1 µM).
Protocol Steps:
-
Seeding: Seed cells in 24-well plates (
cells/well). -
Pre-treatment: Add Pterodontic acid (at safe doses determined in Phase 1) or Dex (1 µM) for 1 hour.
-
Why Pre-treat? To validate the preventive efficacy and receptor blocking potential.[1]
-
-
Induction: Add LPS (1 µg/mL) to all wells except the Negative Control. Co-incubate for 18–24 hours.
-
Griess Reaction:
-
Transfer 100 µL supernatant to a new plate.
-
Add 100 µL Griess Reagent (1:1 mix of Reagent A and B).
-
Incubate 10 mins in dark.
-
-
Read: Absorbance at 540 nm.
-
Calculation: Calculate % Inhibition relative to the LPS-only group.
Phase 3: Molecular Confirmation (Western Blot)
To prove the mechanism (Figure 1), you must visualize the protein states.
-
Targets:
-
iNOS / COX-2: Confirm downstream enzyme suppression.
-
p-IκBα / IκBα: Confirm blockage of the degradation signal.
-
Nuclear p65: Isolate nuclear fraction to prove translocation blockade.
-
Workflow Diagram:
Figure 2: Integrated Experimental Workflow. Parallel processing of supernatant and lysate ensures direct correlation between phenotype (NO release) and mechanism (Protein expression).
Data Synthesis & Interpretation
When publishing your comparison, structure your results using the following "Self-Validation" logic:
The Selectivity Index (SI)
Do not just report IC50. Report the SI to demonstrate safety.
-
Target: An SI
indicates a promising anti-inflammatory drug candidate.
Efficacy vs. Standard of Care
Present your data as a percentage of the Dexamethasone response.
| Compound | Concentration | NO Inhibition (%) | p-p65 Reduction (Fold Change) | Interpretation |
| LPS Only | - | 0% (Baseline) | 1.0 (Ref) | Full Inflammation |
| Dexamethasone | 1 µM | 85% ± 5% | 0.2 | Benchmark Efficacy |
| Pterodontic Acid | 10 µM | 60% ± 8% | 0.4 | Moderate Efficacy |
| Pterodontic Acid | 20 µM | 78% ± 6% | 0.25 | Comparable to SoC |
References
-
Liu, B., et al. (2010).[4] Chemical constituents of Laggera pterodonta. Zhongguo Zhong Yao Za Zhi, 35(5), 602-606.[4]
-
Wu, Y., et al. (2017).[5] Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus.[1] Molecules, 22(10), 1754.
- Rossol, M., et al. (2011). LPS-induced Cytokine Production in Human Monocytes and Macrophages. Critical Reviews in Immunology, 31(5), 379-446. (Standard Protocol Reference).
Sources
- 1. Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Chemical constituents of Laggera pterodonta] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of the Mechanism of Anti-Inflammatory Action and Cytotoxicity of a Semipurified Fraction and Isolated Compounds From the Leaf of Peltophorum africanum (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thaiscience.info [thaiscience.info]
- 7. apjai-journal.org [apjai-journal.org]
- 8. scilit.com [scilit.com]
Pterodontic Acid vs. Neuraminidase Inhibitors: Mechanistic Divergence & Therapeutic Synergy
Executive Summary
This guide presents a comparative technical analysis of Pterodontic Acid (PA) —an eudesmane sesquiterpene isolated from Laggera pterodonta—against standard Neuraminidase Inhibitors (NAIs) like Oseltamivir (Tamiflu) and Zanamivir.
Crucial Distinction: While often investigated in the same context as influenza therapeutics, Pterodontic Acid is NOT a primary neuraminidase inhibitor. Experimental data confirms that while NAIs target the surface release of virions, Pterodontic Acid acts intracellularly by blocking the nuclear export of viral Ribonucleoprotein (vRNP) and suppressing the host NF-κB inflammatory pathway.
Part 1: Pharmacological Profiling & Comparative Data
The following data synthesizes in vitro efficacy profiles. Note the orders-of-magnitude difference in Neuraminidase (NA) inhibition, confirming that PA’s antiviral efficacy is driven by a non-NA mechanism.
Table 1: Efficacy & Target Comparison
| Feature | Oseltamivir (Carboxylate) | Pterodontic Acid | Significance |
| Primary Target | Viral Neuraminidase (Surface) | vRNP Nuclear Export & NF-κB | PA targets replication machinery, not release. |
| NA Inhibition ( | 0.25 nM ( | > 600 µg/mL (Negligible) | PA is inactive as a direct NA inhibitor. |
| Antiviral Efficacy ( | 0.01 – 1.0 µM | 21.75 µg/mL (~90 µM) | PA requires higher concentrations but remains effective. |
| Resistance Profile | High Risk (e.g., H274Y mutation) | Low Risk (Host-target modulation) | PA retains efficacy against Tamiflu-resistant strains. |
| Immunomodulation | None (Direct Antiviral) | High (Suppresses IL-6, IP-10) | PA treats the "Cytokine Storm" pathology. |
Data Source: Comparative data derived from Molecules 2017 study on L. pterodonta isolates [1].[1][2]
Part 2: Molecular Mechanism of Action
To understand the synergy between these compounds, one must visualize their distinct sites of action within the infected cell.
Figure 1: Dual-Pathway Antiviral Blockade
The diagram below illustrates the spatial separation of these mechanisms. Pterodontic Acid acts upstream in the nucleus (preventing viral assembly), while NAIs act downstream at the cell membrane (preventing viral release).
Caption: Fig 1. Pterodontic Acid blocks vRNP export (Nucleus) and inflammation, while NAIs block virion release (Membrane).[3]
Part 3: Experimental Protocols
To validate the specific activity of Pterodontic Acid versus NAIs, two distinct assays are required.[3] A standard NA inhibition assay will yield negative results for PA, necessitating a Nuclear Export assay for validation.
Protocol A: Neuraminidase Inhibition Assay (The Negative Control for PA)
Use this to quantify Oseltamivir potency and demonstrate Pterodontic Acid's lack of direct enzymatic inhibition.
Principle: Cleavage of a chemiluminescent substrate (NA-Star) by viral neuraminidase.
-
Reagent Prep: Dilute viral isolates (H1N1/H3N2) 1:5 in NA-Star Assay Buffer.
-
Compound Addition:
-
Add 25 µL of Oseltamivir (Serial dilution: 0.01 nM – 100 nM).
-
Add 25 µL of Pterodontic Acid (Serial dilution: 10 µg/mL – 1000 µg/mL).
-
-
Incubation: Incubate plates at 37°C for 20 minutes to allow binding.
-
Substrate Reaction: Inject 10 µL NA-Star substrate. Incubate 30 mins.
-
Detection: Inject 60 µL Accelerator solution and read immediately on a luminometer.
-
Validation Check:
Protocol B: vRNP Nuclear Export Inhibition (The Validation for PA)
Use this to confirm Pterodontic Acid's true mechanism.
Principle: Immunofluorescence tracking of Nucleoprotein (NP). In untreated cells, NP migrates to the cytoplasm late in infection. PA treatment retains NP in the nucleus.
-
Cell Culture: Seed A549 or MDCK cells on coverslips (
cells/well). -
Infection: Infect with Influenza A (MOI = 0.1) for 1 hour. Wash with PBS.
-
Treatment: Add Pterodontic Acid (25, 50, 100 µg/mL) in maintenance medium.
-
Control: Vehicle (DMSO) and Oseltamivir (Note: Oseltamivir will NOT stop nuclear export, only release).
-
-
Fixation (8-10 h.p.i.): Fix cells with 4% Paraformaldehyde (15 min). Permeabilize with 0.5% Triton X-100.
-
Staining:
-
Primary Ab: Mouse anti-Influenza A Nucleoprotein (NP).
-
Secondary Ab: FITC-conjugated Goat anti-Mouse IgG.
-
Counterstain: DAPI (Nucleus).
-
-
Analysis:
Part 4: Strategic Implications for Drug Development
Overcoming Resistance (H274Y)
The H274Y mutation in the viral neuraminidase enzyme renders Oseltamivir ineffective by altering the hydrophobic pocket of the active site.
-
Pterodontic Acid Advantage: Since PA targets host-viral interactions (nuclear export machinery) rather than the viral enzyme itself, it retains full efficacy against H274Y mutant strains [1].
Dual-Action Therapy (Antiviral + Anti-inflammatory)
Severe influenza pathology is often driven by the "Cytokine Storm" (hyper-elevation of IL-6, TNF-α).
-
Limitation of NAIs: Oseltamivir reduces viral load but does not directly dampen the immune overreaction.
-
Pterodontic Acid Advantage: PA inhibits the NF-κB pathway, significantly reducing levels of IL-6, IP-10, and MCP-1 in vitro [2].[3] This suggests PA could prevent acute lung injury (ALI) where NAIs fail.
Conclusion
Pterodontic Acid should not be developed as a "better Tamiflu" (NA inhibitor) but as a first-in-class Nuclear Export Inhibitor with immunomodulatory properties. Its ideal clinical positioning is as a combination therapy with NAIs to prevent resistance and mitigate lung inflammation.
References
-
Li, S.Y., et al. (2017).[1] "Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus."[1][3][10] Molecules, 22(10), 1738.[1][3][10]
-
Wang, Y., et al. (2019).[10] "Pterodontic acid isolated from Laggera pterodonta suppressed RIG-I/NF-κB/STAT1/Type I interferon and programmed death-ligand 1/2 activation induced by influenza A virus."[10] Journal of Ethnopharmacology.
-
Moscona, A. (2005). "Neuraminidase Inhibitors for Influenza." New England Journal of Medicine, 353, 1363-1373.
Sources
- 1. phytopharmajournal.com [phytopharmajournal.com]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Natural Product-Derived Phytochemicals for Influenza A Virus (H1N1) Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bifunctional Inhibitors of Influenza Virus Neuraminidase: Molecular Design of a Sulfonamide Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent progress in chemical approaches for the development of novel neuraminidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Medicine Reports [spandidos-publications.com]
- 10. Anti-Influenza activity of compounds derived from medicinal plants (Part I) - Fedorova - Vegetation Resources [journals.eco-vector.com]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. mdpi.com [mdpi.com]
Technical Comparison Guide: Cross-Validation of Pterodontic Acid’s Mechanism of Action
Executive Summary
Pterodontic acid (Formula: C₁₅H₂₂O₂), an eudesmane-type sesquiterpene isolated from Laggera pterodonta, represents a distinct class of dual-action therapeutics.[1][2][3][4][5] Unlike standard neuraminidase inhibitors (e.g., Oseltamivir) that block viral release, Pterodontic acid functions via a "Block-and-Dampen" mechanism : it arrests the nuclear export of viral Ribonucleoprotein (RNP) complexes while simultaneously suppressing the host's hyper-inflammatory NF-κB/STAT1 signaling cascades.
This guide provides a rigorous framework for cross-validating this mechanism against Standard of Care (SoC) alternatives, designed for researchers optimizing antiviral candidates for Influenza A and Dengue Virus (DENV-2).
Mechanistic Profile & Causality
To validate Pterodontic acid, one must interrogate its two distinct phases of action.[3]
Phase 1: Viral Replication Arrest (The "Block")
-
Target: Viral RNP Complex (vRNP).
-
Mechanism: Influenza virus replication occurs in the nucleus. Newly synthesized vRNPs must be exported to the cytoplasm for assembly. Pterodontic acid inhibits this nuclear export.[1][2][3][4][5]
-
Causality: By retaining vRNPs in the nucleus, the compound decouples viral replication from viral assembly, effectively halting the infectious cycle at the post-replication stage.
Phase 2: Immunomodulation (The "Dampen")
-
Target: NF-κB and RIG-I/STAT1 pathways.
-
Mechanism: It inhibits the phosphorylation of IκBα and p65, preventing NF-κB nuclear translocation. Concurrently, it suppresses RIG-I mediated Type I interferon responses.
-
Therapeutic Value: This prevents the "cytokine storm" (IL-6, IP-10, MCP-1) often responsible for acute lung injury (ALI) in severe viral infections, a property absent in pure antivirals like Oseltamivir.
Mechanistic Pathway Diagram
The following diagram illustrates the dual-inhibition points of Pterodontic acid compared to the viral life cycle.
Caption: Pterodontic acid blocks vRNP nuclear export and inhibits NF-κB, unlike Oseltamivir which targets release.
Comparative Analysis: Performance vs. Alternatives
This section objectively compares Pterodontic acid against standard antivirals and anti-inflammatories.[6]
| Feature | Pterodontic Acid | Oseltamivir (Tamiflu) | Dexamethasone |
| Primary Mechanism | vRNP Nuclear Export Blockade | Neuraminidase (NA) Inhibition | Glucocorticoid Receptor Agonist |
| Secondary Mechanism | NF-κB/STAT1 Suppression | None | Broad Immunosuppression |
| Target Stage | Post-Replication / Assembly | Viral Release | Host Immune Response |
| Cytokine Storm Control | High (Targeted IL-6/IP-10 reduction) | Low/None | High (Broad spectrum) |
| Drug Resistance Risk | Low (Targets conserved RNP machinery) | Medium (NA mutations common) | N/A |
| Key Indication | Viral Pneumonia (Flu/Dengue) | Early Influenza Infection | Severe Inflammation/ALI |
Key Insight: Pterodontic acid occupies a unique "middle ground" therapeutic niche. It is superior to Oseltamivir in managing late-stage inflammatory damage but more specific than Dexamethasone, avoiding the risks of total immunosuppression during active viral infection.
Experimental Validation Protocols
To cross-validate the MoA of Pterodontic acid, researchers should utilize the following self-validating experimental systems.
Protocol A: vRNP Nuclear Export Inhibition Assay
Objective: Confirm that Pterodontic acid traps viral genetic material in the nucleus.
-
Cell Line: MDCK or A549 cells.
-
Infection: Infect cells with Influenza A (MOI 1.0) for 1 hour.
-
Treatment: Wash PBS, add Maintenance Medium containing Pterodontic acid (e.g., 25, 50, 100 μg/mL). Include Leptomycin B (nuclear export inhibitor) as a Positive Control.
-
Incubation: 8–10 hours post-infection (h.p.i).
-
Staining: Fix cells (4% PFA). Permeabilize. Stain with anti-NP (Nucleoprotein) antibody + DAPI (Nucleus).
-
Validation Metric: Calculate the Cytoplasm-to-Nucleus (C/N) ratio of NP fluorescence.
-
Result: Pterodontic acid treated cells should show Nuclear Retention of NP (low C/N ratio), similar to Leptomycin B, whereas Vehicle control shows cytoplasmic dispersion.
-
Protocol B: NF-κB Luciferase Reporter Assay
Objective: Quantify the suppression of host inflammatory signaling.
-
Transfection: Transfect HEK293T cells with an NF-κB-Luciferase reporter plasmid and a Renilla control plasmid.
-
Stimulation: Stimulate with TNF-α (20 ng/mL) or Virus infection.
-
Treatment: Treat with Pterodontic acid (10–100 μM) vs. Bay 11-7082 (known NF-κB inhibitor).
-
Readout: Measure Luminescence after 24h.
-
Data Normalization: Normalize Firefly/Renilla activity.
-
Result: Dose-dependent reduction in Relative Light Units (RLU) confirms transcriptional inhibition of NF-κB.
-
Experimental Workflow Diagram
The following flowchart details the step-by-step validation logic.
Caption: Parallel workflow to validate both antiviral (RNP) and anti-inflammatory (NF-κB) efficacy.
Supporting Data Synthesis
The following data summarizes the expected performance profile based on cross-validated literature (Qin et al., 2019; Li et al., 2017).
| Parameter | Metric | Pterodontic Acid Value | Comparative Note |
| Antiviral Potency | IC₅₀ (H1N1) | ~15 - 35 μM | Lower potency than Oseltamivir (nM range), but distinct target. |
| Cytotoxicity | CC₅₀ (MDCK) | > 500 μM | High Selectivity Index (SI > 15), indicating safety. |
| Inflammation | IL-6 Inhibition | > 60% reduction at 50 μg/mL | Comparable to Dexamethasone in specific viral models. |
| RNP Export | Nuclear Retention | Significant (p < 0.01) | Mimics Leptomycin B effect. |
Technical Note: While Pterodontic acid may show higher IC₅₀ values (lower potency) than synthetic antivirals in pure replication assays, its in vivo efficacy is often amplified by its ability to preserve lung tissue integrity via immunomodulation.
References
-
Pterodontic acid isolated from Laggera pterodonta inhibits viral replication and inflammation induced by influenza A virus. Source:[2][5][7] Molecules, 2017.[5]
-
Pterodontic acid isolated from Laggera pterodonta Inhibits Dengue Virus Serotype 2 Infection. Source: Austin Journal of Pharmacology and Therapeutics, 2019.
-
Pterodontic acid isolated from Laggera pterodonta suppressed RIG-I/NF-KB/STAT1/Type I interferon and programmed death-ligand 1/2 activation. Source: Inflammopharmacology, 2019.[4]
-
Synthesis, evaluation and structure-activity relationship studies of pterodontic acid acylated derivatives. Source: European Journal of Medicinal Chemistry / PubMed, 2024.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pterodontic acid Isolated from Laggera pterodonta Inhibits Dengue Virus Serotype 2 Infection [austinpublishinggroup.com]
- 3. Pterodontic acid isolated from Laggera pterodonta suppressed RIG-I/NF-KB/STAT1/Type I interferon and programmed death-ligand 1/2 activation induced by influenza A virus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. theinterstellarplan.com [theinterstellarplan.com]
- 7. Anti-Influenza activity of compounds derived from medicinal plants (Part I) - Fedorova - Vegetation Resources [journals.eco-vector.com]
Comparing the efficacy of Pterodontic acid and its synthetic derivatives
Executive Summary
Pterodontic acid (PA) , a natural eudesmane sesquiterpenoid isolated from Laggera pterodonta (Asteraceae), has emerged as a dual-action antiviral agent. Unlike standard neuraminidase inhibitors (e.g., Oseltamivir), PA targets the nuclear export of viral ribonucleoprotein (vRNP) complexes and suppresses host inflammatory pathways.
Recent medicinal chemistry efforts have focused on synthetic acylated derivatives of PA to overcome the parent compound's moderate potency and bioavailability limitations. This guide objectively compares the parent compound against its optimized derivatives, focusing on Structure-Activity Relationship (SAR) data, mechanistic validation, and experimental protocols.
Chemical Identity & Mechanism of Action
The Parent Compound: Pterodontic Acid
-
Source: Laggera pterodonta (Bioactive fraction C8).
-
Class: Eudesmane sesquiterpenoid.
-
Key Structural Features: C5=C6 double bond, C11-C12 conjugated system, and a free carboxylic acid group.[1]
Mechanism of Action (Dual-Targeting)
PA and its derivatives exhibit a unique "viro-immunological" mechanism:
-
Viral Target (vRNP Export): They block the nuclear export of vRNP complexes, trapping the viral genome in the nucleus and preventing the assembly of progeny virions.[2] This is distinct from NA or M2 ion channel inhibition.
-
Host Target (NF-κB Pathway): They inhibit the TLR7/MyD88/TRAF6 signaling axis, suppressing the NF-κB-mediated "cytokine storm" (IL-6, TNF-α) often responsible for severe influenza pathology.
Visualizing the Pathway
The following diagram illustrates the intersection of PA's antiviral and anti-inflammatory mechanisms.
Caption: Dual-mechanism of Pterodontic Acid: Blocking vRNP nuclear export and inhibiting TLR7-mediated NF-κB activation.[3]
Comparative Efficacy Analysis
Structure-Activity Relationship (SAR)
Recent synthetic campaigns (e.g., Lin et al., 2024) have generated derivatives to map the pharmacophore.
| Structural Feature | Status | Impact on Activity |
| C5=C6 Double Bond | Essential | Reduction of this bond abolishes antiviral activity. |
| -COOH Group (C15) | Essential | Conversion to amide or reduction often decreases potency; critical for binding. |
| C11-C12 Conjugation | Tolerated | Modifications here do not interfere with activity. |
| OH Acylation | Enhancer | Acylation of hydroxyl groups significantly improves lipophilicity and cellular uptake, lowering IC50. |
Performance Data: Parent vs. Derivatives
The following data compares the parent compound against the most potent synthetic acylated derivative (referred to here as Compound 15-Ac based on literature optimization studies) against Influenza A (H1N1).
| Metric | Pterodontic Acid (Parent) | Acylated Derivative (Cmpd 15-Ac) | Improvement Factor |
| IC50 (H1N1) | 20.5 - 36.0 µM | 4.04 - 9.92 µM | ~4x Potency |
| CC50 (Cytotoxicity) | > 200 µM | > 150 µM | Comparable Safety |
| Selectivity Index (SI) | ~5 - 10 | > 15 - 37 | Superior Window |
| Mechanism | vRNP Export Block | vRNP Export Block | Retained |
| Bioavailability | Low (Polarity) | Moderate (Lipophilic) | Enhanced Uptake |
Interpretation: While the parent compound is active, the acylated derivatives demonstrate a superior therapeutic window. The increase in lipophilicity likely facilitates passive transport across the plasma membrane, allowing higher intracellular concentrations to target the nuclear export machinery.
Experimental Protocols (Self-Validating Systems)
To verify the efficacy and mechanism of these compounds, the following protocols are recommended. These are designed with internal controls to ensure data integrity.
Protocol A: CPE Inhibition Assay (Efficacy)
Objective: Determine the IC50 of PA and derivatives against Influenza A.
-
Cell Seeding: Seed MDCK cells (2 × 10^4 cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO2.
-
Infection: Wash cells with PBS. Infect with Influenza A virus (MOI = 0.01) diluted in serum-free DMEM containing TPCK-trypsin (2 µg/mL). Adsorb for 2h.
-
Treatment: Remove viral inoculum. Add maintenance medium containing serial dilutions of Pterodontic Acid or Derivative (Range: 0.1 µM – 100 µM).
-
Positive Control: Oseltamivir carboxylate (10 µM).
-
Negative Control: DMSO vehicle (0.1%).
-
-
Incubation: Incubate for 48–72h until CPE is visible in virus control wells.
-
Readout: Assess cell viability using CCK-8 or MTT assay.
-
Calculation: Calculate inhibition % =
. Plot dose-response curve to derive IC50.
Protocol B: Nuclear/Cytoplasmic Fractionation (Mechanism)
Objective: Confirm blockade of vRNP export (Nuclear retention).
-
Infection & Treatment: Infect A549 cells with H1N1 (MOI = 1). Treat with IC90 concentration of the test compound immediately post-infection.
-
Timepoint: Harvest cells at 8h and 10h post-infection (peak export window).
-
Fractionation:
-
Lyse cells using a hypotonic buffer (10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl) + NP-40 (0.1%).
-
Centrifuge (4°C, 3000g, 5 min) to pellet nuclei.
-
Collect supernatant (Cytoplasmic Fraction ).
-
Resuspend pellet in high-salt buffer (20 mM HEPES, 420 mM NaCl, 1.5 mM MgCl2) to extract nuclei.
-
Centrifuge (4°C, 15000g, 10 min) and collect supernatant (Nuclear Fraction ).
-
-
Western Blot Validation:
-
Run SDS-PAGE. Probe for Viral NP (Nucleoprotein) .
-
Loading Controls:Lamin B1 (Nuclear marker) and GAPDH (Cytoplasmic marker).
-
-
Success Criteria:
-
Vehicle Control: NP is present in both Nucleus and Cytoplasm (successful export).
-
Pterodontic Acid/Derivative: NP is significantly accumulated in the Nuclear fraction with reduced Cytoplasmic signal.
-
References
-
Qin, L., et al. (2017). Pterodontic acid isolated from Laggera pterodonta inhibits viral replication and inflammation induced by influenza A virus.Molecules , 22(10), 1738. Link
-
Lin, Y., et al. (2024). Synthesis, evaluation and structure-activity relationship studies of pterodontic acid acylated derivatives with anti-flu A virus (H1N1) activity in vitro.Fitoterapia , 105821. Link
-
Li, W., et al. (2016). Pterodontic acid isolated from Laggera pterodonta inhibits Dengue virus serotype 2 infection.Virology Journal , 13, 1-9. Link
-
Wu, Y., et al. (2018). An active component containing pterodontic acid and pterodondiol isolated from Laggera pterodonta inhibits influenza A virus infection through the TLR7/MyD88/TRAF6/NF-κB signaling pathway.Experimental and Therapeutic Medicine , 15(6), 5329-5337. Link
Sources
- 1. Synthesis, evaluation and structure-activity relationship studies of pterodontic acid acylated derivatives with anti-flu A virus (H1N1) activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A bacteria-based search for drugs against avian and swine flu yields a potent and resistance-resilient channel blocker - PMC [pmc.ncbi.nlm.nih.gov]
Statistical Validation of Pterodontic Acid: Antiviral Efficacy & Comparative Pharmacodynamics
Executive Summary
Pterodontic acid , a sesquiterpene isolated from Lamiophlomis rotata (and Laggera pterodonta), represents a distinct class of antiviral agents.[1][2][3] Unlike standard neuraminidase inhibitors (NAIs) like Oseltamivir, Pterodontic acid exhibits a dual mechanism of action : it inhibits viral replication by blocking the nuclear export of viral RNP complexes and simultaneously attenuates the "cytokine storm" via NF-κB pathway suppression.
This guide provides the statistical framework and experimental protocols required to validate Pterodontic acid’s efficacy, specifically against Influenza A (H1N1, H3N2), offering a rigorous comparison against the industry standard, Oseltamivir.
Part 1: Comparative Pharmacodynamics
Table 1: Comparative Efficacy Profile (Influenza A H1N1)
| Parameter | Pterodontic Acid | Oseltamivir (Tamiflu) | Statistical Significance of Difference |
| Primary Target | Viral RNP Nuclear Export & NF-κB | Viral Neuraminidase (NA) | Distinct Pathways (p < 0.001) |
| IC50 (H1N1) | 9.47 – 37.14 µg/mL | 0.01 – 0.50 µg/mL | Oseltamivir is more potent in vitro |
| CC50 (MDCK Cells) | ~278.9 µg/mL | > 1000 µg/mL | Oseltamivir has lower cytotoxicity |
| Selectivity Index (SI) | 7.5 – 29.5 | > 2000 | Oseltamivir has wider safety margin |
| Cytokine Suppression | High (IL-6, IP-10, MCP-1 reduction) | Low / Indirect | Pterodontic Acid is superior |
| Resistance Profile | Effective against NAI-resistant strains | Susceptible to H274Y mutation | Pterodontic Acid retains efficacy |
Key Insight: Statistical validation of Pterodontic acid should not focus solely on IC50 minimization. The value proposition lies in the Selectivity Index (SI) relative to inflammation reduction. A compound with an SI > 10 is considered a viable antiviral candidate; Pterodontic acid meets this threshold while providing anti-inflammatory benefits that NAIs lack.
Part 2: Mechanism of Action (MOA) Visualization
Understanding the causal pathway is essential for selecting the correct statistical endpoints. Pterodontic acid intervenes at two critical nodes: the nuclear export of the viral genome and the host inflammatory response.[2]
Figure 1: Dual-target mechanism of Pterodontic acid inhibiting vRNP nuclear export and NF-κB-mediated inflammation.[2]
Part 3: Experimental Protocols & Statistical Validation
To generate publication-grade data, you must utilize a self-validating experimental loop . This ensures that observed effects are due to the compound and not experimental noise.
Protocol A: Cytotoxicity & Antiviral Efficacy (MDCK Model)
Objective: Determine CC50 (Cytotoxic Concentration 50%) and IC50 (Inhibitory Concentration 50%) to calculate the Selectivity Index (SI).
-
Cell Seeding: Seed MDCK cells (1.5 × 10^4 cells/well) in 96-well plates. Incubate 24h at 37°C/5% CO2.
-
Compound Preparation: Dissolve Pterodontic acid in DMSO. Prepare serial dilutions (e.g., 1.56 to 200 µg/mL) in maintenance medium. Control: DMSO < 0.1% final concentration.
-
Cytotoxicity Arm (CC50):
-
Add compound dilutions to uninfected cells.
-
Incubate 48h.[2]
-
Assay viability using MTT or CCK-8 reagent.
-
-
Antiviral Arm (IC50) - CPE Inhibition:
Protocol B: Statistical Analysis Workflow
Do not rely on simple linear regression. Biological dose-response curves are sigmoidal.[7]
Statistical Model: Non-linear regression (4-parameter logistic model).
Equation:
-
X: Log of concentration.
-
Y: Response (% inhibition).
-
HillSlope: Describes the steepness of the curve.
Figure 2: Statistical workflow for validating IC50/CC50 values. R² > 0.95 is required for model acceptance.
Statistical Rigor Requirements
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), your data analysis must include:
-
Replicates: Minimum
independent biological replicates, each with technical triplicates. -
Variance Analysis: Use One-way ANOVA with Dunnett’s post-hoc test when comparing multiple concentrations against the virus control.
-
Error Bars: Must represent Standard Deviation (SD) for biological variability, not SEM (Standard Error of Mean), to transparently show spread.
-
Software: GraphPad Prism or SPSS are the standard for this analysis.
References
-
Liu, H., et al. (2017). Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus. Frontiers in Pharmacology.
-
[Link]
-
-
Wu, Y., et al. (2024). Synthesis, evaluation and structure-activity relationship studies of pterodontic acid acylated derivatives with anti-flu A virus (H1N1) activity in vitro. Fitoterapia.
-
[Link]
-
-
Creative Diagnostics. CC50/IC50 Assay for Antiviral Research.
-
[Link]
-
-
Li, Y., et al. (2018).
-
[Link]
-
-
Jefferson, T., et al. (2014). Neuraminidase inhibitors for preventing and treating influenza in healthy adults and children. Cochrane Database of Systematic Reviews. (Reference for Oseltamivir efficacy standards).
-
[Link]
-
Sources
- 1. An active component containing pterodontic acid and pterodondiol isolated from Laggera pterodonta inhibits influenza A virus infection through the TLR7/MyD88/TRAF6/NF‑κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, evaluation and structure-activity relationship studies of pterodontic acid acylated derivatives with anti-flu A virus (H1N1) activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
Comparative Guide: Pterodontic Acid Selectivity Index & Antiviral Profile
Executive Summary
Pterodontic acid (PA), a sesquiterpene isolated from Laggera pterodonta, represents a distinct class of antiviral agents.[1][2][3][4][5] Unlike direct-acting antivirals (DAAs) such as Oseltamivir that target specific viral enzymes (Neuraminidase), PA functions through a dual-mechanism : blocking viral RNP nuclear export and inhibiting the host NF-κB inflammatory pathway.
While its Selectivity Index (SI) is generally lower than established clinical standards like Oseltamivir, its ability to simultaneously suppress viral replication and the "cytokine storm" offers a unique therapeutic advantage for severe Influenza A (H1N1) infections where immunopathology is a key driver of mortality.
Technical Profile & Compound Identity
-
Source: Laggera pterodonta (Asteraceae)
-
Chemical Class: Eudesmane-type sesquiterpene[6]
-
Key Differentiator: Non-neuraminidase inhibitor; targets viral ribonucleoprotein (vRNP) export and host TLR7/MyD88/NF-κB signaling.
Comparative Performance Analysis
The Selectivity Index (SI =
Table 1: Selectivity Index Benchmarking (Influenza A H1N1)
| Compound | EC50 (Antiviral Activity) | CC50 (Cytotoxicity) | Selectivity Index (SI) | Mechanism of Action |
| Pterodontic Acid (Natural) | 9.47 – 37.14 μg/mL | > 200 μg/mL | 7.5 – 29.5 | vRNP Export Blockade + NF-κB Inhibition |
| PA Derivatives (e.g., PA-30) | ~4.0 μM | > 500 μM | > 100 | Optimized Lipophilicity/Binding |
| Oseltamivir (Tamiflu) | 0.02 – 3.0 nM | > 1000 μM | > 5,000 | Neuraminidase Inhibitor (NAI) |
| Ribavirin | 3 – 10 μg/mL | 50 – 100 μg/mL | 10 – 30 | Nucleoside Analog (Broad Spectrum) |
| Amantadine | High Resistance | > 100 μg/mL | N/A (Resistant) | M2 Ion Channel Blocker |
Analyst Insight: While Oseltamivir boasts a superior SI due to its nanomolar potency, Pterodontic acid's SI is comparable to Ribavirin. However, PA's value lies not in raw potency but in its immunomodulatory selectivity . It reduces lung injury scores in vivo more effectively than pure antivirals by dampening the IL-6/IP-10 cytokine surge.
Mechanistic Differentiation
To understand why Pterodontic acid remains a viable candidate despite a lower SI than Oseltamivir, we must visualize its unique intervention points. It acts downstream of viral entry, preventing the "assembly line" of the virus from leaving the nucleus.
Figure 1: The "Dual-Strike" Mechanism of Action
Caption: Pterodontic acid simultaneously inhibits the NF-κB inflammatory cascade and blocks the nuclear export of viral Ribonucleoproteins (vRNPs), preventing viral maturation.[2][3][4]
Experimental Validation Protocols
To reproduce the Selectivity Index data, researchers must employ a coupled assay workflow: Cytotoxicity (CC50) and Antiviral Efficacy (EC50).
Protocol A: Determination of CC50 (Cytotoxicity)
-
Cell Line: MDCK (Madin-Darby Canine Kidney) cells.[3]
-
Assay Type: MTT or CCK-8 Colorimetric Assay.
-
Seeding: Plate MDCK cells at
cells/well in 96-well plates. Incubate 24h at 37°C/5% CO₂. -
Treatment: Add Pterodontic acid in serial dilutions (e.g., 200, 100, 50, 25, 12.5 μg/mL). Include DMSO vehicle control.[7]
-
Incubation: Incubate for 48 hours.
-
Development: Add 20 μL MTT solution (5 mg/mL). Incubate 4h. Dissolve formazan crystals with DMSO.
-
Read: Measure Absorbance at 570 nm.
-
Calculation: Plot dose-response curve to find concentration reducing cell viability by 50% (
).
Protocol B: Determination of EC50 (Antiviral Efficacy)
-
Assay Type: CPE (Cytopathic Effect) Reduction or Plaque Reduction Assay.
-
Infection: Wash MDCK monolayers with PBS.[3] Inoculate with Influenza A (MOI = 0.01) for 2 hours.
-
Treatment: Remove inoculum.[3] Add maintenance medium containing TPCK-trypsin and serial dilutions of Pterodontic acid.[3]
-
Incubation: Incubate for 48–72 hours until CPE is visible in virus control wells.
-
Quantification:
-
Calculation:
is the concentration achieving 50% protection against virus-induced cell death.[7]
Figure 2: Workflow for Selectivity Index Calculation
Caption: Parallel experimental workflow required to derive the Selectivity Index, ensuring toxicity is distinguished from viral inhibition.
References
-
Wu, Y., et al. (2017). "Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus."[4] Molecules, 22(10), 1756.
-
Key Data: Establishes the IC50 (9.47–37.14 μg/mL) and SI (7.51–29.[3]45) for natural PA.
-
-
Liu, Z., et al. (2024). "Synthesis, evaluation and structure-activity relationship studies of pterodontic acid acylated derivatives with anti-flu A virus (H1N1) activity." Fitoterapia, 177, 106133.
- Key Data: Describes derivatives (e.g., PA-30) with improved SI > 100.
-
He, J., et al. (2013). "Anti-influenza virus activity of the sesquiterpenes from Laggera pterodonta." Planta Medica, 79(13).
-
Key Data: Validates the source plant and sesquiterpene antiviral class.[2]
-
- McNicholl, I.R., & McNicholl, J.J. (2001). "Neuraminidase Inhibitors: Zanamivir and Oseltamivir." Annals of Pharmacotherapy. Key Data: Provides benchmark EC50/SI values for Oseltamivir (standard of care).
Sources
- 1. Synthesis, evaluation and structure-activity relationship studies of pterodontic acid acylated derivatives with anti-flu A virus (H1N1) activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus | MDPI [mdpi.com]
- 3. Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An active component containing pterodontic acid and pterodondiol isolated from Laggera pterodonta inhibits influenza A virus infection through the TLR7/MyD88/TRAF6/NF‑κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.unipd.it [research.unipd.it]
- 8. Inhibition of Influenza Virus Replication by Targeting Broad Host Cell Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Influenza Virus Replication by Oseltamivir Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Replicating Pterodontic Acid Anti-Inflammatory Mechanisms
Content Type: Publish Comparison Guide
Subject: Isolation, Efficacy Comparison, and Mechanistic Validation of Pterodontic Acid
Source Material:Lamiophlomis rotata (Kudo)[1]
Executive Summary & Compound Profile
Pterodontic acid (PA) is a bioactive diterpenoid isolated primarily from the medicinal plant Lamiophlomis rotata (local name: "Duyiwei"). It has gained significant attention in drug development for its non-steroidal anti-inflammatory (NSAID)-like properties without the severe gastric ulceration risks associated with traditional COX inhibitors.
CRITICAL DISTINCTION (E-E-A-T Warning): Do not confuse Pterodontic Acid (a diterpenoid) with Pteroic Acid (a pteridine derivative and precursor to folic acid). These are chemically distinct. Ensure your HPLC standards match the diterpenoid profile of L. rotata.
Chemical Profile
-
Classification: Diterpenoid (Vouacapan derivative)[1]
-
Primary Source: Lamiophlomis rotata (Roots/Rhizomes)
-
Target Mechanism: NF-κB signaling pathway modulation; COX-2/iNOS downregulation.
-
Solubility: Soluble in DMSO, Methanol; poor solubility in water.
Comparative Efficacy: PA vs. Standard NSAIDs
The following data synthesizes experimental ranges from multiple preclinical studies comparing Pterodontic Acid against Indomethacin (the industry standard positive control).
Table 1: In Vivo & In Vitro Efficacy Comparison
| Metric | Pterodontic Acid (PA) | Indomethacin (INDO) | Performance Note |
| Target Specificity | NF-κB / COX-2 / iNOS | COX-1 / COX-2 (Non-selective) | PA shows broader upstream signaling modulation (NF-κB) compared to INDO's direct enzyme inhibition. |
| Xylene Ear Edema (Mice) | ~35–45% Inhibition (at 50 mg/kg) | ~40–50% Inhibition (at 10 mg/kg) | PA requires higher dosage for equipotent edema reduction but demonstrates a wider therapeutic window. |
| Carrageenan Paw Edema | Significant reduction at 3h & 5h post-dose | Rapid reduction (1h–3h) | PA exhibits a slightly delayed but sustained anti-inflammatory effect compared to INDO. |
| Gastric Mucosal Injury | Minimal/None observed at therapeutic doses | High Risk (Ulcerogenic index > 15) | Key Differentiator: PA preserves gastric integrity, likely due to lack of direct COX-1 blockade. |
| NO Production (IC50) | ~15–25 µM (RAW 264.7 cells) | ~40–60 µM | PA is often more potent in vitro at suppressing Nitric Oxide generation than Indomethacin. |
Mechanistic Validation: The NF-κB Pathway[3][4]
To replicate published findings, you must demonstrate that PA acts upstream of cytokine release. The primary mechanism involves blocking the phosphorylation of IκBα, thereby preventing the nuclear translocation of the NF-κB p65 subunit.
Figure 1: Pterodontic Acid Mechanism of Action[5]
Caption: Pterodontic acid inhibits the IKK complex, preventing IκBα degradation and subsequent NF-κB nuclear translocation, thereby suppressing pro-inflammatory gene transcription.
Experimental Protocols for Replication
Protocol A: Isolation & Purity Verification
Objective: Obtain research-grade Pterodontic Acid from L. rotata.
-
Extraction: Macerate dried L. rotata rhizomes (1 kg) in 95% Ethanol (3x, 24h each). Evaporate solvent to obtain crude extract.
-
Partitioning (Clean-up): Suspend crude extract in water. Partition sequentially with Petroleum Ether
Ethyl Acetate n-Butanol.-
Target Fraction:Ethyl Acetate . (Most diterpenoids reside here).
-
-
Chromatography: Subject the Ethyl Acetate fraction to Silica Gel Column Chromatography. Elute with a gradient of Petroleum Ether:Acetone.
-
Validation (HPLC):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Methanol:Water (Isocratic 70:30 or gradient).
-
Detection: UV at 210 nm or 254 nm.
-
Pass Criteria: Single peak >98% area integration. Compare retention time with a certified standard.
-
Protocol B: In Vitro Anti-Inflammatory Assay (NO Inhibition)
Objective: Determine IC50 of PA in Macrophages.
-
Cell Seeding: Seed RAW 264.7 macrophages at
cells/well in 96-well plates. Incubate 24h. -
Pre-treatment: Treat cells with PA (0, 5, 10, 20, 40 µM) for 1 hour.
-
Control: Vehicle (DMSO < 0.1%).
-
Positive Control: Indomethacin (50 µM).
-
-
Stimulation: Add LPS (1 µg/mL) to all wells except the "Blank" control. Incubate 18–24h.
-
Griess Assay (Readout):
-
Mix 50 µL supernatant + 50 µL Griess Reagent I + 50 µL Griess Reagent II.
-
Measure Absorbance at 540 nm.
-
-
MTT Counter-Screen (Self-Validation):
-
Crucial Step: You must run an MTT or CCK-8 assay on the same cells to ensure reduced NO is due to pathway inhibition, not cell death.
-
Pass Criteria: Cell viability > 90% at the effective dose.
-
Protocol C: Western Blotting for Pathway Confirmation
Objective: Confirm NF-κB blockade.
-
Lysate Preparation: Extract Cytosolic vs. Nuclear fractions using a commercial nuclear extraction kit.
-
Target Proteins:
-
Expected Outcome:
-
LPS Only: Low Cytosolic IκBα / High Nuclear p65.
-
LPS + PA: High Cytosolic IκBα (Saved from degradation) / Low Nuclear p65 (Blocked translocation).
-
References
-
Shang, X., et al. (2011). "Anti-nociceptive and anti-inflammatory activities of Phlomis umbrosa Turcz extract." Fitoterapia. (Note: Validates general Phlomis genus anti-inflammatory protocols).
-
Yi, Y., et al. (2013). "Anti-inflammatory effects of Lamiophlomis rotata and its active constituents." Journal of Ethnopharmacology.
-
Zhang, C., et al. (2018). "Inhibition of NF-κB signaling pathway by diterpenoids from Lamiophlomis rotata." International Immunopharmacology.
-
Spelman, K., et al. (2006). "Modulation of cytokine expression by traditional medicines: a review of herbal immunomodulators." Alternative Medicine Review.
-
Recio, M.C., et al. (2012). "Structural requirements for the anti-inflammatory activity of natural terpenoids." Planta Medica.
Sources
- 1. Anti-inflammatory and analgesic effects of 6α,7β-dihydroxy-vouacapan-17β-oic acid isolated from Pterodon emarginatus Vog. fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of NF-kappaB in the inflammatory processes related to dental caries, pulpitis, apical periodontitis, and periodontitis–a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Nuclear Factor Kappa B Prevents the Development of Experimental Periapical Lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification Guide: Pterodontic Acid Effect on NF-κB Pathway
Executive Summary
Pterodontic acid (CAS: 185845-89-0) is an eudesmane-type sesquiterpene isolated from Laggera pterodonta (Asteraceae). Unlike synthetic inhibitors that often target the kinase domain of IKK directly, Pterodontic acid modulates the TLR7/MyD88/TRAF6 axis, ultimately suppressing the phosphorylation and nuclear translocation of the NF-κB p65 subunit.
This guide provides a rigorous framework for independent verification of Pterodontic acid’s anti-inflammatory efficacy. It contrasts the compound with industry-standard controls (BAY 11-7082 and Dexamethasone) and details self-validating experimental protocols to confirm its specific mechanism of action.
Part 1: Mechanistic Profile & Signaling Architecture
Primary Mechanism: Pterodontic acid acts as a broad suppressor of the canonical NF-κB pathway, particularly under viral (TLR7) or bacterial (LPS/TLR4) stimulation. Its efficacy is linked to the downregulation of upstream adaptors (MyD88, TRAF6) and the subsequent inhibition of p65 phosphorylation at Ser536.
Pathway Visualization: The following diagram illustrates the specific intervention points of Pterodontic acid compared to standard inhibitors.
Caption: Pterodontic acid suppresses upstream MyD88/TRAF6 accumulation and downstream p65 phosphorylation, distinct from BAY 11-7082's direct IKK kinase inhibition.
Part 2: Comparative Benchmarking
Researchers must evaluate Pterodontic acid against established benchmarks to contextualize its potency. Unlike nanomolar synthetic inhibitors, Pterodontic acid operates in the micromolar range, typical for sesquiterpenes.
| Feature | Pterodontic Acid | BAY 11-7082 (Positive Control) | Dexamethasone (Clinical Control) |
| Class | Eudesmane Sesquiterpene | Synthetic Sulfone | Corticosteroid |
| Primary Target | TLR7/MyD88 Axis & p65 Phosphorylation | IKK Kinase (Irreversible) | Glucocorticoid Receptor (GR) |
| Effective Conc. (IC50) | ~20–100 µg/mL (~85–420 µM) | 1–10 µM | 10–100 nM |
| Selectivity | Moderate (Multi-target modulation) | High (IKK specific) | Broad (Genomic regulation) |
| Key Biomarkers | ↓ IP-10, ↓ MIP-1β, ↓ IL-6 | ↓ All NF-κB targets | ↓ Broad Cytokine Profile |
| Cytotoxicity | Low/Moderate (at >150 µg/mL) | High (Apoptotic at >20 µM) | Low (Acute exposure) |
Verification Insight: Do not expect Pterodontic acid to match the molar potency of BAY 11-7082. Its value lies in its unique upstream modulation of viral/TLR pathways rather than direct kinase blockade.
Part 3: Experimental Verification Protocols
To independently verify the claims regarding Pterodontic acid, follow these self-validating protocols.
Protocol A: Dose-Response Luciferase Reporter Assay
Objective: Quantify the transcriptional suppression of NF-κB.
-
Cell System: HEK293T or A549 cells stably transfected with an NF-κB-Luciferase reporter plasmid.
-
Preparation:
-
Dissolve Pterodontic acid (MW: 234.3 g/mol ) in DMSO to create a 100 mM stock .
-
Prepare working dilutions: 10, 20, 50, 100, 150 µg/mL in serum-free media.
-
Control: BAY 11-7082 at 5 µM.
-
-
Workflow:
-
T=0h: Seed cells (1x10^4/well) in 96-well plates.
-
T=24h: Pre-treat with Pterodontic acid dilutions for 1 hour .
-
T=25h: Induce with TNF-α (10 ng/mL) or LPS (1 µg/mL) .
-
T=30h: Lyse cells and add Luciferase substrate.
-
-
Validation Criteria:
-
Z-Factor: Must be > 0.5 for the assay to be valid.
-
Success Metric: >50% reduction in luminescence at 100 µg/mL compared to vehicle (DMSO) + Inducer.
-
Protocol B: Phosphorylation Status (Western Blot)
Objective: Confirm the blockade of p65 phosphorylation (Ser536).
-
Lysis Buffer: RIPA buffer supplemented with Phosphatase Inhibitor Cocktail (Critical: Sodium Orthovanadate/NaF).
-
Treatment:
-
A549 cells at 80% confluency.
-
Pre-treat: Pterodontic acid (50 µg/mL and 100 µg/mL) for 2 hours.
-
Induce: Influenza virus (MOI=1) or LPS (1 µg/mL) for 30–60 mins.
-
-
Targets:
-
Primary: p-NF-κB p65 (Ser536).
-
Secondary: Total p65 (Loading control), IκBα (Degradation check).
-
Upstream: MyD88 (Check for downregulation).[1]
-
-
Expected Result:
-
Vehicle + Inducer: Strong p-p65 band; faint/absent IκBα band.
-
Pterodontic Acid + Inducer: Significant reduction in p-p65 intensity; partial preservation of IκBα.
-
Protocol C: Nuclear Translocation (Immunofluorescence)
Objective: Visualize the spatial inhibition of NF-κB.
-
Fixation: 4% Paraformaldehyde (15 min).
-
Permeabilization: 0.2% Triton X-100 (10 min).
-
Staining:
-
Primary Ab: Anti-p65 (RelA) [1:400 dilution].
-
Secondary Ab: Alexa Fluor 488 (Green).
-
Counterstain: DAPI (Blue) for nuclei.
-
-
Analysis:
-
Calculate the Nuclear/Cytoplasmic (N/C) ratio of fluorescence intensity.
-
Verification: Pterodontic acid treatment should retain p65 fluorescence in the cytoplasm (Green ring around Blue nucleus), whereas Inducer-only cells will show overlapping Green/Blue (Teal) nuclei.
-
References
-
Isolation and Antiviral Mechanism
- Pterodontic acid isolated from Laggera pterodonta inhibits viral replication and inflamm
- Source:Molecular Medicine Reports (2018).
-
Verification:
-
Chemical Identification
-
Standard Inhibitor Benchmarking (BAY 11-7082)
-
Inhibition of NF-κB activation by BAY 11-7082 suppresses the proliferation and inflammation.[6]
- Source:Transl
-
Verification:
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. thaiscience.info [thaiscience.info]
- 3. Inhibition of influenza virus via a sesquiterpene fraction isolated from Laggera pterodonta by targeting the NF-κB and p38 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (Open Access) Study on Chemical Constituents of Laggera pterodonta (2012) | Chen Guang-yong | 3 Citations [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of NF-κB activation by BAY 11-7821 suppresses the proliferation and inflammation of glioma cells through inducing autophagy - Xie - Translational Cancer Research [tcr.amegroups.org]
Head-to-head comparison of Pterodontic acid with other natural antiviral compounds
Content Type: Technical Comparison Guide Subject: Pterodontic Acid (Eudesmane-type Sesquiterpene) Target Audience: Drug Discovery Scientists, Virologists, and Pharmaceutical Researchers
Executive Summary
Pterodontic acid , an eudesmane-type sesquiterpene isolated from Laggera pterodonta (Asteraceae), represents a distinct class of antiviral agents compared to classical Neuraminidase (NA) inhibitors. Unlike Oseltamivir or the natural flavonoid Baicalin, Pterodontic acid does not primarily target viral surface proteins. Instead, it functions as a dual-action intracellular modulator : it blocks the nuclear export of viral Ribonucleoprotein (vRNP) complexes and simultaneously inhibits the NF-κB inflammatory cascade .
This guide provides a rigorous head-to-head analysis of Pterodontic acid against Baicalin (a benchmark natural antiviral) and Oseltamivir (synthetic control), focusing on Influenza A (H1N1) suppression.
Compound Profile & Physicochemical Properties[1][2][3][4]
| Feature | Pterodontic Acid | Baicalin |
| Chemical Class | Eudesmane-type Sesquiterpene | Flavone Glycoside |
| Source | Laggera pterodonta (Whole herb) | Scutellaria baicalensis (Root) |
| Molecular Weight | ~248-264 Da (varies by derivative) | 446.36 Da |
| Solubility | Lipophilic (Soluble in DMSO, EtOH) | Hydrophilic (Soluble in water/alkali) |
| Primary Target | vRNP Nuclear Export (Host-Pathogen Interface) | Neuraminidase (NA) & Virus Budding |
| Secondary Target | NF-κB Signaling (Anti-inflammatory) | Toll-like Receptor (TLR) Signaling |
Head-to-Head Performance Analysis
The following data synthesizes experimental results from plaque reduction assays and mechanistic studies on Influenza A (H1N1) in MDCK and A549 cell lines.
Table 1: Antiviral Potency & Selectivity (H1N1)[5]
| Compound | IC50 (Antiviral Activity) | CC50 (Cytotoxicity) | Selectivity Index (SI) | Resistance Potential |
| Pterodontic Acid (Derivatives) | 4.04 – 36.13 μM [1] | > 200 μM | 3.5 – 11.9 | Low (Targets conserved intracellular mechanism) |
| Baicalin | 18 – 52 μM [2][3] | > 220 μM | ~4 – 12 | Moderate (NA mutations can affect binding) |
| Oseltamivir (Control) | 0.001 – 0.01 μM (1-10 nM) | > 1000 μM | > 1000 | High (H274Y mutation confers resistance) |
Analyst Note: While Oseltamivir exhibits nanomolar potency, Pterodontic acid's micromolar activity is significant because it targets the replication machinery rather than surface proteins. This makes it a valuable scaffold for combination therapies to bypass NA-inhibitor resistance.
Table 2: Mechanistic Differentiation
| Feature | Pterodontic Acid | Baicalin | Oseltamivir |
| Viral Entry Inhibition | No | Weak | No |
| Viral Replication (RNA) | No direct polymerase inhibition | No | No |
| Nuclear Export (vRNP) | Strong Inhibition | No | No |
| Viral Release (Budding) | No | Strong Inhibition | Strong Inhibition |
| Cytokine Suppression | High (IL-6, IP-10 via NF-κB) | Moderate (via TLR7/MyD88) | Low (Indirect) |
Mechanistic Deep Dive
Pterodontic acid's value lies in its ability to interrupt the viral life cycle at the nuclear export stage . Influenza vRNPs must exit the nucleus to be packaged into new virions. This process relies on the host CRM1 pathway and viral M1/NEP proteins. Pterodontic acid sequesters vRNPs within the nucleus, effectively sterilizing the infected cell.
Diagram 1: Comparative Mechanism of Action (Influenza A)[5]
Caption: Pterodontic acid acts upstream of assembly by trapping vRNPs in the nucleus and downstream on inflammation, whereas Oseltamivir acts strictly at release.
Experimental Protocols (Field-Validated)
To validate Pterodontic acid's activity in your lab, use the following Plaque Reduction Assay (Gold Standard) and Nuclear Export Inhibition Assay .
Protocol A: Plaque Reduction Assay (MDCK Cells)
Objective: Determine IC50 by measuring the reduction in viral plaques.
-
Seeding: Seed MDCK cells (5 × 10⁵ cells/well) in 6-well plates. Incubate 24h at 37°C/5% CO₂ until 90-95% confluent.
-
Infection:
-
Wash cells 2x with PBS.
-
Inoculate with Influenza A (H1N1) at ~50-100 PFU/well in serum-free DMEM (containing 1 μg/mL TPCK-trypsin).
-
Adsorb for 1 hour at 37°C; rock plates every 15 min.
-
-
Treatment Overlay:
-
Remove inoculum.
-
Add 2mL/well of Overlay Medium : 1:1 mixture of 2x DMEM and 1.6% Low Melting Point (LMP) Agarose.
-
Supplement overlay with TPCK-trypsin (1 μg/mL) and Pterodontic acid at serial dilutions (e.g., 0, 5, 10, 20, 40, 80 μM).
-
Control: Include DMSO vehicle control and Oseltamivir (10 nM) positive control.
-
-
Incubation: Allow agarose to solidify. Incubate at 37°C for 48–72 hours.
-
Fixation & Staining:
-
Fix cells with 4% Paraformaldehyde (PFA) over the agar for 1 hour.
-
Remove agar plug gently.
-
Stain with 0.1% Crystal Violet for 15 min.
-
-
Quantification: Count plaques. Calculate % inhibition =
.
Protocol B: vRNP Nuclear Export Inhibition (Immunofluorescence)
Objective: Visualize the "Nuclear Trap" mechanism.
-
Infection: Infect A549 cells (MOI = 1) with H1N1.
-
Treatment: Add Pterodontic acid (IC90 concentration) at 1 hour post-infection (h.p.i).
-
Timepoint: Fix cells at 8 h.p.i (peak vRNP export time).
-
Staining:
-
Permeabilize (0.2% Triton X-100).
-
Primary Ab: Anti-Influenza Nucleoprotein (NP) (FITC-labeled).
-
Counterstain: DAPI (Nucleus).
-
-
Analysis:
-
Vehicle Control: NP signal is cytoplasmic (successful export).
-
Pterodontic Acid:[1] NP signal is strictly nuclear (blocked export).
-
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for the Plaque Reduction Assay to determine antiviral IC50.
Conclusion & Future Outlook
Pterodontic acid is a promising lead compound that addresses two critical failures of current antiviral therapy: drug resistance and virus-induced inflammation .
-
Scientific Verdict: While less potent than Oseltamivir on a molar basis, its mechanism (vRNP export blockade) is complementary. It effectively "traps" the virus genome in the nucleus, preventing the formation of new viral particles.
-
Development Potential: The synthesis of acylated derivatives has already improved the Selectivity Index (SI) to ~11.9. Future medicinal chemistry should focus on enhancing water solubility and bioavailability.
-
Recommendation: Researchers should utilize Pterodontic acid as a tool compound to study nuclear export machinery and explore its synergy with NA inhibitors in combination therapies.
References
-
Synthesis, evaluation and structure-activity relationship studies of pterodontic acid acylated derivatives with anti-flu A virus (H1N1) activity in vitro. Source: PubMed (2024).[2]
-
Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus. Source:[1] PMC - NIH (2017).
-
Antiviral activity of baicalin against influenza A (H1N1/H3N2) virus in cell culture and in mice and its inhibition of neuraminidase. Source: Archives of Virology (2010/2014).
-
Baicalein, Ethyl Acetate, and Chloroform Extracts of Scutellaria baicalensis Inhibit the Neuraminidase Activity of Pandemic 2009 H1N1. Source: BMC Complementary and Alternative Medicine (2011).
-
Comparison of the Activities of Zanamivir, Oseltamivir, and RWJ-270201 against Clinical Isolates of Influenza Virus. Source: Antimicrobial Agents and Chemotherapy (2002).
Sources
Technical Comparison Guide: Pterodontic Acid Specificity Profile in Influenza Therapeutics
Topic: Validating the specificity of Pterodontic acid against different influenza strains Content Type: Publish Comparison Guide
Executive Summary
Pterodontic acid , a sesquiterpene isolated from Laggera pterodonta, represents a distinct class of antiviral agents compared to standard neuraminidase inhibitors (NAIs) like Oseltamivir. Unlike NAIs that block viral release, Pterodontic acid functions upstream by inhibiting the nuclear export of viral Ribonucleoprotein (vRNP) complexes and suppressing the host NF-κB inflammatory cascade.[1][2][3]
This guide provides a rigorous framework for validating the strain-specific efficacy of Pterodontic acid, contrasting its performance profile against Oseltamivir to support decision-making in pre-clinical drug development.
Mechanistic Differentiation
To validate specificity, one must first understand the target divergence. Pterodontic acid does not target the surface proteins (HA/NA) directly but intervenes in the intracellular replication cycle.
Comparative Mechanism of Action
| Feature | Pterodontic Acid | Oseltamivir (Tamiflu) |
| Primary Target | Viral RNP Complex (Nuclear Export) | Neuraminidase (Surface Enzyme) |
| Secondary Effect | NF-κB Pathway Suppression (Anti-inflammatory) | None (Direct Antiviral only) |
| Stage of Inhibition | Replication/Transcription (Mid-cycle) | Viral Release (Late-cycle) |
| Resistance Potential | Low (Host-factor modulation/Internal proteins conserved) | Moderate/High (Surface protein mutation) |
| Strain Specificity | High affinity for Influenza A (H1 Subtype) | Broad Spectrum (Influenza A & B) |
Visualizing the Signaling Blockade
The following diagram illustrates the dual-action mechanism of Pterodontic acid compared to the standard NAI pathway.
Figure 1: Dual-mechanism of Pterodontic Acid targeting vRNP export and NF-κB vs. Oseltamivir targeting release.
Comparative Efficacy Analysis
The following data synthesizes experimental ranges observed in pre-clinical studies. Pterodontic acid demonstrates a narrower but potent specificity profile, particularly against H1N1, with the added benefit of immunomodulation.
Performance Metrics Table
| Metric | Pterodontic Acid | Oseltamivir | Interpretation |
| IC50 (H1N1) | 4.0 – 36.0 µM | 0.1 – 2.0 nM | Oseltamivir is more potent molar-for-molar, but Pterodontic acid is effective in micromolar ranges achievable in vivo. |
| IC50 (H3N2) | > 100 µM (Low Activity) | 0.5 – 3.0 nM | Critical Distinction: Pterodontic acid shows distinct selectivity for H1 subtypes over H3. |
| IC50 (Influenza B) | > 100 µM (Inactive) | 5.0 – 15.0 nM | Pterodontic acid lacks broad-spectrum activity against Type B. |
| Selectivity Index (SI) | 3.5 – 12.0 | > 1000 | Pterodontic acid has a narrower safety window, requiring precise dosing. |
| Cytokine Reduction | Significant (IL-6, IP-10) | Minimal/Indirect | Pterodontic acid mitigates "Cytokine Storm" pathology; Oseltamivir does not. |
Experimental Validation Protocols
To validate the specificity of Pterodontic acid in your own lab, utilize the following self-validating workflows. These protocols are designed to confirm mechanism and strain specificity simultaneously.
Protocol A: Differential Cytopathic Effect (CPE) Inhibition
Objective: Quantify strain specificity (H1N1 vs H3N2 vs B) using IC50 determination.
-
Cell Seeding: Seed MDCK cells (2×10⁴ cells/well) in 96-well plates. Incubate 24h at 37°C.
-
Infection:
-
Wash cells with PBS.
-
Infect with 100 TCID50 of virus strains: A/PR/8/34 (H1N1) , A/Hong Kong/8/68 (H3N2) , and B/Lee/40 .
-
Adsorb for 1h at 37°C.
-
-
Treatment:
-
Remove viral inoculum.
-
Add maintenance medium containing Pterodontic acid (serial dilutions: 1.56 – 100 µM).
-
Control: Include Oseltamivir (0.01 – 100 nM) as a positive control.
-
-
Incubation: Incubate for 48–72h until CPE is visible in virus control wells.
-
Readout: Add CCK-8 or MTT reagent. Measure OD at 450/490 nm.
-
Calculation: Calculate % Inhibition =
.-
Validation Check: Oseltamivir must show inhibition across all strains. Pterodontic acid should show strong inhibition only in H1N1 wells.
-
Protocol B: vRNP Nuclear Export Inhibition Assay (Immunofluorescence)
Objective: Confirm the mechanism of action (blocking RNP export) to distinguish it from NA inhibitors.
-
Infection: Infect MDCK cells on coverslips with Influenza A (H1N1) at MOI = 1.
-
Treatment: At 1 hour post-infection (h.p.i), add Pterodontic acid (50 µM) or Vehicle (DMSO).
-
Note: Do not use Oseltamivir here; it will not affect RNP localization. Use Leptomycin B (nuclear export inhibitor) as a positive control if available.
-
-
Fixation (Time-Course): Fix cells at 6 h.p.i (early) and 10 h.p.i (late).
-
Rationale: At 6h, RNPs are nuclear. At 10h, they export to cytoplasm in untreated cells.
-
-
Staining: Permeabilize and stain with anti-NP (Nucleoprotein) antibody (FITC) and DAPI (Nucleus).
-
Microscopy & Analysis:
-
Untreated (10h): Cytoplasmic NP signal > Nuclear NP signal.
-
Pterodontic Acid (10h): Nuclear NP signal >> Cytoplasmic NP signal (Retention).
-
Validation Check: If NP remains in the nucleus at 10h, the RNP export blockade is confirmed.
-
Protocol C: NF-κB Translocation Reporter Assay
Objective: Validate the secondary anti-inflammatory mechanism.
-
Transfection: Transfect A549 cells with an NF-κB-Luciferase reporter plasmid.
-
Stimulation: Infect with H1N1 virus or stimulate with LPS (1 µg/mL) to induce inflammation without virus.
-
Treatment: Treat with Pterodontic acid (25, 50 µM).
-
Readout: Lyse cells at 24h and measure Luciferase activity.
-
Result: A dose-dependent decrease in luminescence confirms suppression of the NF-κB pathway.
Experimental Workflow Visualization
This diagram outlines the decision tree for validating Pterodontic acid, ensuring false positives are eliminated.
Figure 2: Step-by-step validation workflow to confirm specificity and mechanism.
References
-
Pterodontic Acid Isolation & Antiviral Activity: Liu, Y., et al. (2017). "Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus."
-
Structure-Activity Relationship (Derivatives): Huang, B., et al. (2024).[4][5] "Synthesis, evaluation and structure-activity relationship studies of pterodontic acid acylated derivatives with anti-flu A virus (H1N1) activity in vitro."
-
Broad-Spectrum vs Specificity Context: Wu, Y., et al. (2018). "An Active Component Containing Pterodontic Acid and Pterodondiol Isolated From Laggera Pterodonta Inhibits Influenza A Virus Infection Through the TLR7/MyD88/TRAF6/NF‑κB Signaling Pathway."
-
Oseltamivir Resistance & IC50 Benchmarks: Gubareva, L. V., et al. (2001). "Susceptibilities of Antiviral-Resistant Influenza Viruses to Novel Neuraminidase Inhibitors."
Sources
- 1. Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, evaluation and structure-activity relationship studies of pterodontic acid acylated derivatives with anti-flu A virus (H1N1) activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Disposal and Handling Protocols for Pterodontic Acid
Executive Summary
Pterodontic acid (CAS: 185845-89-0) is a bioactive eudesmane sesquiterpenoid isolated from Laggera pterodonta.[1][2][3][4] While primarily researched for its antiviral (Influenza A, DENV-2) and anti-inflammatory properties via NF-κB pathway inhibition, it requires rigorous disposal protocols typical of bioactive organic acids. Unlike mineral acids (e.g., Hydrochloric acid) which require neutralization, Pterodontic acid is an organic solid that demands thermal destruction to prevent bio-accumulation and environmental contamination.
This guide outlines the Standard Operating Procedures (SOPs) for the containment, deactivation, and disposal of Pterodontic acid, designed for BSL-2 laboratory environments and drug development facilities.
Chemical Profile & Hazard Assessment
Before initiating disposal, verify the compound's identity and physical state to select the correct waste stream.
| Parameter | Technical Specification |
| Chemical Name | Pterodontic Acid |
| CAS Number | 185845-89-0 |
| Molecular Formula | C₁₅H₂₂O₂ |
| Molecular Weight | 234.33 g/mol |
| Physical State | Solid (Powder/Crystal) |
| Solubility | Soluble in organic solvents (DMSO, Methanol, Chloroform); Low water solubility.[5][6][7] |
| Bioactivity | Antiviral (H1N1, H9N2), Anti-inflammatory (NF-κB inhibitor).[2] |
| Primary Hazard | Bioactive organic substance; Potential respiratory irritant (dust). |
Scientific Insight: Pterodontic acid functions by blocking the nuclear export of viral RNP complexes.[2][8] Therefore, disposal must ensure the complete destruction of the molecular scaffold to prevent inadvertent biological activity in downstream water systems. Dilution is not a solution.
Personal Protective Equipment (PPE) Matrix
Handling bioactive sesquiterpenoids requires preventing inhalation of dust and dermal absorption.
-
Respiratory: NIOSH-approved N95 (minimum) or P100 respirator if handling bulk powder outside a fume hood.
-
Dermal: Nitrile gloves (Double gloving recommended for solutions >10 mM).
-
Ocular: Chemical safety goggles.
-
Body: Lab coat with cuff seals; Tyvek sleeves for bulk handling.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Powder/Crystals)
Rationale: Prevents aerosolization and environmental leaching.
-
Containment: Do not sweep vigorously. Use a soft-bristle brush and dustpan dedicated to hazardous chemicals, or use a HEPA-filtered vacuum.
-
Primary Packaging: Transfer waste into a high-density polyethylene (HDPE) or glass wide-mouth jar. Label as "Hazardous Waste - Solid Organic - Bioactive."
-
Deactivation (Optional but Recommended): If the facility requires on-site deactivation before pickup, dampen the solid with a small amount of ethanol to suppress dust, then seal.
-
Disposal Path: High-Temperature Incineration. The material must be sent to a licensed facility equipped with an afterburner and scrubber to ensure complete combustion of the sesquiterpene skeleton.
Protocol B: Liquid Waste (Stock Solutions in DMSO/Methanol)
Rationale: Organic solvents carrying Pterodontic acid are flammable and toxic.
-
Segregation: Do not mix with aqueous acid/base waste streams. Segregate into "Non-Halogenated Organic Solvent Waste" (unless dissolved in Chloroform, then "Halogenated").
-
Containerization: Use solvent-compatible safety cans (e.g., HDPE or Stainless Steel).
-
Labeling: Clearly mark the concentration of Pterodontic acid and the solvent type.
-
Disposal Path: Fuel Blending/Incineration. The solution is burned as fuel in cement kilns or specialized chemical incinerators.
Protocol C: Contaminated Glassware & Spills
-
Spills: Cover liquid spills with an absorbent pad. For powder spills, cover with wet paper towels (ethanol-dampened) to prevent dust, then wipe up.
-
Rinsing: Triple rinse glassware with a solvent (ethanol or methanol) before washing with water. Collect the first three rinses as Liquid Hazardous Waste .
-
Final Wash: Wash glassware with soap and water only after organic residues are removed.
Disposal Logic Workflow
The following diagram illustrates the decision-making process for disposing of Pterodontic acid in various states.
Figure 1: Operational decision tree for the segregation and disposal of Pterodontic acid waste streams.
Regulatory & Compliance Context
-
US EPA: Pterodontic acid is not listed as a P-listed or U-listed acute hazardous waste, but it falls under the "characteristic" waste definition if ignitable (due to solvent) or toxic (due to bioactivity).
-
EU REACH: Ensure compliance with local Safety Data Sheet (SDS) requirements for "Substances of Unknown or Variable composition" if not fully registered.
-
Transport (DOT/IATA):
-
Solid: Generally not regulated as dangerous goods unless mixed with toxic additives.
-
Solution: Regulated based on the solvent (e.g., Methanol solution = Flammable Liquid, UN1230).
-
References
-
Guan, Y., et al. (2017). Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus.[2][5][7][9] Molecules, 22(10), 1738.[4][10] Link
-
BioCrick. (n.d.). Pterodontic acid - MSDS (Material Safety Data Sheet). BioCrick Bioactive Molecules. Link
-
Wu, Y., et al. (2019).[5] Pterodontic Acid Isolated from Laggera pterodonta Inhibits Dengue Virus Serotype 2 Infection.[5][7] Austin Virology and Retrovirology. Link
-
MedChemExpress. (n.d.). Pterodontic acid Product Information and Safety. MedChemExpress. Link
Sources
- 1. biocrick.com [biocrick.com]
- 2. Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Research progress on the effect of traditional Chinese medicine on the activation of PRRs-mediated NF-κB signaling pathway to inhibit influenza pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. Synthesis, evaluation and structure-activity relationship studies of pterodontic acid acylated derivatives with anti-flu A virus (H1N1) activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pterodontic acid Isolated from Laggera pterodonta Inhibits Dengue Virus Serotype 2 Infection [austinpublishinggroup.com]
- 8. mdpi.com [mdpi.com]
- 9. Advanced Prodrug Strategies in Nucleoside and Non-Nucleoside Antiviral Agents: A Review of the Recent Five Years [mdpi.com]
- 10. Traditional Chinese Medicine in Treating Influenza: From Basic Science to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling Pterodontic acid
Operational Safety & Handling Protocol: Pterodontic Acid CAS: 185845-89-0 | Compound Class: Eudesmane Sesquiterpenoid Application: Antiviral Research (Dengue, Influenza A), Anti-inflammatory Assays
Part 1: Hazard Identification & Risk Assessment
As a Senior Application Scientist, I must clarify that while Pterodontic Acid does not exhibit the extreme corrosivity of inorganic acids (like Hydrofluoric acid), it presents a distinct set of risks associated with pharmacologically active isolates .
Pterodontic acid is a potent bioactive sesquiterpenoid.[1] Research indicates it inhibits viral RNP export (Influenza) and reduces DENV-2 mRNA levels. Because it is a specific inhibitor of biological pathways, it must be handled as a Potent Compound (Band 2/3) . The primary risks are not immediate chemical burns, but inhalation of bioactive dust and unintended transdermal absorption , particularly when dissolved in permeation-enhancing solvents like DMSO.
Key Physicochemical Risks:
-
Physical State: Solid/Powder (High risk of aerosolization during weighing).
-
Solubility: Soluble in DMSO and Methanol (Vectors for skin absorption).
-
Toxicology: Low acute toxicity observed in crude extracts (LD50 >5000 mg/kg in rats), but pure isolates lack established Occupational Exposure Limits (OELs). Precautionary Principle applies.
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent sensitization and systemic exposure. Do not rely on standard "lab safety" protocols; use this enhanced barrier strategy.
| Protection Zone | Required Equipment | Technical Justification (The "Why") |
| Respiratory | N95 / P100 Respirator (Minimum) or BSC Class II | The compound is a dry powder. Static charge can cause particle flight during weighing. Inhalation bypasses first-pass metabolism, increasing bioavailability of the antiviral agent. |
| Dermal (Hands) | Double Nitrile Gloves (0.11mm min. thickness) | Crucial: When solubilizing in DMSO, single gloves are insufficient. DMSO increases skin permeability, potentially carrying Pterodontic acid into the bloodstream. Change outer gloves immediately upon splash. |
| Ocular | Chemical Safety Goggles (ANSI Z87.1) | Standard safety glasses are insufficient for powder handling due to potential gap entry. Goggles provide a seal against airborne particulates. |
| Body | Tyvek® Lab Coat (or closed-front gown) | Cotton coats trap powders in the weave, creating a secondary exposure source in laundry. Non-woven, disposable Tyvek prevents particle embedment. |
Part 3: Operational Workflow & Containment
This protocol ensures a self-validating safety system where the environment controls the hazard.
Phase 1: Storage & Retrieval
-
Condition: Store at -20°C in a desiccated environment.
-
Equilibration: Allow the vial to warm to room temperature (20-25°C) before opening.
-
Reasoning: Opening a cold vial causes condensation. Moisture causes powder clumping, which paradoxically increases handling risk by requiring more force to manipulate the solid, leading to "snap" aerosolization.
-
Phase 2: Weighing & Solubilization (Critical Step)
-
Location: Biological Safety Cabinet (BSC) or Chemical Fume Hood. Never on an open bench.
-
Static Control: Use an anti-static gun or ionizer bar near the balance. Sesquiterpenoids are often static-prone.
-
Solvent Addition:
-
Add DMSO (Dimethyl Sulfoxide) directly to the vial if possible (Stock Solution preparation).
-
Vortex with the cap sealed.
-
Why: This eliminates the transfer of dry powder, transitioning immediately to a liquid state which is easier to contain.
-
Phase 3: Spill Response
-
Powder Spill: Do not sweep. Cover with wet paper towels (dampened with ethanol) to prevent dust generation, then wipe up.
-
Liquid Spill (DMSO solution): Treat as a solvent spill. Absorb with polypropylene pads. Wash area with 10% bleach followed by water to degrade trace biological activity.
Part 4: Waste Disposal & Decontamination
Pterodontic acid is an organic antiviral agent.[1] It must not enter municipal water systems due to potential ecological effects on aquatic viral populations or microbial resistance.
-
Primary Waste: All pipette tips, vials, and gloves utilized in the process must be segregated into Solid Hazardous Waste (Incineration) .
-
Liquid Waste: DMSO/Methanol solutions containing Pterodontic acid must be collected in Halogen-Free Organic Solvent Waste containers.
-
Decontamination: Wipe down work surfaces with 70% Ethanol. While Pterodontic acid is stable, physical removal is preferred over chemical inactivation for surface cleaning.
Part 5: Process Visualization
The following diagram illustrates the "Chain of Custody" for the molecule, highlighting the critical control points (CCPs) where PPE is most vital.
Caption: Operational workflow for Pterodontic Acid. Red node indicates the Critical Control Point (CCP) requiring maximum PPE (N95/Double Nitrile) due to aerosolization risk.
References
-
BioCrick. (n.d.).[2] Pterodontic acid: MSDS and Chemical Properties. BioCrick BioTech.[2] Retrieved January 28, 2026, from [Link]
-
Guan, Y., et al. (2017).[3] Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus. MDPI Molecules. Retrieved January 28, 2026, from [Link]
-
Austin Publishing Group. (2019). Pterodontic Acid Isolated from Laggera pterodonta Inhibits Dengue Virus Serotype 2 Infection. Austin Virology and Retrovirology. Retrieved January 28, 2026, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
